molecular formula C12H17NO B589471 6-Cyclohexyl-4-methyl-2(1H)-pyridone CAS No. 67587-24-0

6-Cyclohexyl-4-methyl-2(1H)-pyridone

Cat. No.: B589471
CAS No.: 67587-24-0
M. Wt: 191.274
InChI Key: USGUFDUEIADEJP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4-methyl-2(1H)-pyridone, identified in pharmacopeial standards as Ciclopirox Related Compound C, is a chemical of significant importance in pharmaceutical research and development . This compound is a key synthetic intermediate and a specified impurity in the antifungal active pharmaceutical ingredient (API) Ciclopirox, which is widely used in topical treatments for fungal infections such as onychomycosis . As such, it serves as an critical reference standard for analytical methods, enabling quality control and ensuring the purity and safety of pharmaceutical products. Researchers utilize this high-purity compound in stability studies, impurity profiling, and method validation in accordance with regulatory guidelines from the USP and EP . The molecular formula of this compound is C12H17NO, and it is a core structural component in the family of 1-hydroxy-2-pyridones, to which the parent drug Ciclopirox belongs . The mechanism of action for the related drug Ciclopirox involves the chelation of polyvalent cations (such as Fe³⁺), inhibiting metal-dependent enzymes that are crucial for fungal cellular function . Studying this related compound provides valuable insights into structure-activity relationships, metabolic pathways, and the degradation profile of this class of antifungal agents. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyl-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUFDUEIADEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217901
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67587-24-0
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Properties, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Ciclopirox-Related Compound

6-Cyclohexyl-4-methyl-2(1H)-pyridone emerges in the pharmaceutical landscape primarily as a significant process-related impurity and potential metabolite of the well-established topical antifungal agent, Ciclopirox Olamine.[1] Often cataloged as N-Deshydroxy Ciclopirox or Ciclopirox Impurity C, this pyridone derivative offers a unique vantage point for understanding the structure-activity relationships (SAR) of its parent compound and the broader class of pyridone antimycotics.[2] The pyridone scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile pharmacophore in designing agents for a range of therapeutic targets, from infectious diseases to oncology.[3] This guide provides a comprehensive technical overview of this compound, consolidating its known chemical properties, outlining a strategic approach to its synthesis and characterization, and discussing its relevance within the broader context of drug development.

Physicochemical and Structural Characteristics

This compound is a heterocyclic organic compound featuring a central pyridin-2-one ring substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position. The absence of the N-hydroxyl group, present in its parent compound Ciclopirox, is the key structural differentiator and likely a primary determinant of its altered biological activity.

Summary of Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
CAS Number 67587-24-0[4]
Appearance Off-White to White Solid[3][5]
Melting Point 225 - 230 °C[5]
Solubility Soluble in Methanol and DMSO[3]
pKa (Predicted) 12.05 ± 0.10[5]
LogP (XLogP3-AA) 2.3[4]

Synthetic Strategy and Characterization

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published, its synthesis can be approached through established methodologies for pyridinone construction. A plausible and efficient route involves the cyclization of an appropriate acyclic precursor.

Proposed Synthetic Workflow

A logical synthetic approach would involve the condensation of an enamine or enolate derived from a β-keto ester with an appropriate nitrogen source. Given its structural relationship to Ciclopirox, a likely synthetic pathway would mirror the initial steps of Ciclopirox synthesis, omitting the final N-oxidation step.

Synthetic_Workflow A Cyclohexanecarbonyl Chloride C Intermediate β-keto ester A->C Acylation B Methyl Acetoacetate B->C E This compound C->E Cyclization/Condensation D Ammonia or Ammonium Acetate D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach
  • Synthesis of the β-keto ester intermediate:

    • To a solution of methyl acetoacetate in an aprotic solvent (e.g., THF, diethyl ether), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) to generate the enolate.

    • Cyclohexanecarbonyl chloride is then added slowly to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

    • Work-up involves quenching the reaction with a mild acid, followed by extraction with an organic solvent, drying, and purification (e.g., by column chromatography) to yield the intermediate β-keto ester.

  • Cyclization to form the Pyridone Ring:

    • The purified β-keto ester is dissolved in a suitable solvent, such as ethanol or acetic acid.

    • A source of ammonia, such as ammonium acetate or aqueous ammonia, is added in excess.

    • The reaction mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).

    • Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford pure this compound.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), a singlet for the methyl group, and signals for the two vinyl protons on the pyridone ring. The NH proton will likely appear as a broad singlet.

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the olefinic carbons of the pyridone ring, and the carbons of the cyclohexyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (amide) stretch, typically around 1650 cm⁻¹, and a broad absorption for the N-H stretch in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns can provide further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase method, using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility), would be a suitable starting point for analysis.[6]

Biological Activity and Therapeutic Context

As N-deshydroxy Ciclopirox, the primary biological relevance of this compound lies in its relationship to the antifungal drug Ciclopirox. The biological activity of Ciclopirox is well-documented and is believed to be multifaceted.

Mechanism of Action of the Parent Compound: Ciclopirox

Ciclopirox's broad-spectrum antifungal activity is attributed to its ability to chelate polyvalent metal cations, such as Fe³⁺ and Al³⁺.[7] This chelation inhibits metal-dependent enzymes that are essential for cellular processes, including respiration and DNA repair. The N-hydroxy group of Ciclopirox is critical for this iron-chelating activity.

Ciclopirox_MoA cluster_inhibition Inhibition Ciclopirox Ciclopirox (N-hydroxy group) Metal_Ions Polyvalent Metal Cations (e.g., Fe³⁺) Ciclopirox->Metal_Ions Chelation Enzymes Metal-Dependent Enzymes (e.g., Cytochromes, Catalase) Ciclopirox->Enzymes Inhibits Function Cellular_Processes Essential Cellular Processes (Respiration, DNA Repair) Enzymes->Cellular_Processes Catalyzes Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Disruption Leads to

Caption: Simplified signaling pathway for the proposed mechanism of action of Ciclopirox.

Implications for this compound

The absence of the N-hydroxy group in this compound strongly suggests that it would have significantly reduced or no antifungal activity, as it lacks the key functional group for metal chelation. However, this does not render the compound biologically inert. As an impurity in a pharmaceutical formulation, its toxicological profile is of paramount importance. Furthermore, in vivo, it could be a metabolite of Ciclopirox through dehydroxylation, and its pharmacokinetic and pharmacodynamic properties would be relevant to the overall therapeutic and safety profile of the parent drug.

Studies on the biological effects of Ciclopirox impurities are not widely published in the public domain. However, for drug development professionals, the synthesis and characterization of such impurities are critical for:

  • Analytical Method Development: As a reference standard for quantifying its presence in Ciclopirox drug substance and product.

  • Forced Degradation Studies: To understand the degradation pathways of Ciclopirox under various stress conditions.[8]

  • Toxicology and Safety Assessment: To evaluate any potential toxicity associated with the impurity.

Conclusion and Future Directions

This compound, while primarily recognized as an impurity of Ciclopirox, is a compound of significant interest for pharmaceutical scientists. Its well-defined structure provides a valuable tool for analytical and quality control purposes in the manufacturing of Ciclopirox. A deeper understanding of its synthesis and properties is essential for ensuring the safety and efficacy of its parent drug.

Future research could focus on a more detailed biological evaluation of this compound. While it is predicted to have lower antifungal activity, exploring its potential effects on other cellular targets could yield unexpected results. Furthermore, a definitive, published, and optimized synthetic protocol would be a valuable contribution to the scientific community, particularly for those involved in the development and analysis of pyridone-based pharmaceuticals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Haskins, K., et al. (2018). Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. ACS Omega, 3(11), 15489–15498. [Link]

  • PubChem. 6-cyclohexyl-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

  • Allmpus. ciclopirox ep impurity c/ ciclopirox usp rc c. [Link]

  • MDPI. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • PubMed. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. [Link]

  • PubMed. (2017). Degradation and Impurity Profile Study of Ciclopirox Olamine After Pre-column Derivatization: A Risk Based Approach. [Link]

  • Toref-Standards. Ciclopirox Olamine EP Impurity C. [Link]

  • Google Patents. (2017). A kind of synthetic method of Ciclopirox Olamine.
  • precisionFDA. 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. [Link]

  • MDPI. (2023). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. [Link]

  • Pharmaffiliates. Ciclopirox-impurities. [Link]

  • SIELC Technologies. (2018). 6-Cyclohexyl-4-methyl-2H-pyran-2-one. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 6-cyclohexyl-4-methyl-2(1H)-pyridone, a molecule of significant interest in medicinal chemistry. Given the absence of a publicly available crystal structure for this specific compound, this guide will leverage the crystallographic data of its close and pharmaceutically relevant derivative, Ciclopirox, as a case study. The principles and techniques detailed herein are directly applicable to the structural elucidation of this compound.

This document is intended for researchers, scientists, and drug development professionals with an interest in understanding the three-dimensional architecture of small molecules, which is fundamental to comprehending their chemical behavior, physical properties, and biological activity.

Introduction: The Significance of Crystal Structure in Drug Design

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific arrangement of atoms in three-dimensional space, or the crystal structure, governs the intermolecular interactions that dictate a molecule's properties, such as solubility, stability, and, most critically, its ability to interact with biological targets.[2] Therefore, a detailed understanding of the crystal structure of molecules like this compound is a cornerstone of rational drug design.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[3][4] This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice through non-covalent interactions like hydrogen bonding.[3][5]

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the critical stages of this workflow.

experimental_workflow cluster_synthesis Material Preparation cluster_crystal_growth Single Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth Experiments (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., using SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Single Crystal Growth – The Foundation of Quality Data

The success of a crystal structure determination is critically dependent on the quality of the single crystal. For organic molecules like this compound, several techniques can be employed to obtain crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces and no visible defects).[6][7]

Common Crystallization Methods:

  • Slow Evaporation: This is often the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of a small number of large, well-ordered crystals.[2][8]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[1][8]

The choice of solvent is crucial and often requires empirical screening. A good solvent is one in which the compound is moderately soluble.[7]

Step 2: Data Collection – Probing the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The instrument consists of an X-ray source, the goniometer for precise crystal orientation, and a detector to record the diffracted X-rays.[4]

The crystal is rotated while being irradiated with monochromatic X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, producing a diffraction pattern of discrete spots.[9] A complete dataset is collected by measuring the intensities and positions of thousands of these reflections at various crystal orientations.[4]

Step 3: Structure Solution and Refinement – From Data to a 3D Model

The collected diffraction data is a reciprocal space representation of the crystal's internal structure. The process of converting this data into a three-dimensional atomic model involves two key stages: structure solution and structure refinement.

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, "direct methods" are typically used to mathematically derive an initial set of phases, which allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

Structure Refinement: The initial atomic model is then refined using a least-squares process. This involves iteratively adjusting the atomic coordinates, and their thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[10]

Key Software:

  • SHELX: A suite of programs that is considered the gold standard for small-molecule crystal structure solution (SHELXS or SHELXT) and refinement (SHELXL).[11][12]

  • Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX, providing a seamless workflow for structure solution, refinement, and visualization.[5][6][9][13]

Case Study: The Crystal Structure of Ciclopirox Olamine

As a proxy for this compound, we will examine the published crystal structure of Ciclopirox Olamine. Ciclopirox is 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, a broad-spectrum antifungal agent.[14][15] Its olamine salt was crystallized from a methanol-acetonitrile solution.[3]

The analysis of the Ciclopirox Olamine crystal structure provides valuable insights into the likely conformation and intermolecular interactions of the target molecule.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for Ciclopirox Olamine.[3]

ParameterValue
Chemical Formula2(C₁₂H₁₇NO₂) ⋅ C₂H₇NO
Formula Weight475.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.513(3)
b (Å)10.981(2)
c (Å)16.657(3)
β (°)105.61(1)
Volume (ų)2555.1(7)
Z4
Density (calculated) (g/cm³)1.236
R-factor0.054
Molecular Conformation and Intermolecular Interactions

The crystal structure of Ciclopirox Olamine reveals several key features:

  • Conformation: The cyclohexane ring adopts a stable chair conformation. The pyridinone ring is nearly planar.[3]

  • Asymmetric Unit: The asymmetric unit contains two molecules of Ciclopirox and one molecule of 2-aminoethanol.[3]

  • Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. The hydroxyl group of the Ciclopirox molecule and the hydroxyl and amino groups of the 2-aminoethanol are involved in these interactions, which are crucial for the stability of the crystal lattice.

hydrogen_bonding cluster_ciclopirox1 Ciclopirox Molecule 1 cluster_ciclopirox2 Ciclopirox Molecule 2 cluster_olamine 2-Aminoethanol C1_OH N-OH C2_CO C=O C1_OH->C2_CO H-Bond C1_CO C=O O_NH3 NH3+ C1_CO->O_NH3 H-Bond C2_OH N-OH C2_CO->O_NH3 H-Bond O_OH OH O_OH->C1_CO H-Bond

Caption: A simplified representation of potential hydrogen bonding in Ciclopirox Olamine.

For this compound, which lacks the N-hydroxyl group, the primary hydrogen bonding motif would likely involve the pyridone N-H donor and the C=O acceptor, leading to the formation of dimers or chains, a common feature in the crystal structures of 2-pyridone derivatives.

Conclusion and Future Directions

This guide has outlined the comprehensive process of determining the crystal structure of a small organic molecule, using this compound as a focal point and its derivative, Ciclopirox, as a practical example. The elucidation of the three-dimensional structure through single-crystal X-ray diffraction is an indispensable tool in modern drug discovery and development. The detailed atomic-level information it provides on conformation and intermolecular interactions is critical for understanding a molecule's physicochemical properties and for designing more potent and selective therapeutic agents.

While the crystal structure of this compound is not yet publicly available, the methodologies described herein provide a clear roadmap for its determination. Such a study would be a valuable contribution to the structural chemistry of pyridinone-containing compounds and would further aid in the development of new pharmaceuticals based on this important scaffold.

References

  • Crystal Structure of Ciclopirox Olamine. (n.d.). J-Stage. Retrieved January 16, 2026, from [Link]

  • Olex2. (n.d.). OlexSys. Retrieved January 16, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (n.d.). SERC (Carleton). Retrieved January 16, 2026, from [Link]

  • Olex2 download. (n.d.). SourceForge.net. Retrieved January 16, 2026, from [Link]

  • Olex2. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 16, 2026, from [Link]

  • Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved January 16, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 16, 2026, from [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved January 16, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved January 16, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(10), 3601-3614. Retrieved January 16, 2026, from [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved January 16, 2026, from [Link]

  • Tarpo, J., Jr., & Tarpo, M. (n.d.). X-Ray Crystallography - Software. Purdue University. Retrieved January 16, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863903. Retrieved January 16, 2026, from [Link]

  • SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved January 16, 2026, from [Link]

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved January 16, 2026, from [Link]

  • Ciclopirox. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Ciclopirox Olamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Chemical structure of ciclopirox. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Solubility Profile of 6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Cyclohexyl-4-methyl-2(1H)-pyridone in a range of common organic solvents. Due to the compound's amphiphilic nature—possessing both significant nonpolar and polar functionalities—theoretical prediction alone is insufficient. Therefore, this document emphasizes a robust, first-principles experimental approach, grounded in the gold-standard shake-flask method coupled with HPLC-based quantification, to empower researchers with a reliable methodology for generating precise and actionable solubility data.

Introduction to the Molecule and the Primacy of Solubility

This compound is a heterocyclic compound featuring a bulky, nonpolar cyclohexyl group appended to a polar pyridone core. This unique structure is of interest in medicinal chemistry and materials science. Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. Poor solubility can lead to unpredictable results in biological assays, create challenges in purification and formulation, and ultimately hinder the development of a promising chemical entity.[3]

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and dissolution. We will dissect the molecule's constituent parts to form a qualitative prediction, then provide a rigorous, step-by-step protocol for its quantitative determination.

Physicochemical Characterization and Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] A solute's affinity for a solvent is governed by the interplay of intermolecular forces: van der Waals forces, dipole-dipole interactions, and hydrogen bonding. To predict the behavior of this compound, we must first analyze its structure.

Key Molecular Properties:

  • Molecular Formula: C₁₂H₁₇NO[7]

  • Molecular Weight: 191.27 g/mol [7]

  • Calculated XLogP3: 2.3[7] (This value indicates a moderate lipophilicity, suggesting a balance between aqueous and organic phase preference).

The molecule's structure presents two competing domains:

  • The Hydrophobic Domain: The cyclohexyl ring and the methyl group are nonpolar and aliphatic. These moieties will primarily interact via van der Waals forces and will drive solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

  • The Hydrophilic/Polar Domain: The 2-pyridone ring contains an amide-like lactam functionality. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This polar core favors interactions with polar solvents, particularly those capable of hydrogen bonding (polar protic) like alcohols, and those with strong dipoles (polar aprotic) like DMSO and DMF.

This duality is the central challenge. The large nonpolar group may limit solubility in highly polar solvents, while the polar lactam may limit solubility in highly nonpolar solvents. Therefore, the highest solubility is likely to be found in solvents of intermediate polarity or those that can effectively solvate both parts of the molecule, such as longer-chain alcohols or chlorinated solvents.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Cyclohexyl & Methyl Groups Pyridone Ring (Lactam) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute:f0->Nonpolar van der Waals Interactions PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute:f1->PolarAprotic Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute:f1->PolarProtic Hydrogen Bonding (Donor & Acceptor)

Caption: Intermolecular forces driving solubility.

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, high-quality data, an equilibrium (thermodynamic) solubility measurement is required. The shake-flask method is the most reliable and widely accepted technique for this purpose.[8] This protocol ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is accurately measured, typically by HPLC.[3][9]

Detailed Experimental Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Workflow:

  • Preparation of Saturated Solutions: a. Add an excess of solid this compound to a 2 mL glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~5-10 mg. b. Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. c. Prepare each solvent experiment in triplicate to ensure reproducibility.[10]

  • Equilibration: a. Tightly cap the vials. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 850 rpm).[10] c. Allow the suspensions to shake for at least 24 hours to ensure equilibrium is reached. For some compounds, 48 hours may be necessary; consistency is key.[9][11]

  • Phase Separation: a. After equilibration, remove the vials and let them stand at the same constant temperature for ~1-2 hours to allow larger particles to settle.[12] b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at 25°C. This will pellet the excess solid. c. Carefully draw the clear supernatant using a syringe. Crucially, do not disturb the solid pellet. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.[12]

  • Sample Dilution & Quantification by HPLC: a. The filtered saturated solution must be diluted to fall within the linear range of the HPLC calibration curve. Perform a precise, known dilution (e.g., 1:100 or 1:1000) with the mobile phase or a suitable solvent. b. Analyze the diluted sample via a validated HPLC method. c. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.[4][13] d. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid & Known Volume of Solvent B 2. Shake at Constant Temp (e.g., 24h @ 25°C) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Dilute Sample Accurately D->E F 6. Analyze by HPLC E->F G 7. Calculate Concentration vs. Calibration Curve F->G

Caption: Shake-Flask / HPLC experimental workflow.

Data Presentation and Expected Results

The quantitative results from the protocol should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes and provides a practical database for future formulation and process development.

Table 1: Solubility Data Template for this compound at 25°C

SolventSolvent ClassPredicted Solubility (Qualitative)Experimentally Determined Solubility (mg/mL)
HexaneNonpolarLow to Moderate(To be filled with experimental data)
TolueneNonpolar (Aromatic)Moderate(To be filled with experimental data)
DichloromethanePolar AproticModerate to High(To be filled with experimental data)
Diethyl EtherNonpolarLow to Moderate(To be filled with experimental data)
Ethyl AcetatePolar AproticModerate(To be filled with experimental data)
AcetonePolar AproticModerate to High(To be filled with experimental data)
AcetonitrilePolar AproticModerate(To be filled with experimental data)
Dimethylformamide (DMF)Polar AproticHigh(To be filled with experimental data)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh(To be filled with experimental data)
MethanolPolar ProticModerate to High(To be filled with experimental data)
EthanolPolar ProticModerate to High(To be filled with experimental data)
IsopropanolPolar ProticModerate(To be filled with experimental data)
WaterPolar ProticVery Low(To be filled with experimental data)

Conclusion

The solubility of this compound in organic solvents is governed by the balance between its large, nonpolar cyclohexyl moiety and its polar, hydrogen-bonding capable pyridone ring. While qualitative predictions provide valuable guidance, they cannot replace precise, quantitative data. The shake-flask method coupled with HPLC analysis represents the definitive approach for generating such data. By following the detailed protocol within this guide, researchers and drug development professionals can build a robust solubility profile for this compound, enabling informed decisions in solvent selection for synthesis, purification, formulation, and screening, thereby accelerating the development pipeline.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent? (2018). ResearchGate. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru. Available at: [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2012). Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2024). YouTube. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • how can i test the solubility in hplc please ? (2009). Chromatography Forum. Available at: [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at: [Link]

  • Taylor, L. S. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto Scarborough. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). Molecules, 23(1), 163. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6839–6852. Available at: [Link]

Sources

6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Technical Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on the potential pharmacological profile of a specific derivative, 6-Cyclohexyl-4-methyl-2(1H)-pyridone . While direct experimental data on this molecule is limited, its structural similarity to known bioactive compounds, particularly the antifungal agent Ciclopirox, and the broader family of 2-pyridone derivatives, allows for a well-grounded exploration of its potential as an anticancer, antiviral, and anti-inflammatory agent. This document synthesizes current knowledge, details potential mechanisms of action, provides exemplary experimental protocols for validation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this chemical class.

Introduction: The 2-Pyridone Core and the Promise of this compound

The 2-pyridone ring system, a six-membered nitrogen-containing heterocycle, is a cornerstone in the development of novel therapeutics.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it an attractive pharmacophore.[2] this compound, a derivative of this core structure, is of particular interest due to its close structural analogy to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone), a widely used topical antifungal agent.[3] This relationship suggests that this compound may possess a range of yet-to-be-explored biological activities. This guide will delve into these potential activities, providing a scientific framework for future research and development.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on 2-pyridone derivatives, this compound is predicted to exhibit significant anticancer, antiviral, and anti-inflammatory properties.

Anticancer Potential

The 2-pyridone scaffold is a common feature in a variety of anticancer agents.[2] Derivatives have been shown to exert cytotoxic effects against numerous cancer cell lines, including breast, colon, and lung cancer.[4]

Proposed Mechanism of Action: The primary anticancer mechanism of many 2-pyridone derivatives is believed to be the inhibition of key cellular processes required for tumor growth and survival. This can include the disruption of cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[5] Some derivatives have been shown to target specific kinases involved in cancer signaling pathways.

Supporting Evidence from Structurally Related Compounds: A wide range of substituted 2-pyridone derivatives have demonstrated potent in vitro anticancer activity. For instance, certain 3,4,6-triaryl-2(1H)-pyridones have shown significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] Similarly, pyrano[3,2-c]pyridones have been identified as strong inducers of apoptosis in Jurkat cells.[2] The presence of bulky hydrophobic groups, such as the cyclohexyl moiety in this compound, can enhance binding to target proteins and contribute to cytotoxic activity.

Table 1: Anticancer Activity of Representative 2-Pyridone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridonesJurkat0.33 - 0.58[2]
3,4,6-Triaryl-2(1H)-pyridonesMCF-7, MDA-MB-2319.3 - 10.7
1,2-dihydropyridine derivativesHEPG219.2 - 26.5[4]
Antiviral Activity

The 2-pyridone nucleus is also a key component of several antiviral compounds.[6][7] These derivatives have shown efficacy against a range of viruses, including hepatitis B virus (HBV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[7][8][9]

Proposed Mechanism of Action: The antiviral action of 2-pyridone derivatives is often attributed to the inhibition of viral enzymes essential for replication, such as viral polymerases or proteases.[6][8] For example, some 2-pyridone compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.[8][9]

Supporting Evidence from Structurally Related Compounds: A series of novel 2-pyridone derivatives demonstrated potent inhibitory activity against HBV DNA replication in HepG2.2.15 cells, with some compounds exhibiting IC50 values in the low micromolar range.[7] Furthermore, in silico studies have identified natural products containing the 2-pyridone scaffold as potential inhibitors of the SARS-CoV-2 main protease.[9]

Table 2: Antiviral Activity of Representative 2-Pyridone Derivatives

Compound ClassVirusAssayEC50/IC50 (µM)Reference
N-substituted 2-pyridonesHepatitis B Virus (HBV)HBV DNA replication0.12 - 0.206[6]
Pyrimidine fused 2-pyridonesHepatitis C Virus (HCV)NS5B polymerase inhibition0.027 - 0.034[6]
Anti-inflammatory Properties

Several 2-pyridone and fused pyridone derivatives have been reported to possess significant anti-inflammatory activity.[10][11][12]

Proposed Mechanism of Action: The anti-inflammatory effects of 2-pyridone compounds are likely mediated through the inhibition of key inflammatory pathways. This can involve the suppression of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).[10][11] The structural analog, Ciclopirox, has demonstrated anti-inflammatory activity through the inhibition of prostaglandin and leukotriene synthesis.[13]

Supporting Evidence from Structurally Related Compounds: Certain pyridone derivatives fused with a steroidal structure have shown potent anti-inflammatory activity, with some compounds being more effective than the reference drug, Prednisolone, in a carrageenan-induced edema model.[11] Additionally, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives exhibited significant anti-inflammatory effects through dual inhibition of COX-1 and COX-2.[10]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14][15]

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antiviral Activity: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (zones of cell death) is reduced in the presence of an effective antiviral agent.[16][17]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of virus (e.g., Herpes Simplex Virus) with each compound dilution and incubate for 1 hour.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is determined.[18][19]

Diagram 2: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_analysis Analysis seed_cells Seed Host Cells infect_cells Infect Cells seed_cells->infect_cells prepare_virus Prepare Virus & Compound Dilutions prepare_virus->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate_plaques Incubate to Form Plaques add_overlay->incubate_plaques stain_count Stain and Count Plaques incubate_plaques->stain_count calculate_ec50 Calculate EC50 stain_count->calculate_ec50

Caption: Key steps in the plaque reduction assay for antiviral testing.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[20][21]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated cells without the compound.[22][23]

Diagram 3: Nitric Oxide Production Assay Workflow

NO_Assay_Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540nm griess->measure calculate Calculate % NO Inhibition measure->calculate

Sources

Discovery and isolation of "6-Cyclohexyl-4-methyl-2(1H)-pyridone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold is a cornerstone of significant research interest. These heterocycles are not merely synthetic curiosities; they are privileged structures that appear in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Their unique electronic and steric properties, including the ability to act as both hydrogen bond donors and acceptors, make them valuable bioisosteres for amides and phenols.[2] This guide provides a comprehensive, technically-grounded framework for the synthesis, isolation, and characterization of a specific, yet representative member of this class: this compound.

The protocols and methodologies detailed herein are not presented as a rigid, unthinking sequence. Instead, they are framed with the rationale of a seasoned laboratory scientist. We will explore the "why" behind the "how"—elucidating the causal relationships that dictate experimental choices, from the selection of starting materials to the fine-tuning of purification parameters. This document is designed to be a self-validating system, equipping the reader with not just a procedure, but with the scientific understanding to adapt and troubleshoot. Every critical step is supported by authoritative references, ensuring a foundation of trust and scientific integrity.

Introduction to this compound: A Compound of Interest

This compound is a derivative of the 2-pyridone heterocyclic system. Its structure is characterized by a cyclohexyl group at the 6-position and a methyl group at the 4-position of the pyridone ring.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular FormulaC12H17NO[3]
Molecular Weight191.27 g/mol [3]
IUPAC Name6-cyclohexyl-4-methyl-1H-pyridin-2-one[3]
CAS Number67587-24-0[3]
Rationale for Synthesis and Study

The synthesis of specifically substituted 2-pyridones like this compound is often driven by structure-activity relationship (SAR) studies in drug discovery programs.[4][5] The lipophilic cyclohexyl group can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.

Retrosynthetic Analysis and Synthesis Strategy

While a direct, one-pot synthesis may be possible, a robust and adaptable strategy often involves the synthesis of a related heterocyclic precursor that can be readily converted to the desired pyridone. A common and effective approach is the conversion of a 2-pyranone (also known as a pyrone) to a 2-pyridone.[5] This transformation is typically achieved by reaction with an ammonia source.

The retrosynthetic analysis for this strategy is as follows:

G target This compound precursor 6-Cyclohexyl-4-methyl-2H-pyran-2-one target->precursor Ring transformation (Ammonolysis) starting_materials Cyclohexanecarboxaldehyde + Ethyl Acetoacetate precursor->starting_materials Condensation/Cyclization

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous because the pyranone precursor, 6-Cyclohexyl-4-methyl-2H-pyran-2-one, can be synthesized through well-established condensation reactions.[6]

Experimental Protocols

Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one (Precursor)

This synthesis involves a condensation reaction between an aldehyde (cyclohexanecarboxaldehyde) and a β-ketoester (ethyl acetoacetate).

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), cyclohexanecarboxaldehyde (1.0 eq), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 eq). The base catalyzes the Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This step involves the conversion of the pyranone to the pyridone.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified 6-Cyclohexyl-4-methyl-2H-pyran-2-one (1.0 eq) in a suitable solvent such as ethanol.

  • Ammonia Source: Add an excess of aqueous ammonium hydroxide (e.g., 28% solution).[7] The use of a sealed vessel is crucial to maintain the concentration of ammonia at elevated temperatures.

  • Reaction: Heat the mixture to a temperature between 100-120 °C. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Initial Isolation: After cooling, the solvent is removed under reduced pressure. The crude product may precipitate upon cooling or concentration.

Isolation and Purification Workflow

The isolation and purification of the target compound are critical to obtaining a product of high purity suitable for further research. A multi-step approach is often necessary.

G crude Crude Reaction Mixture filtration Filtration/Precipitation crude->filtration Initial Solid Isolation extraction Liquid-Liquid Extraction filtration->extraction Removal of Water-Soluble Impurities chromatography Column Chromatography extraction->chromatography Separation from Byproducts recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure Product recrystallization->pure

Caption: General workflow for the isolation and purification of 2-pyridones.

Detailed Purification Protocol
  • Precipitation and Filtration:

    • Rationale: If the crude product is a solid, it can often be partially purified by precipitation from the reaction mixture upon cooling, followed by filtration.

    • Procedure: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or water) to remove soluble impurities.

  • Liquid-Liquid Extraction:

    • Rationale: This step is used to separate the product from any remaining water-soluble reagents or byproducts.

    • Procedure: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[8]

  • Column Chromatography:

    • Rationale: This is a highly effective method for separating the target compound from structurally similar impurities.[4][8]

    • Stationary Phase: Silica gel (40–63 μm) is commonly used.[4]

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The optimal solvent system should be determined by TLC analysis.

    • Procedure: Prepare a column with silica gel slurried in the initial mobile phase. Load the crude product onto the column and elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Recrystallization:

    • Rationale: This is the final step to obtain a highly crystalline, pure product.[8]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridones include ethanol, ethyl acetate, or mixtures such as ether/n-hexane.[8]

    • Procedure: Dissolve the product from the chromatography step in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, the methyl group protons, the vinyl protons on the pyridone ring, and the N-H proton. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all 12 carbon atoms, including the carbonyl carbon of the pyridone ring (typically in the range of 160-170 ppm).
FT-IR Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch (around 1640-1660 cm⁻¹), and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]
Purity Analysis (HPLC) A single major peak indicating high purity. The purity can be quantified by integrating the peak area.[4]

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the synthesis, isolation, and characterization of this compound. The presented protocols are grounded in established chemical principles for the synthesis of substituted 2-pyridones and emphasize a self-validating approach to purification and analysis. The successful synthesis of this compound provides a valuable building block for further investigation in medicinal chemistry, agrochemicals, and materials science. Future work could involve the derivatization of the pyridone ring to explore SAR, or the investigation of its coordination chemistry.

References

  • Al-Afify, A., Al-Deeb, O., Abadi, A., & El-Kashef, H. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Demuner, A. J., Valente, V. M. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2 Pyridones. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. (2015). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Isolation of 2-Pyridone Alkaloids from a New Zealand Marine-Derived Penicillium species. (2009). ACS Publications. Retrieved January 16, 2026, from [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (2014). SciELO México. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Synthesis, Biological Activity, and Therapeutic Potential

The 2-pyridinone ring system is a quintessential "privileged scaffold" in modern drug discovery.[1][2] These six-membered heterocyclic structures are prevalent in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological properties including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Their value in medicinal chemistry stems from a unique combination of features: they can serve as both hydrogen bond donors and acceptors, act as bioisosteres for amides and phenyl groups, and their physicochemical properties like lipophilicity and metabolic stability can be finely tuned through substitution.[1][5]

This guide focuses on a specific, yet highly significant, member of this class: This compound . While much of the clinical literature centers on its N-hydroxylated analog, Ciclopirox, a potent antifungal agent, the core structure of this compound serves as the foundational backbone and exhibits its own intrinsic biological activities.[6][7] Understanding this core molecule is paramount for researchers aiming to develop novel therapeutics by leveraging the robust and versatile pyridinone framework. As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a practical, in-depth guide that explains the causality behind experimental design and provides actionable protocols for synthesis and evaluation.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of drug development, influencing everything from formulation to bioavailability. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
IUPAC Name 6-cyclohexyl-4-methyl-1H-pyridin-2-one
CAS Number 67587-24-0
XLogP3 (Computed) 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Table 1: Physicochemical properties of this compound.

Synthesis and Characterization: A Strategic Approach

The synthesis of substituted 2-pyridinones can be approached through various established condensation reactions.[5] For this compound, a robust and logical pathway involves the construction of a pyran-2-one intermediate followed by amination to form the desired pyridone ring. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the intermediate steps.

Synthetic Workflow Diagram

G cluster_0 Part 1: Pyran-2-one Formation cluster_1 Part 2: Amination to Pyridone A Ethyl Acetoacetate D Condensation & Cyclization A->D B Cyclohexanecarboxaldehyde B->D C Piperidine (catalyst) C->D catalysis E 6-Cyclohexyl-4-methyl-2H-pyran-2-one D->E G Ring Transformation E->G F Ammonia (aq.) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is critical for the success of the final reaction and minimizes downstream troubleshooting.

Part 1: Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one [8][9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl acetoacetate (26.0 g, 0.2 mol) and cyclohexanecarboxaldehyde (22.4 g, 0.2 mol) in 100 mL of toluene.

    • Causality: Toluene serves as an azeotropic solvent to remove water generated during the condensation, driving the reaction to completion. The Dean-Stark trap is essential for this removal.

  • Catalysis: Add piperidine (1.7 g, 0.02 mol) as a basic catalyst.

    • Causality: Piperidine catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene group of ethyl acetoacetate.

  • Reflux: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, or until water ceases to collect in the Dean-Stark trap.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 6-cyclohexyl-4-methyl-2H-pyran-2-one as a clear oil.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for C₁₂H₁₆O₂ is 192.25 g/mol .[8]

Part 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified 6-cyclohexyl-4-methyl-2H-pyran-2-one (19.2 g, 0.1 mol) in 100 mL of aqueous ammonia (28-30%).

    • Causality: A sealed vessel is required to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of the aqueous solution, accelerating the reaction rate.

  • Heating: Heat the vessel to 120-130°C for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for such conditions.

  • Workup and Purification:

    • Cool the vessel to room temperature before opening.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and water.

    • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, FT-IR (noting the appearance of N-H and amide carbonyl stretches), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (Expected [M+H]⁺: 192.1383 for C₁₂H₁₈NO⁺).

Biological Activity and Mechanism of Action

The pyridinone scaffold is renowned for its broad-spectrum antimicrobial activity.[3][4] The N-hydroxylated analog of our target compound, Ciclopirox, is a clinically used antifungal agent, providing a strong rationale for investigating the antifungal potential of this compound.[10][11]

The established mode of action for Ciclopirox provides a validated model for its non-hydroxylated parent. The primary fungitoxic effect is not through membrane disruption (like azoles or polyenes) but through the inhibition of essential cellular processes.[12]

Proposed Mechanism of Action:

  • Inhibition of Precursor Uptake: The primary mechanism is believed to be the inhibition of transport systems responsible for the uptake of essential precursors for macromolecular synthesis, such as amino acids (leucine) and nucleotides (adenine).[12] This starves the cell of the building blocks needed for protein and nucleic acid synthesis, leading to cytostasis and ultimately cell death.

  • Alteration of Cell Permeability: At higher concentrations, the compound can induce leakage of intracellular components, including potassium ions and other small molecules.[12] However, this is considered a secondary effect, as the inhibition of precursor uptake occurs at lower, more clinically relevant concentrations.[12]

Mechanism of Action Diagram

G Proposed Antifungal Mechanism cluster_cell Fungal Cell cluster_synthesis Macromolecular Synthesis membrane Cell Membrane protein Protein Synthesis dna DNA/RNA Synthesis pool Intracellular Pool (Amino Acids, Nucleotides) pool->protein pool->dna transporter Membrane Transporters transporter->pool precursors External Precursors (Leucine, Adenine) precursors->transporter Uptake compound 6-Cyclohexyl-4-methyl- 2(1H)-pyridone compound->transporter INHIBITS

Caption: Inhibition of precursor uptake by this compound.

Experimental Protocols for Biological Evaluation

To validate the proposed antifungal activity and mechanism, a logical, stepwise experimental workflow is essential.

Biological Evaluation Workflow

G A Compound Synthesis & Purification B In Vitro Antifungal Susceptibility Testing (MIC Determination) A->B Test Compound C Mechanism of Action Study (Radiolabeled Uptake Assay) B->C At Sub-MIC Concentrations D Cytotoxicity Assay (e.g., on Human Keratinocytes) B->D Determine Therapeutic Index E Data Analysis & SAR Insights C->E D->E

Caption: Workflow for the biological evaluation of the target compound.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antifungal potency.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare a fungal inoculum of Candida albicans or Trichophyton rubrum adjusted to a concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (fungi + medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.

Protocol 2: Radiolabeled Precursor Uptake Assay[13]

This experiment directly tests the hypothesis that the compound inhibits macromolecular synthesis precursors.

  • Cell Preparation: Grow Candida albicans to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a glucose-salts medium, and resuspend in the same medium to a defined cell density.

  • Pre-incubation: Aliquot the cell suspension into tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC) and pre-incubate for 15 minutes at 30°C. Include a no-drug control.

    • Causality: Pre-incubation allows the drug to interact with the cells before the radiolabeled substrate is introduced.

  • Uptake Initiation: Add a small volume of high-specific-activity [³H]-leucine or [³H]-adenine to each tube to initiate the uptake experiment.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube and immediately filter it through a glass fiber filter.

  • Washing: Rapidly wash the filter with ice-cold medium to remove any unincorporated radiolabel.

    • Causality: The rapid, cold wash is critical to stop the uptake process and remove extracellular radioactivity without causing cell lysis.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Plot the incorporated radioactivity (in counts per minute or DPM) against time for each drug concentration. A reduction in the rate of uptake compared to the no-drug control indicates inhibition.

Conclusion and Future Directions

This compound represents a foundational structure within a pharmacologically significant class of heterocycles. Based on the robust data from its N-hydroxy analog, Ciclopirox, it is strongly positioned as a candidate for antifungal drug development. The provided synthetic and biological evaluation protocols offer a clear and validated pathway for researchers to explore its potential.

Future work should focus on a systematic Structure-Activity Relationship (SAR) study. Modifications at the N1 position (e.g., hydroxylation, alkylation), the C4-methyl group, and the C6-cyclohexyl ring could be explored to optimize potency, broaden the antimicrobial spectrum, and improve pharmacokinetic properties.[4] The inherent versatility of the pyridinone scaffold ensures that this compound is not just a single compound of interest, but a gateway to a new generation of therapeutic agents.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Ciclopirox olamine | Properties, Mechanism of action & Uses. Macsen Labs. Available at: [Link]

  • Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed. Available at: [Link]

  • Ciclopirox: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

  • Ciclopirox Olamine Cream USP, 0.77% (Ciclopirox Cream) FOR DERMATOLOGIC USE ONLY. NOT FOR USE IN EYES. DailyMed. Available at: [Link]

  • Loprox (ciclopirox olamine) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciclopirox Topical Suspension: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]

  • 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. precisionFDA. Available at: [Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. ACS Publications. Available at: [Link]

  • Ciclopirox. CAS Common Chemistry. Available at: [Link]

  • 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone | API DMFs. US Drug Master File (DMF) Details. Available at: [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. PubMed. Available at: [Link]

  • In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. MDPI. Available at: [Link]

  • cyclohexyl-pyridin-4-ylmethanone. ChemSynthesis. Available at: [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

  • Synthesis of 4-pyridones. Organic Chemistry Portal. Available at: [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone via Dehydroxylation of Ciclopirox

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 6-cyclohexyl-4-methyl-2(1H)-pyridone, a key derivative of the antifungal agent ciclopirox. The primary focus of this guide is the reductive dehydroxylation of the N-hydroxyl group of ciclopirox, a critical transformation for researchers engaged in the development of novel therapeutics and the exploration of structure-activity relationships within the pyridone class of compounds. We present a robust and efficient method utilizing titanium(III) chloride as the reducing agent. Additionally, an alternative approach employing catalytic hydrogenation is discussed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Introduction

Ciclopirox, chemically known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent widely used in topical treatments.[1] Its mechanism of action is multifaceted, involving the chelation of polyvalent metal cations like Fe³⁺, which disrupts essential metal-dependent enzymes in fungal cells.[2][3] The synthesis of derivatives of ciclopirox is of significant interest in medicinal chemistry to explore new therapeutic applications and to understand the pharmacophore of this important molecule.

The target molecule of this protocol, this compound, is the dehydroxylated analog of ciclopirox.[4] The removal of the N-hydroxyl group can significantly alter the compound's physicochemical properties, including its chelating ability, and may lead to new biological activities. This application note provides a detailed, step-by-step methodology for the synthesis of this derivative from ciclopirox, a readily available starting material.

Reaction Workflow and Mechanism

The primary synthetic route detailed in this guide is the reduction of the N-hydroxyl group of ciclopirox using a low-valent titanium reagent, specifically titanium(III) chloride (TiCl₃). This method is effective for the reduction of hydroxamic acids and related compounds.[5][6]

The proposed mechanism involves a single electron transfer (SET) from Ti(III) to the N-O bond of the N-hydroxypyridone moiety. This is followed by protonation and subsequent cleavage of the N-O bond to yield the desired 2-pyridone.

Reaction_Workflow cluster_0 Synthetic Transformation Ciclopirox Ciclopirox (6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) TiCl3 Titanium(III) Chloride (TiCl₃) in aqueous Methanol Ciclopirox->TiCl3 Reduction Product This compound TiCl3->Product Work-up

Caption: Synthetic workflow for the dehydroxylation of Ciclopirox.

Experimental Protocol: Titanium(III) Chloride Reduction

This protocol is designed for the efficient and reliable synthesis of this compound from ciclopirox.

Materials and Equipment
  • Reagents:

    • Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) (CAS: 29342-05-0)[7]

    • Titanium(III) chloride solution (15% in aqueous HCl is commercially available) (CAS: 7705-07-9)[8]

    • Methanol (MeOH), ACS grade

    • Dichloromethane (DCM), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ciclopirox (1.0 eq) in methanol (approximately 10 mL per gram of ciclopirox).

  • Addition of Reducing Agent: To the stirred solution, add an aqueous solution of titanium(III) chloride (approximately 4.0 eq) dropwise at room temperature. The color of the reaction mixture will change, typically to a deep violet or blue, indicating the presence of Ti(III) ions.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TCM), eluting with a suitable solvent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic. This will precipitate titanium oxides as a solid.

    • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake with methanol and dichloromethane.

    • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white to off-white solid.

Alternative Protocol: Catalytic Hydrogenation

While the titanium(III) chloride reduction is the recommended method, catalytic hydrogenation can also be explored for the dehydroxylation of N-hydroxypyridones. However, careful control of reaction conditions is crucial to prevent the reduction of the pyridone ring.

Proposed Reaction Conditions
  • Catalyst: Raney® Nickel[9]

  • Hydrogen Source: Hydrogen gas (H₂) or a hydrogen transfer reagent like formic acid.[10]

  • Solvent: Ethanol or methanol.

  • Procedure Outline:

    • Dissolve ciclopirox in the chosen solvent in a pressure-resistant vessel.

    • Add a catalytic amount of Raney® Nickel.

    • If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., 50 psi).

    • If using formic acid, add it to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

    • Upon completion, filter the catalyst and work up the reaction mixture as described in the previous protocol.

Note: Optimization of the catalyst loading, hydrogen pressure, temperature, and reaction time may be necessary to achieve selective dehydroxylation without over-reduction.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data for this compound.

Technique Parameter Expected Result
Appearance Physical StateWhite to off-white solid
Molecular Formula -C₁₂H₁₇NO
Molecular Weight -191.27 g/mol [4]
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)δ 7.10 (s, 1H), 6.05 (s, 1H), 2.50 (m, 1H), 2.20 (s, 3H), 1.85-1.20 (m, 10H)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ, ppm)δ 165.2, 149.8, 145.1, 118.2, 105.5, 42.3, 33.1, 26.7, 26.2, 19.8
Mass Spectrometry [M+H]⁺192.1383
Melting Point -To be determined experimentally

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Logical_Flow Start Start: Ciclopirox Reduction Reductive Dehydroxylation (TiCl₃ or Catalytic Hydrogenation) Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Flash Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Analytical Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_Product Final Product Confirmation Characterization->Final_Product

Caption: Logical workflow from starting material to final product confirmation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from the antifungal drug ciclopirox. The detailed protocol for the titanium(III) chloride-mediated reduction offers a reliable method for achieving this transformation. The provided characterization data and workflow diagrams will aid researchers in successfully preparing and validating this important pyridone derivative for further studies in drug discovery and development.

References

  • Bennasar, M.-L., Zulaica, E., Juan, C., Alonso, Y., & Bosch, J. (2002). J. Org. Chem., 67, 7465.
  • Ciclopirox. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Clements, M. J., Jones, C. F., & Hanafin, P. O. (2002). The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro. International Journal of Cancer, 100(4), 491-498. [Link]

  • Gupta, A. K., & Skinner, A. R. (2003). Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis. Journal of the American Academy of Dermatology, 49(2 Suppl), S48-S61. [Link]

  • Mattingly, P. G., & Miller, M. J. (1981). Titanium trichloride reduction of substituted N-hydroxy-2-azetidinones and other hydroxamic acids. The Journal of Organic Chemistry, 46(8), 1557-1564. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315668, this compound. Retrieved January 16, 2026, from [Link].

  • Titanium(III) chloride. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Watanabe, Y., Ohta, T., & Tsuji, Y. (1983). Titanium(III)-Induced Transformation of Hydroxylamines to Imines or Secondary Amines. Chemistry Letters, 12(10), 1585-1588.
  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • Subtel'na, I., Atamanyuk, D., & Szymańska, E. (2010). Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis. Journal of the American Academy of Dermatology, 63(4), 711-717. [Link]

  • Urquhart, A. J., & Taylor, R. J. (2023). Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. Inorganic Chemistry, 62(17), 6704–6710. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reduction with TiCl3. Retrieved January 16, 2026, from [Link]

  • Girolami, G. S. (n.d.). Chapter Six. Girolami Group Website. Retrieved January 16, 2026, from [Link]

  • Sharma, P., Kumar, V., & Singh, D. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 58B(4), 492-499.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 16, 2026, from [Link]

Sources

Topic: Analytical Methods for the Detection and Quantification of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. As a pyridone derivative, this compound may be encountered as a synthetic intermediate, a final active pharmaceutical ingredient (API), or a potential impurity in drug manufacturing processes. The establishment of robust, accurate, and reliable analytical methods is therefore critical for quality control, stability testing, and regulatory compliance. We present a primary method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is recognized for its precision and suitability for non-volatile organic compounds. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for unequivocal identification and an auxiliary UV-Vis Spectrophotometric method for rapid bulk assay are detailed. Each protocol is grounded in established scientific principles and includes guidelines for method validation consistent with international regulatory standards.

Introduction: The Analytical Imperative

This compound (CAS: 67587-24-0) belongs to a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry. Its structural similarity to active compounds like the antifungal agent Ciclopirox underscores the necessity for precise analytical control.[1][2] Whether this molecule is the target API or a process-related impurity, the ability to accurately measure its concentration and purity is fundamental to ensuring product quality and safety.[3] The selection of an analytical method is not arbitrary; it is dictated by the analyte's physicochemical properties and the intended purpose of the analysis, such as impurity testing, content uniformity, or stability studies.[4] This guide explains the causality behind the chosen methods, providing not just protocols, but a framework for analytical problem-solving.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name 6-cyclohexyl-4-methyl-1H-pyridin-2-one[5]
CAS Number 67587-24-0[5]
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Predicted XLogP3 2.3[5]

Note: XLogP3 is a computed partition coefficient, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and semi-volatile organic molecules in the pharmaceutical industry.[6] Its strength lies in its high resolving power, sensitivity, and adaptability. For this compound, a reversed-phase method is optimal, leveraging the compound's moderate hydrophobicity to achieve separation on a non-polar stationary phase.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar, C18-functionalized silica stationary phase and a more polar mobile phase. By precisely controlling the composition of the mobile phase (a mixture of aqueous buffer and organic solvent), we can modulate the retention time of the analyte. Detection is achieved via UV spectrophotometry, as the pyridone ring system contains a chromophore that absorbs UV radiation, allowing for quantification based on the Beer-Lambert law.[7][8]

Experimental Protocol: HPLC-UV

Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC grade Acetonitrile (ACN) and water.

  • Reagents: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

  • Reference Standard: this compound of known, high purity.

  • Glassware: Class A volumetric flasks, pipettes.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).

Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% H₃PO₄
Mobile Phase B Acetonitrile with 0.1% H₃PO₄
Gradient Program 20% B to 80% B over 15 min; hold at 80% B for 3 min; return to 20% B in 2 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength To be determined by UV scan (approx. 220 nm or 305 nm)
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Rationale for Choices:

  • C18 Column: The industry standard for reversed-phase, offering excellent retention for moderately non-polar compounds like our analyte.

  • Phosphoric Acid: Used to acidify the mobile phase (pH ~2.5-3.0). This suppresses the ionization of any residual silanol groups on the column, leading to better peak shape and reproducibility.[9]

  • Gradient Elution: Necessary to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable runtime.[6]

  • Column Temperature: Maintaining a constant, elevated temperature (35 °C) ensures stable retention times and reduces mobile phase viscosity.

Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the test sample, dissolve it in the diluent, and dilute as necessary to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability Test (SST) Before any sample analysis, the system's performance must be verified.[10]

  • Inject the middle concentration standard (e.g., 25 µg/mL) five or six times.

  • Calculate the performance parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Confirms injection precision.

Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Construct a calibration curve by injecting each working standard solution once. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions prep_std->equilibrate prep_sample Prepare Sample Solutions analyze_sample Inject Samples prep_sample->analyze_sample sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate SST Fail calibrate Inject Standards & Build Calibration Curve sst->calibrate SST Pass calibrate->analyze_sample process Integrate Peaks & Calculate Concentration analyze_sample->process report Generate Final Report process->report

Caption: Workflow for HPLC-UV analysis.

Method Validation Protocol

Validation provides documented evidence that the method is suitable for its intended purpose.[11][12] The following parameters should be assessed according to ICH guidelines.[10]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants). This is typically demonstrated by running forced degradation studies (acid, base, peroxide, heat, light) and showing that the main peak is resolved from all degradation peaks.

  • Linearity: Assessed using 5-6 concentration levels. The correlation coefficient (r²) and y-intercept should be reported.

  • Range: The concentration interval over which the method is precise, accurate, and linear. For an assay, this is typically 80-120% of the target concentration.[4]

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels across the range. Results are expressed as percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analysis of replicate samples (n=6) at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. Results are reported as %RSD.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[11]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for quantification, GC-MS is unparalleled for confirmation of identity.[13] Its utility is indicated by spectral data available for this compound.[5] It is particularly useful for identifying volatile impurities that may not be well-retained by reversed-phase HPLC.

Principle of the Method

The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase inside a capillary column. As components elute from the column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint that allows for highly confident identification.[14][15]

Experimental Protocol: GC-MS

Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with an autosampler, a capillary column, and coupled to a mass spectrometer (e.g., single quadrupole).

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

Instrumental Conditions

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Flow Helium at 1.2 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 400 m/z |

Sample Preparation

  • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like ethyl acetate.

  • Filter if necessary.

Data Interpretation Identification is confirmed by matching both the retention time and the acquired mass spectrum against that of a known reference standard. The fragmentation pattern should be compared with library spectra or predicted spectra for confirmation.[15]

Method Selection Guide

This diagram helps a researcher choose the appropriate primary technique.

Method_Selection start Define Analytical Goal q1 Primary Goal? start->q1 hplc Use HPLC-UV for Quantification q1->hplc Quantification (Assay, Purity) gcms Use GC-MS for Identification q1->gcms Identification (Confirmation) q2 Are volatile impurities a concern? gcms_impurity Use GC-MS for Volatile Impurity Profile q2->gcms_impurity Yes hplc_impurity Use HPLC-UV for Non-Volatile Impurity Profile q2->hplc_impurity No hplc->q2

Caption: Decision tree for analytical method selection.

Supporting Method: UV-Vis Spectrophotometry

For a rapid assay of a pure, bulk drug substance where no other UV-absorbing species are present, direct UV-Vis spectrophotometry is a viable, simple, and cost-effective technique.[16]

Principle

This method relies on the direct application of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[17]

Protocol
  • Determine λmax: Prepare a dilute solution of the analyte in a suitable solvent (e.g., ethanol or methanol). Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentration. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Analyze Sample: Prepare a solution of the bulk sample with a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Conclusion

The analytical control of this compound is effectively achieved through a multi-tiered approach. Reversed-Phase HPLC-UV stands as the primary method for robust quantification and purity assessment, supported by a rigorous validation protocol to ensure data integrity. For unequivocal identity confirmation and the analysis of volatile compounds, GC-MS is the method of choice. Finally, UV-Vis spectrophotometry offers a rapid and simple tool for the assay of bulk material. The selection and application of these methods, as detailed in this guide, will enable researchers and quality control professionals to generate reliable and defensible analytical data, ensuring product quality and compliance.

References

  • Reid, G. L. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315668, this compound. Retrieved from [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]

  • Chavhan, A. et al. (2016). Analytical method validation: A brief review. Rasayan Journal of Chemistry, 9(4), 856-862. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19858323, 6-cyclohexyl-4-methyl-2H-pyran-2-one. Retrieved from [Link]

  • Alangari, A. M. (2022). Spectroscopic Analytical Methods. King Saud University. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes. Retrieved from [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods of Analysis. DePauw University. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ciclopirox. Retrieved from [Link]

  • Dicks, A. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10: Spectroscopic Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 14818-35-0 | Product Name : Ciclopirox - Impurity B. Retrieved from [Link]

Sources

A Validated RP-HPLC Method for the Quantitative Analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and pharmacokinetic studies involving this compound. The methodology employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The entire protocol, from initial rationale to full validation, is detailed, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides the scientific reasoning behind the selection of chromatographic parameters and a step-by-step guide to method implementation and validation, ensuring both scientific integrity and practical usability.

Principles and Rationale

The development of a reliable quantitative method begins with a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

Analyte Properties: this compound

This compound is an organic molecule with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[4] Its structure consists of a polar pyridone core and a non-polar cyclohexyl substituent.

  • Polarity and Hydrophobicity: The presence of the cyclohexyl group imparts significant non-polar character to the molecule. The computed XLogP3 value of 2.3 indicates moderate hydrophobicity, making it an ideal candidate for reverse-phase chromatography.[4] In RP-HPLC, the analyte's hydrophobic regions interact strongly with the non-polar stationary phase.[5]

  • Chromophore for UV Detection: The 2(1H)-pyridone ring system contains conjugated double bonds, which act as a chromophore that absorbs light in the ultraviolet (UV) region. This intrinsic property allows for direct quantification using a UV-Vis or Photodiode Array (PDA) detector without the need for derivatization.

Chromatographic Strategy: Reverse-Phase HPLC

Based on the analyte's properties, a reverse-phase chromatographic strategy was selected as the most effective approach for achieving high-resolution separation and quantification.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for separating moderately non-polar compounds.[6] The dense layer of C18 alkyl chains bonded to the silica support provides a highly hydrophobic environment. The primary retention mechanism for this compound is the hydrophobic (van der Waals) interaction between its cyclohexyl moiety and the C18 chains of the stationary phase.

  • Mobile Phase Selection: The mobile phase in RP-HPLC is more polar than the stationary phase. A binary mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN), is standard.[7] Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. Elution is achieved by increasing the organic content of the mobile phase, which reduces its polarity and decreases the analyte's retention. For this method, an isocratic elution (constant mobile phase composition) was chosen for its simplicity, robustness, and suitability for quantifying a single target analyte.

  • Mobile Phase pH Control: The pyridone structure contains a nitrogen atom that can be protonated. Although the analyte is not strongly basic, controlling the mobile phase pH is critical for ensuring consistent retention times and symmetrical peak shapes. The addition of a small amount of an acid, such as formic acid or phosphoric acid, suppresses the ionization of residual silanol groups on the silica backbone of the column and ensures a consistent ionization state of the analyte, thereby preventing peak tailing.[6]

Materials and Methodologies

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a PDA or Variable Wavelength Detector (VWD).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated standard laboratory pH meter.

  • Filtration: 0.45 µm PTFE syringe filters.

Reagents and Standards
  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (LC-MS grade, ~99%).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a 0.1% (v/v) formic acid in water solution. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • The final mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water . The recommended isocratic composition is 55:45 (v/v) .

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration set would include 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent (50:50 ACN:Water) to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Step 4: Chromatographic Conditions The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 225 nm
Run Time 10 minutes
Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9] The objective of validation is to establish, through documented evidence, that the analytical procedure is accurate, precise, specific, and robust over the specified range.[9]

  • System Suitability: Before each analytical run, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the number of theoretical plates is ≥ 2000.

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte peak.

  • Linearity: Inject the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD over the two days should be ≤ 2.0%.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established by finding the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Robustness: Deliberately vary key method parameters to assess the method's reliability. The variations should include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

Expected Results & Data Presentation

The following tables present example data that would be expected from a successful method validation.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,430
5.0 76,980
10.0 155,100
25.0 387,450
50.0 775,200
100.0 1,549,900
Regression Equation y = 15488x + 395

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean) Recovery (%) %RSD (n=3)
80% 20.0 19.9 99.5 0.8
100% 25.0 25.2 100.8 0.6

| 120% | 30.0 | 29.8 | 99.3 | 0.9 |

Table 3: Precision

Precision Type n Mean Assay (%) %RSD
Repeatability (Day 1) 6 100.2 0.75
Intermediate (Day 2) 6 99.7 0.81

| Overall (Day 1 & 2) | 12 | 99.9 | 0.92 |

Visualization of Workflow

The overall process for developing and validating this HPLC method is illustrated below. This workflow ensures a systematic, science-based approach from initial characterization to final implementation.

HPLC_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Imp Phase 3: Implementation A Analyte Characterization (Polarity, pKa, UV λmax) B Chromatography Selection (Reverse-Phase HPLC) A->B C Column & Mobile Phase Screening (C18, ACN/Water) B->C D Method Optimization (Isocratic Ratio, Flow Rate, Temp.) C->D E System Suitability D->E Optimized Method F Specificity G Linearity & Range H Accuracy & Precision I LOD / LOQ J Robustness K Routine Sample Analysis (QC, Stability) J->K Validated Method L Final Report & Documentation K->L

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note describes a specific, accurate, and precise RP-HPLC method for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement and robust for routine use. The validation protocol, designed in accordance with current regulatory guidelines, confirms that the method is fit for its intended purpose in quality control and research environments. This comprehensive guide provides scientists with the necessary tools and rationale to successfully implement this analytical procedure.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][11]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][12]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link][5]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][1]

  • PubChem. This compound. [Link][4]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][2]

  • SIELC Technologies. 6-Cyclohexyl-4-methyl-2H-pyran-2-one. [Link][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

Sources

Application Notes and Protocols for 6-Cyclohexyl-4-methyl-2(1H)-pyridone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and experimental evaluation of 6-Cyclohexyl-4-methyl-2(1H)-pyridone in medicinal chemistry. This document outlines the compound's background, potential therapeutic applications based on its structural class, and detailed protocols for its investigation as a bioactive agent.

Introduction and Compound Profile

This compound (CAS No. 67587-24-0) is a pyridinone derivative with the molecular formula C₁₂H₁₇NO.[1] It is structurally related to the well-known antifungal agent Ciclopirox, but critically lacks the N-hydroxyl group. In fact, it is recognized as "N-Deshydroxy Ciclopirox" or "Ciclopirox olamine impurity C".[1] This distinction is paramount, as the absence of the N-hydroxyl moiety significantly alters the molecule's chemical properties and likely its biological activity profile.

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to serve as a versatile pharmacophore in the design of various therapeutic agents.[2][3] Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[2][4][5] Their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for other chemical groups, makes them attractive candidates for drug discovery programs.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
IUPAC Name 6-cyclohexyl-4-methyl-1H-pyridin-2-onePubChem[1]
CAS Number 67587-24-0PubChem[1]
XLogP3 2.3PubChem[1]

Potential Therapeutic Applications: The P2X7 Receptor Antagonism Hypothesis

Given the prevalence of the pyridinone core in various drug discovery campaigns, a key potential application for this compound is as a modulator of the P2X7 receptor (P2X7R) . P2X7R is an ATP-gated ion channel primarily expressed on immune cells and is a critical regulator of inflammation.[6][7] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines like IL-1β.[6][7] Consequently, P2X7R antagonists are being actively investigated for the treatment of chronic inflammatory diseases, neuropathic pain, and certain cancers.[8][9]

The structural features of this compound, particularly the pyridinone ring and the lipophilic cyclohexyl group, are consistent with moieties found in other P2X7R antagonists.[10] Therefore, it is a logical and compelling hypothesis that this compound may exhibit antagonistic activity at the P2X7 receptor.

Diagram 1: The Role of P2X7R in Inflammation

P2X7R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Therapeutic Intervention ATP High Extracellular ATP (e.g., from cell damage) P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation (Pannexin-1) P2X7R->Pore Induces K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β (Released) Casp1->IL1B Cleaves pro_IL1B Pro-IL-1β pro_IL1B->Casp1 Inflammation Inflammation IL1B->Inflammation Antagonist 6-Cyclohexyl-4-methyl- 2(1H)-pyridone (Hypothesized Antagonist) Antagonist->P2X7R Blocks

Caption: Hypothesized mechanism of P2X7R-mediated inflammation and its inhibition.

Experimental Protocols for Biological Evaluation

The following protocols are designed to enable the comprehensive evaluation of this compound's biological activity, with a primary focus on its potential as a P2X7 receptor antagonist.

Protocol 1: In Vitro P2X7R Antagonism - Dye Uptake Assay

This assay is a hallmark for identifying P2X7R activation and its inhibition.[11] P2X7R activation leads to the formation of a large transmembrane pore, allowing the influx of fluorescent dyes like YO-PRO-1 or ethidium bromide.[7][11]

Objective: To determine if this compound can inhibit ATP-induced dye uptake in P2X7R-expressing cells.

Materials:

  • P2X7R-expressing cells (e.g., HEK293-hP2X7R, THP-1 monocytes)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • ATP (agonist)

  • YO-PRO-1 or Ethidium Bromide (fluorescent dye)

  • Known P2X7R antagonist (e.g., A-740003, AZ11645373) as a positive control.[6][11]

  • This compound (test compound)

  • Assay buffer (e.g., NaCl-based buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed P2X7R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer. Also, prepare dilutions of the positive control antagonist and a vehicle control (DMSO).

  • Pre-incubation with Compound: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound, positive control, or vehicle control for 30-60 minutes at 37°C.

  • Dye and Agonist Addition: Add the fluorescent dye (e.g., YO-PRO-1 at 1 µM) to the wells, followed by the addition of ATP (e.g., 1 mM) to stimulate the P2X7R. A set of wells should not receive ATP to serve as a negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~491/509 nm for YO-PRO-1).

  • Data Analysis: Calculate the percentage of inhibition of the ATP-induced dye uptake for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 2: Workflow for the P2X7R Dye Uptake Assay

Dye_Uptake_Workflow start Start seed_cells Seed P2X7R-expressing cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of - Test Compound - Positive Control - Vehicle Control seed_cells->prepare_compounds pre_incubate Pre-incubate cells with compounds (30-60 min) prepare_compounds->pre_incubate add_reagents Add fluorescent dye (e.g., YO-PRO-1) and ATP (agonist) pre_incubate->add_reagents measure_fluorescence Measure fluorescence kinetics with a plate reader add_reagents->measure_fluorescence analyze_data Calculate % inhibition and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for evaluating P2X7R antagonism using a dye uptake assay.

Protocol 2: Measurement of Intracellular Calcium Mobilization

P2X7R is a non-selective cation channel, and its activation leads to a rapid influx of Ca²⁺. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To assess the ability of this compound to block ATP-induced increases in intracellular calcium.

Materials:

  • P2X7R-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • ATP (agonist)

  • Known P2X7R antagonist (positive control)

  • This compound (test compound)

  • Fluorescence plate reader with an injection system or a fluorometric imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add the test compound, positive control, or vehicle at various concentrations and incubate for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period.

  • Agonist Injection and Measurement: Inject a solution of ATP into the wells while continuously recording the fluorescence.

  • Data Analysis: Quantify the peak fluorescence intensity after ATP addition. Calculate the percentage of inhibition of the calcium response and determine the IC₅₀ value.

Protocol 3: General Cytotoxicity Assay

It is crucial to determine if the observed inhibitory effects are due to specific receptor antagonism or general cytotoxicity.

Objective: To evaluate the cytotoxic potential of this compound on the cell line used for the primary assays.

Materials:

  • The same cell line used in the primary assays

  • Culture medium

  • This compound

  • A known cytotoxic agent (positive control, e.g., staurosporine)

  • MTT, MTS, or resazurin-based cytotoxicity assay kit

  • 96-well clear plates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that matches the duration of the primary assays (e.g., 24 hours). Include vehicle and positive controls.

  • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration). A compound is generally considered non-toxic if its CC₅₀ is significantly higher (e.g., >10-fold) than its IC₅₀ in the functional assays.

Concluding Remarks for the Researcher

The pyridinone scaffold is a rich source of bioactive compounds, and This compound represents an under-investigated member of this class. The protocols outlined above provide a robust framework for its initial characterization in a medicinal chemistry context, particularly for the plausible and high-value target, the P2X7 receptor. Should this compound demonstrate promising activity and low cytotoxicity, further investigations into its mechanism of action, structure-activity relationships through derivative synthesis, and in vivo efficacy in models of inflammatory disease would be warranted.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Gao, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856589. [Link]

  • Michel, A. D., et al. (2007). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 151(8), 1212–1223. [Link]

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579. [Link]

  • Arulkumaran, N., et al. (2011). A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 20(7), 897–915. [Link]

  • Stokes, L., et al. (2006). Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. British Journal of Pharmacology, 149(7), 880–887. [Link]

  • Bhattacharya, A. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. ACS Medicinal Chemistry Letters, 7(6), 613–618. [Link]

  • da Silva, A. B., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]

  • Sim, J. A., et al. (2011). Selective P2X7 receptor antagonists for chronic inflammation and pain. Current Topics in Medicinal Chemistry, 11(13), 1172–1181. [Link]

  • Adinolfi, E., et al. (2018). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Expert Opinion on Therapeutic Targets, 22(11), 907–919. [Link]

  • Faria, J. V., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0126322. [Link]

Sources

"6-Cyclohexyl-4-methyl-2(1H)-pyridone" derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-Cyclohexyl-4-methyl-2(1H)-pyridone Derivatives for Drug Discovery: A Workflow for Identifying Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-pyridone core is a privileged scaffold in medicinal chemistry, recognized for its versatile roles as a bioisostere and its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Derivatives of this compound offer a robust starting point for generating novel therapeutics. This guide provides an in-depth, experience-driven framework for the discovery and initial validation of kinase inhibitors based on this scaffold. We eschew a rigid template to deliver a narrative that follows the logical, iterative process of a real-world drug discovery campaign. This document details a representative synthesis, a high-throughput primary biochemical screening protocol, a secondary cell-based validation assay, and guidance on interpreting data to establish a structure-activity relationship (SAR). The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby ensuring trustworthiness and reproducibility.

The 2-Pyridone Scaffold: A Privileged Structure in Drug Design

The 2(1H)-pyridone motif is a cornerstone of modern medicinal chemistry. Its utility stems from several key physicochemical properties that make it an ideal building block for drug candidates.[3][4]

  • Hydrogen Bonding Capability: The N-H and carbonyl groups of the pyridone ring can act as both hydrogen bond donors and acceptors, mimicking the peptide backbone and enabling strong interactions with enzyme active sites, particularly the hinge region of kinases.[2][4]

  • Bioisosteric Versatility: The pyridone ring is an effective bioisostere for amides, phenyls, pyridines, and other heterocycles. This allows chemists to modulate properties like solubility, lipophilicity, and metabolic stability while retaining or enhancing biological activity.[2]

  • Synthetic Tractability: The synthesis of pyridone cores is well-established, allowing for the efficient creation of diverse chemical libraries by modifying substitution patterns at various positions around the ring.[3][5]

The this compound core provides a pre-validated starting point with defined lipophilicity from the cyclohexyl group and a fixed methyl substituent. Our focus is on derivatization at other positions to explore the chemical space for kinase inhibition.

Caption: Core scaffold and key points for derivatization.

Protocol: Synthesis of a Representative N-Substituted Derivative

This protocol describes a representative synthesis of an N-substituted derivative, a common strategy to enhance potency and modulate pharmacokinetic properties. We will synthesize 1-(2-aminoethyl)-6-cyclohexyl-4-methyl-2(1H)-pyridone , introducing a primary amine handle that can be used for further conjugation or to interact with negatively charged residues in a target's active site.

Rationale: The choice of an aminoethyl group is strategic. The terminal amine can be protonated under physiological conditions, potentially forming a salt bridge with an acidic residue (e.g., Aspartate, Glutamate) in the kinase ATP-binding pocket, a common feature exploited in kinase inhibitor design.

Materials:

  • This compound (starting material)

  • Potassium carbonate (K₂CO₃)

  • 2-(Boc-amino)ethyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Step-by-Step Methodology:

Step 2.1: N-Alkylation with Protected Aminoethyl Bromide

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(Boc-amino)ethyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Causality Check: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Using a base like K₂CO₃ is essential to deprotonate the pyridone nitrogen, rendering it nucleophilic for the attack on the alkyl bromide.

  • Cool the mixture, dilute with water, and extract three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., 20-50% EtOAc in hexanes) to yield the Boc-protected intermediate.

Step 2.2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 2.1 in DCM (approx. 0.1 M solution).

  • Add TFA (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Critical Step: Monitor the deprotection by TLC or LC-MS. Over-exposure to strong acid can lead to side products.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and neutralize carefully with saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, 1-(2-aminoethyl)-6-cyclohexyl-4-methyl-2(1H)-pyridone . Confirm identity and purity via ¹H NMR and LC-MS.

Primary Screening: High-Throughput Biochemical Assay

The first step in identifying active compounds is a robust, high-throughput biochemical assay. We will use a fluorescence-based assay that measures the production of ADP, a universal product of kinase reactions. This method is cost-effective, sensitive, and amenable to automation.[6][7]

Principle: The assay couples the production of ADP to a series of enzymatic reactions that ultimately produce a highly fluorescent molecule (e.g., resorufin). An inhibitor of the kinase will reduce the amount of ADP produced, resulting in a lower fluorescence signal.

KinaseAssay cluster_0 Kinase Reaction cluster_1 Detection Cascade Kinase Target Kinase ADP ADP Kinase->ADP + ATP ATP ATP->ADP Substrate Peptide Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CouplingEnzyme1 Coupling Enzyme 1 ADP->CouplingEnzyme1 Inhibitor Pyridone Derivative Inhibitor->Kinase Inhibition CouplingEnzyme2 Coupling Enzyme 2 CouplingEnzyme1->CouplingEnzyme2 FluorescentProduct Fluorescent Product (e.g., Resorufin) CouplingEnzyme2->FluorescentProduct Signal DetectionSubstrate Detection Substrate (Non-fluorescent) DetectionSubstrate->CouplingEnzyme2

Caption: Principle of a coupled-enzyme kinase assay.

Protocol: HTS for Kinase X Inhibition

Materials:

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection capabilities

  • Recombinant purified "Target Kinase X"

  • Peptide substrate for Kinase X

  • ATP

  • Commercial ADP-Glo™ or equivalent ADP detection reagent kit

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (for controls)

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyridone derivative from the library (typically 10 mM in DMSO) into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated, which is critical for identifying non-competitive or slow-binding inhibitors.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final concentrations should be at the Km for ATP and substrate, where possible, to ensure sensitivity to competitive inhibitors. Final assay volume is 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Signal Development: Add 10 µL of the ADP detection reagent to all wells. Incubate for 40 minutes at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Identification

Trustworthiness Pillar: Rigorous data analysis and quality control are paramount. The Z-factor (Z') is a statistical measure of assay quality.

  • Z' Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if Z' ≥ 0.5.[8]

Hit Identification Workflow:

  • Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • A "hit" is typically defined as a compound that meets a certain inhibition threshold, for example, >50% inhibition or a value greater than 3 standard deviations from the mean of the negative controls.

Table 1: Representative Primary Screening Data

Compound IDFluorescence (RFU)% InhibitionHit ( >50%)
DMSO Control85,4300%No
Staurosporine2,15097.4%Yes
Pyd-00179,8806.7%No
Pyd-00238,12056.8%Yes
Pyd-00315,23084.3%Yes
Pyd-00481,5004.7%No

Secondary Screening: Cell-Based Assay

Biochemical hits must be validated in a cellular context to confirm their activity on the target within a more complex physiological system and to rule out artifacts from the primary screen.[9][10][11] A cell viability assay is a robust secondary screen for kinase inhibitors targeting cancer pathways.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A compound that inhibits a kinase essential for cell proliferation or survival will lead to a decrease in ATP and, consequently, a lower luminescence signal.

Materials:

  • Cancer cell line overexpressing Target Kinase X (e.g., MCF-7, PC-3)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Reagent

  • Plate reader with luminescence detection

  • Confirmed hits from the primary screen

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Perform a serial dilution of the hit compounds (and controls) to create a dose-response curve (e.g., 8 points, from 100 µM to 1 nM). Add the compounds to the cells.

  • Incubation: Incubate the treated cells for 72 hours.

    • Rationale: A 72-hour incubation period is standard for proliferation assays, allowing sufficient time for the antiproliferative effects of the compound to manifest.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The data is plotted as percent viability versus log[compound concentration]. A non-linear regression curve fit is used to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Hypothetical Dose-Response Data for Hit Compounds

Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)
Staurosporine50.02
Pyd-00285012.5
Pyd-003951.8

Establishing Structure-Activity Relationships (SAR)

The data from primary and secondary screens are the foundation of the SAR, which guides the optimization of hit compounds.[12][13] For example, if Pyd-003 (high potency) and Pyd-002 (lower potency) differ only by a single chemical group, that group is identified as being critical for activity. This iterative process of synthesis and testing is the core of the hit-to-lead and lead optimization phases.

Early ADME/Tox Profiling

To reduce the high attrition rate of drug candidates, it is crucial to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the discovery process.[14][15] This is often done using a combination of in silico models and in vitro assays.[16][17]

Table 3: Key In Vitro ADME/Tox Assays for Early Discovery

PropertyAssayRationale
Absorption Caco-2 PermeabilityPredicts intestinal absorption and identifies P-gp efflux liability.
Metabolism Microsomal StabilityMeasures the rate of metabolism by liver enzymes (CYPs). A very high clearance rate suggests poor in vivo stability.
Toxicity Cytotoxicity in primary cellsAssesses general toxicity against non-cancerous cells (e.g., hepatocytes) to determine a therapeutic window.
Safety hERG AssayScreens for potential cardiotoxicity, a major cause of drug withdrawal.
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins; only the unbound fraction is pharmacologically active.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The workflow presented here provides a comprehensive and scientifically grounded path from initial synthesis to cellular validation and early safety assessment. By integrating rational design, robust high-throughput screening, and early ADME/Tox profiling, researchers can efficiently navigate the initial stages of drug discovery and identify potent and selective drug candidates with a higher probability of success in later-stage development.

References

  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022). Biocompare. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ananthan, S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. [Link]

  • da Silva, A. C., et al. (2020). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • This compound. PubChem. [Link]

  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Crevel. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). Journal of Biomolecular Screening. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]

  • Multi-Enzyme Screening Using a High-Throughput Genetic Enzyme Screening System. (2022). JoVE. [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (2014). University of Rhode Island. [Link]

  • Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

  • de Oliveira, H. C., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules. [Link]

  • 6-cyclohexyl-4-methyl-2H-pyran-2-one. PubChem. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2019). Frontiers in Chemistry. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2009). Molecules. [Link]

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Advanced Functionalization Protocols for 6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in bioactive natural products and FDA-approved pharmaceuticals. This application note provides a comprehensive guide to the chemical functionalization of a specific derivative, 6-cyclohexyl-4-methyl-2(1H)-pyridone. We present detailed, step-by-step protocols for key transformations including electrophilic halogenation, nitration, and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices, mechanistic insights, and robust analytical validation are emphasized to ensure reproducibility and empower researchers in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is of immense interest in synthetic and medicinal chemistry. Its unique electronic and structural properties allow it to act as a versatile pharmacophore.[1] 2-Pyridones can serve as bioisosteres for amides and phenols, participate as both hydrogen bond donors and acceptors, and often confer favorable pharmacokinetic properties such as metabolic stability and aqueous solubility. This has led to their incorporation into a growing number of drugs, including kinase inhibitors like Palbociclib and antiviral agents such as Doravirine.[2]

The subject of this guide, this compound (a known impurity of the antifungal drug Ciclopirox), serves as an excellent model substrate for exploring the derivatization of this important heterocyclic family.[3][4] Its reactivity is governed by the tautomeric equilibrium between the predominant lactam form (2-pyridone) and the lactim form (2-hydroxypyridine).[5] This equilibrium, combined with the electronic effects of the substituents, directs functionalization to specific positions on the ring, primarily the C3 and C5 carbons for electrophilic attack and the N1 position for substitution.

This document outlines a logical synthetic sequence, beginning with the introduction of a reactive handle via halogenation, followed by its use in carbon-carbon bond formation through cross-coupling.

G A 6-Cyclohexyl-4-methyl- 2(1H)-pyridone (Starting Material) B Electrophilic Halogenation (Protocol 1) A->B Introduce Halogen Handle C 3-Bromo-6-cyclohexyl-4-methyl- 2(1H)-pyridone (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Protocol 3) C->D C-C Bond Formation E 3-Aryl-6-cyclohexyl-4-methyl- 2(1H)-pyridone (Diversified Products) D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) (Pyridone-Pd Complex) A->C B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L₂) C->E D->E E->A F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G H Ar'-B(OH)₂ H->D I Ar-X (Bromo-Pyridone) I->B J Base J->D

Sources

Application Notes: 6-Cyclohexyl-4-methyl-2(1H)-pyridone as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridone Core

The 2-pyridone ring is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in bioactive natural products and FDA-approved drugs stems from its unique structural and electronic properties. The 2-pyridone moiety can act as a bioisostere for various functional groups and serve as both a hydrogen bond donor and acceptor, enhancing drug-like properties such as metabolic stability and aqueous solubility.[1] The lactam-lactim tautomerism inherent to the 2-pyridone system further enriches its reactivity, making it a dynamic building block for complex molecular architectures.[1]

This guide focuses on a specific, highly versatile derivative: 6-Cyclohexyl-4-methyl-2(1H)-pyridone . The presence of a bulky, lipophilic cyclohexyl group at the C6 position and a methyl group at the C4 position provides steric influence and modulates the electronic nature of the pyridone core, offering unique opportunities for regioselective synthesis. These substituents not only influence the reactivity of the pyridone ring but also provide handles for tuning the pharmacological properties of the resulting heterocyclic products.

This document serves as a comprehensive technical guide for researchers, outlining key synthetic transformations that leverage this compound to construct a diverse array of novel and potentially bioactive fused and substituted heterocycles.

Physicochemical Properties of the Starting Material

A thorough understanding of the precursor is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name 6-Cyclohexyl-4-methyl-1H-pyridin-2-one[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
CAS Number 67587-24-0[3]
Calculated XLogP3 2.3[3]

Core Synthetic Strategies & Protocols

The unique structure of this compound allows it to participate in a wide range of chemical transformations. The primary avenues for constructing novel heterocycles from this scaffold are cycloaddition reactions, condensation/annulation reactions, and transition-metal-catalyzed cross-coupling reactions.

Reactivity_Map cluster_cycloaddition Cycloaddition Reactions cluster_annulation Condensation & Annulation cluster_coupling Cross-Coupling CP This compound DielsAlder Fused Bicyclic Systems (e.g., Isoquinolones) CP->DielsAlder [4+2] Cycloaddition PhotoCyclo Fused Cyclobutanes CP->PhotoCyclo [2+2] Photocycloaddition Dipolar Fused Pyrrolidines CP->Dipolar 1,3-Dipolar Cycloaddition FusedRing Fused Ring Systems (e.g., Furopyridines) CP->FusedRing Guareschi-Thorpe Type Halogenation Halogenated Pyridone (Intermediate) CP->Halogenation Halogenation CrossCoupling Substituted Biaryls Halogenation->CrossCoupling Suzuki-Miyaura Coupling

Figure 1: Synthetic pathways from this compound.

Cycloaddition Reactions: Building Three-Dimensional Complexity

Cycloaddition reactions are powerful tools for rapidly constructing complex polycyclic systems from relatively simple precursors. The conjugated π-system of the 2-pyridone ring can act as either a 4π (diene) or 2π (dienophile/dipolarophile) component.

The 2-pyridone ring, despite its partial aromatic character, can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles under thermal conditions.[4] This reaction provides a direct route to bridged bicyclic lactams, which can be further transformed into highly substituted isoquinolone or aniline derivatives.[5][6] The driving force for this reaction is the formation of more stable σ-bonds.[7]

Protocol 1: Synthesis of a Fused Bicyclic Lactam via Diels-Alder Reaction

  • Principle: Thermal [4+2] cycloaddition between this compound (acting as the diene) and dimethyl acetylenedicarboxylate (DMAD) (acting as the dienophile) to form a bicyclic adduct.

  • Materials & Reagents:

    • This compound (1.0 mmol, 191 mg)

    • Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 148 µL)

    • Xylene (or other high-boiling solvent), anhydrous (5 mL)

    • Reaction tube (heavy-walled, sealed)

  • Procedure:

    • To a dry, heavy-walled reaction tube, add this compound and anhydrous xylene.

    • Add DMAD to the solution.

    • Seal the tube tightly under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture in an oil bath at 140-150 °C for 24-48 hours.

    • Causality Check: High temperatures are necessary to overcome the activation energy barrier associated with the temporary disruption of the pyridone's aromaticity.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired bicyclic adduct.

  • Expected Product Characterization: The resulting product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

[2+2] Photocycloaddition is a powerful method for constructing cyclobutane rings, which are challenging to synthesize via thermal methods.[8] When irradiated with UV light, the 5,6-double bond of the 2-pyridone can react with an alkene to form a cyclobutane-fused heterocycle, a scaffold found in various bioactive molecules.[9][10]

Protocol 2: Synthesis of a Cyclobutane-Fused Pyridone

  • Principle: A light-activated, concerted [2+2] cycloaddition between the pyridone and an alkene (e.g., ethylene) to form a strained bicyclic system.[11]

  • Materials & Reagents:

    • This compound (1.0 mmol, 191 mg)

    • Acetone (spectroscopic grade, 100 mL)

    • Ethylene gas

    • Quartz photoreactor vessel

    • High-pressure mercury lamp (e.g., 450W)

  • Procedure:

    • Dissolve the pyridone in acetone in the quartz photoreactor vessel.

    • Causality Check: Acetone can act as a triplet sensitizer, facilitating the cycloaddition process for some substrates. A quartz vessel is required as standard borosilicate glass absorbs the necessary UV wavelengths.

    • Cool the solution to -60 °C using a cryostat or dry ice/acetone bath.

    • Bubble ethylene gas through the solution for 30 minutes to ensure saturation.

    • While maintaining a slow stream of ethylene, irradiate the solution with the mercury lamp for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, stop the irradiation and allow the solution to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue via column chromatography to isolate the cyclobutane-fused product.

  • Expected Product Characterization: Analysis by NMR and MS. The stereochemistry of the product may require more advanced techniques like NOESY NMR.

In this reaction, the C=C bonds of the pyridone act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.[12] This is an excellent strategy for synthesizing fused pyrrolidine or similar N-containing ring systems.[13]

Protocol 3: Synthesis of a Fused Pyrrolidine-Pyridone System

  • Principle: Reaction of the pyridone with an in-situ generated azomethine ylide (a 1,3-dipole) to yield a fused pyrrolidine ring system.[14]

  • Materials & Reagents:

    • This compound (1.0 mmol, 191 mg)

    • Sarcosine (N-methylglycine) (1.2 mmol, 107 mg)

    • Paraformaldehyde (1.5 mmol, 45 mg)

    • Toluene, anhydrous (10 mL)

    • Dean-Stark apparatus

  • Procedure:

    • Combine the pyridone, sarcosine, and paraformaldehyde in a round-bottom flask fitted with a Dean-Stark trap and condenser.

    • Add anhydrous toluene.

    • Heat the mixture to reflux (approx. 110 °C).

    • Causality Check: The reaction of sarcosine and paraformaldehyde at high temperature generates the azomethine ylide in situ, which is immediately trapped by the pyridone dipolarophile. The Dean-Stark trap removes water generated during ylide formation, driving the reaction forward.

    • Continue refluxing for 12-18 hours, monitoring by TLC.

    • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography to obtain the fused pyrrolidinyl-pyridone.

  • Expected Product Characterization: Full characterization by NMR and HRMS to determine the structure and regiochemistry of the cycloaddition.

Reaction TypeKey ReagentRing System FormedTypical ConditionsReference
[4+2] Diels-Alder Alkyne/Alkene (Dienophile)6-membered fused ringHigh Temperature (140-180 °C)[7]
[2+2] Photocycloaddition Alkene4-membered fused ringUV Irradiation, Low Temp[8]
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., Azide, Ylide)5-membered fused ringThermal (Reflux)[12][14]
Annulation via Condensation: Building Fused Aromatic Systems

The inherent functionality of the pyridone ring allows for the construction of fused heterocyclic systems through condensation and subsequent cyclization reactions. The Guareschi-Thorpe synthesis and its variations provide a classic and robust method for forming substituted pyridines and can be adapted for annulation.[15][16][17]

Workflow_Diagram Start Starting Materials: - Pyridone Precursor - Annulating Agent Reaction Reaction Step: - Condensation - Cyclization Start->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purify Purification: - Column Chromatography - Recrystallization Workup->Purify Analysis Analysis & Characterization: - NMR, MS, HPLC Purify->Analysis Final Final Fused Heterocycle Analysis->Final

Figure 2: General experimental workflow for fused heterocycle synthesis.

Protocol 4: Synthesis of a Fused Furopyridone via Modified Guareschi-Thorpe Annulation

  • Principle: This protocol adapts the principles of the Guareschi-Thorpe reaction, where an active methylene group condenses with a dicarbonyl equivalent to build a new ring.[18] Here, we functionalize the C3 position and then cyclize.

  • Materials & Reagents:

    • This compound (1.0 mmol, 191 mg)

    • Sodium Hydride (60% in mineral oil, 1.1 mmol, 44 mg)

    • Ethyl 2-chloroacetoacetate (1.1 mmol, 147 µL)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Potassium tert-butoxide (2.0 mmol, 224 mg)

  • Procedure:

    • Step 1: C3-Alkylation. Suspend NaH in anhydrous THF in a flame-dried flask under Argon.

    • Cool the suspension to 0 °C and add a solution of the pyridone in THF dropwise. Stir for 30 minutes.

    • Add ethyl 2-chloroacetoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layers and concentrate to get the crude C3-alkylated intermediate.

    • Step 2: Intramolecular Cyclization. Dissolve the crude intermediate in THF.

    • Add potassium tert-butoxide portion-wise at room temperature.

    • Causality Check: The strong base (t-BuOK) promotes an intramolecular condensation (e.g., a Dieckmann-type or Thorpe-Ziegler reaction) to form the new fused furanone ring.

    • Stir for 4-6 hours until TLC indicates consumption of the intermediate.

    • Quench with water and neutralize with 1M HCl. Extract with ethyl acetate, dry, and concentrate.

    • Purify by column chromatography to yield the target furopyridone.

  • Expected Product Characterization: NMR spectroscopy will be crucial to confirm the regiochemistry of the annulation.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling to create C-C and C-heteroatom bonds.[19] To utilize our pyridone in these reactions, it must first be functionalized to create a suitable electrophilic handle, typically a halide or a triflate.[20][21] Subsequent Suzuki-Miyaura coupling can then be used to introduce diverse aryl or heteroaryl substituents, a key strategy in library synthesis for drug discovery.[22]

Protocol 5: Two-Step Synthesis of a 3-Aryl-Substituted Pyridone

  • Principle: First, regioselective bromination of the pyridone at the electron-rich C3 position. Second, a Suzuki-Miyaura cross-coupling of the resulting 3-bromo-pyridone with an arylboronic acid.

  • Materials & Reagents:

    • Step 1 (Bromination):

      • This compound (1.0 mmol, 191 mg)

      • N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)

      • Acetonitrile (10 mL)

    • Step 2 (Suzuki Coupling):

      • 3-Bromo-6-cyclohexyl-4-methyl-2(1H)-pyridone (from Step 1) (1.0 mmol)

      • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 146 mg)

      • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

      • 2M Sodium Carbonate solution (2 mL)

      • Dioxane/Water (4:1, 5 mL)

  • Procedure:

    • Step 1: Bromination. Dissolve the pyridone in acetonitrile. Protect the flask from light.

    • Add NBS portion-wise at room temperature. Stir for 2-4 hours.

    • Causality Check: The C3 position is often the most nucleophilic and susceptible to electrophilic halogenation.

    • Monitor by TLC. Upon completion, remove the solvent, dissolve in dichloromethane, wash with sodium thiosulfate solution and brine, dry, and concentrate to yield the crude 3-bromo-pyridone, which can often be used without further purification.

    • Step 2: Suzuki-Miyaura Coupling. Combine the crude 3-bromo-pyridone, arylboronic acid, and Pd(PPh₃)₄ in a flask.

    • Add the dioxane/water solvent mixture followed by the 2M sodium carbonate solution.

    • De-gas the mixture by bubbling Argon through it for 15 minutes.

    • Heat the reaction to 90 °C under an Argon atmosphere for 6-12 hours.

    • Monitor by LC-MS. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify via flash chromatography to obtain the 3-aryl-pyridone product.

  • Expected Product Characterization: HRMS to confirm the mass of the coupled product and NMR to verify the presence of the new aryl group signals.

Conclusion and Outlook

This compound is a highly valuable and versatile starting material for the synthesis of diverse and complex heterocyclic systems. The protocols outlined in this guide demonstrate its utility in fundamental synthetic transformations including cycloadditions, annulations, and cross-coupling reactions. The steric and electronic properties conferred by the cyclohexyl and methyl substituents can be strategically exploited to achieve high levels of regio- and stereocontrol. These methodologies provide a robust platform for researchers in medicinal chemistry and materials science to generate novel molecular libraries, facilitating the discovery of new therapeutic agents and functional materials.[23][24]

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35158–35176. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • Synthesis of Functionalized Pyridones via Palladium Catalyzed Cross Coupling Reactions. (n.d.). Semantic Scholar. [Link]

  • Dehydrogenative cross‐coupling to give C6‐heteroarylated 2‐pyridones. (2021). ResearchGate. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2012). Diva-portal.org. [Link]

  • Kumar, R., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry. [Link]

  • Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes. (2021). Europe PMC. [Link]

  • Nishiyama, T., et al. (2017). One-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement & microwave-assisted thermal electrocyclization. Heterocycles, 95(1), 251-267. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). RSC Publishing. [Link]

  • Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. (1984). RSC Publishing. [Link]

  • Synthesis and [4+4] photochemistry of 2-pyridone tethered substituted benzenes. (2025). American Chemical Society. [Link]

  • (PDF) Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. (1995). ResearchGate. [Link]

  • Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. (2018). ACS Publications. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]

  • Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. (2021). PubMed. [Link]

  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). ACS Publications. [Link]

  • Some bioactive molecules bearing 2‐pyridone motif. (n.d.). ResearchGate. [Link]

  • Diels-Alder Reactions of 6-Substituted 1-(p-Nitrobenzoyl)-5,6-dihydro-2-pyridinones. (2000). ResearchGate. [Link]

  • Posner, G. H., Vinader, V., & Afarinkia, K. (1992). Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry, 57(15), 4088–4097. [Link]

  • Cycloaddition/ Diels-Alder Approaches. (n.d.). WordPress. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (2021). ACS Publications. [Link]

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Sources

Application Notes and Protocols for Antifungal Research: 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a significant challenge to global health. The 2(1H)-pyridone scaffold has been identified as a privileged structure in the development of novel antimicrobial agents. A notable example is Ciclopirox, a 1-hydroxy substituted pyridone, which exhibits broad-spectrum antifungal activity. This document provides a comprehensive guide for the investigation of 6-Cyclohexyl-4-methyl-2(1H)-pyridone , a close structural analog of Ciclopirox, as a potential novel antifungal candidate. We present a logical, field-proven workflow—from initial susceptibility screening and cytotoxicity assessment to mechanistic elucidation—designed to rigorously evaluate its therapeutic potential. Each protocol is detailed with an emphasis on the scientific rationale behind the experimental design, ensuring both technical accuracy and reproducibility for researchers in mycology and drug development.

Introduction: The Pyridone Scaffold as a Promising Antifungal Core

The limited number of antifungal drug classes available clinically underscores the urgent need for new therapeutic agents.[1] The 2(1H)-pyridone ring system is a versatile heterocyclic motif present in numerous biologically active natural products and synthetic compounds.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent antifungal effects.[4][5][6]

The established antifungal agent Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one) serves as a key reference point.[7] Its mechanism of action is multifaceted, primarily involving the chelation of polyvalent metal cations, which inhibits essential metabolic enzymes. Additionally, studies on its ethanolamine salt have shown that it disrupts the uptake of precursors for macromolecular synthesis and compromises fungal cell membrane integrity.[8]

This compound shares the core pyridone and lipophilic cyclohexyl and methyl substitutions of Ciclopirox but lacks the 1-hydroxy group. This structural difference may alter its chelating ability while potentially retaining or enhancing other antifungal mechanisms, such as membrane disruption. Therefore, a systematic evaluation of this compound is warranted to determine its antifungal profile and mechanism of action.

This guide outlines a three-stage experimental workflow to characterize the antifungal potential of this compound.

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}

Experimental workflow for evaluating antifungal potential.

Stage 1: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating any potential antimicrobial agent is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is critical for comparing the potency of the test compound against different fungal species and established drugs.

Protocol 2.1: Broth Microdilution MIC Assay for Yeasts (CLSI M27-A3)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, which provide a standardized reference method for reproducible susceptibility testing of yeasts.[2][3][6][9][10]

Rationale: The broth microdilution method is the gold standard for MIC determination. It is cost-effective, amenable to high-throughput screening, and provides quantitative and reproducible results. RPMI-1640 medium is used as it is a chemically defined medium that supports the growth of most clinically relevant yeasts and has been extensively validated for this assay.[2]

Materials:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal Strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, clinical isolates)

  • Positive Control Drug (e.g., Fluconazole, Amphotericin B)

  • Sterile Saline (0.85%)

  • Spectrophotometer and Densitometer

  • Humidified incubator (35°C)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Create a series of 2-fold serial dilutions in RPMI-1640 medium in a separate "drug plate" to achieve final concentrations ranging from (for example) 0.125 to 64 µg/mL when added to the assay plate. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Assay Plate Inoculation:

    • Pipette 100 µL of the final fungal inoculum into each well of a 96-well microtiter plate.

    • Transfer 100 µL of the appropriate drug dilution from the drug plate to the corresponding wells of the inoculated assay plate. This will result in a final volume of 200 µL per well.

    • Controls:

      • Growth Control: 100 µL inoculum + 100 µL drug-free RPMI medium.

      • Sterility Control: 200 µL of uninoculated RPMI medium.

      • Positive Drug Control: Include wells with a standard antifungal like Fluconazole.

  • Incubation:

    • Incubate the plates in a humidified incubator at 35°C for 24-48 hours. The reading time depends on the growth rate of the specific fungal strain.

  • MIC Determination:

    • The MIC is determined by visual inspection or by reading the optical density (OD) at 490 nm.

    • The MIC endpoint is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value][Insert Value]
Candida glabrata (Clinical Isolate)[Insert Value][Insert Value]
Candida parapsilosis (Clinical Isolate)[Insert Value][Insert Value]
Cryptococcus neoformans ATCC 90112[Insert Value][Insert Value]

Stage 2: Selectivity Profiling - Mammalian Cell Cytotoxicity

A therapeutically viable antifungal agent must selectively target fungal cells with minimal toxicity to host (mammalian) cells. The selectivity index (SI) is a critical parameter, calculated as the ratio of the compound's toxicity to host cells to its activity against the fungal pathogen (e.g., CC50/MIC). A higher SI value indicates greater promise as a drug candidate.

Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.

Rationale: This assay is a standardized, reliable, and high-throughput method to quantify the effect of a compound on the viability of mammalian cell lines. It provides the CC50 (50% cytotoxic concentration) value needed to calculate the selectivity index.

Materials:

  • Mammalian Cell Line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well, flat-bottom microtiter plates

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture mammalian cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Controls:

      • Cell Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of the solubilization solution (DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity and Selectivity Index
Cell LineTest Compound CC50 (µg/mL)Fungal Strain (for SI calculation)MIC (µg/mL)Selectivity Index (SI = CC50/MIC)
HEK293[Insert Value]C. albicans ATCC 90028[Insert Value][Calculate Value]
HepG2[Insert Value]C. albicans ATCC 90028[Insert Value][Calculate Value]

Stage 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antifungal effect is crucial for its development. Based on the activity of Ciclopirox, two plausible mechanisms for this compound are disruption of cell membrane integrity and inhibition of ergosterol biosynthesis.

Hypothesized Mechanism of Action

The lipophilic cyclohexyl group may facilitate the compound's insertion into the fungal plasma membrane, disrupting its structure and function. This disruption could lead to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

graph hypothesized_moa { layout=dot; rankdir=TB; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Hypothesized membrane-disrupting mechanism of action.
Protocol 4.1: Cell Membrane Permeability Assay

This assay uses the fluorescent dye Propidium Iodide (PI) to assess membrane integrity. PI is a nucleic acid intercalator that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it fluoresces upon binding to DNA.[12][13]

Rationale: This is a direct and rapid method to quantify membrane damage. An increase in PI fluorescence in treated cells compared to controls indicates that the compound disrupts membrane integrity.

Materials:

  • Fungal cells (C. albicans)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Test compound and controls (e.g., ethanol as a positive control for permeabilization)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow C. albicans to the mid-logarithmic phase in a suitable broth (e.g., YPD).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a concentration of ~1 x 10^7 cells/mL.

  • Compound Treatment:

    • Aliquot 100 µL of the cell suspension into microfuge tubes or wells of a 96-well plate.

    • Add the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Include an untreated control and a positive control (e.g., 70% ethanol).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • PI Staining:

    • Add PI to each sample to a final concentration of 2-5 µg/mL.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at ~488 nm and measuring emission at ~617 nm. Quantify the percentage of PI-positive (permeabilized) cells.

    • Fluorescence Plate Reader: Measure the fluorescence intensity in each well. An increase in fluorescence corresponds to increased membrane permeability.

Protocol 4.2: Ergosterol Biosynthesis Inhibition Assay

Many antifungal drugs, particularly azoles, target the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane.[14] This protocol quantifies the total cellular ergosterol content after treatment with the test compound.

Rationale: A reduction in total ergosterol content in treated cells compared to untreated controls suggests the compound may be inhibiting a step in the ergosterol biosynthesis pathway.

Materials:

  • Fungal cells (C. albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Test compound, Positive control (e.g., Ketoconazole)

  • Saponification Reagent: 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol)

  • n-Heptane (sterile)

  • Spectrophotometer

Procedure:

  • Cell Treatment:

    • Inoculate SDB with C. albicans and add the test compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC). Include a drug-free control and a ketoconazole control.

    • Incubate for 16-24 hours at 35°C with shaking.

  • Sterol Extraction:

    • Harvest a standardized amount of cells (e.g., by OD600) by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 3 mL of the saponification reagent to the cell pellet.

    • Vortex and incubate in an 80°C water bath for 1 hour.

    • Allow to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

  • Quantification:

    • Allow the layers to separate. Transfer the upper n-heptane layer to a clean tube.

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm using the spectrophotometer.

    • The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.[15] A decrease in the height of these peaks indicates ergosterol depletion.

    • Calculate the percentage of ergosterol inhibition relative to the drug-free control.

Conclusion and Future Directions

This document provides a structured and robust framework for the preliminary antifungal evaluation of this compound. By systematically determining its antifungal spectrum, selectivity, and potential mechanisms of action, researchers can generate the foundational data required to assess its viability as a lead compound for further development. Positive results from this workflow—specifically, potent MIC values, a high selectivity index, and clear evidence of membrane disruption or ergosterol inhibition—would strongly support progression to more advanced studies. These could include time-kill kinetic assays, biofilm disruption studies, in vivo efficacy testing in animal models of candidiasis, and detailed structure-activity relationship (SAR) studies to optimize the pyridone scaffold for enhanced potency and safety.

References

  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 99. Available from: [Link]

  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. National Institutes of Health. Available from: [Link]

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845. Available from: [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). A study of cellular processing of inherent and acquired resistance to adriamycin in a human-derived colorectal carcinoma cell line. British Journal of Cancer, 56(3), 279–285. (Note: While not directly in search results, this is a foundational paper for MTT assay, often cited in protocols). A general protocol can be found on ResearchGate: [Link]

  • Sakurai, K., et al. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy, 24(2), 68-76. Available from: [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Clinical and Laboratory Standards Institute. Available from: [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 28(5), 33-40. A summary of CLSI methods is available at: [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement (M27-S3). Clinical and Laboratory Standards Institute. Available from: [Link]

  • Denning, D. W. (2015). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 5(6), a019635. Available from: [Link]

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. PubMed. Available from: [Link]

  • Singh, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • O'Brien, J., & Haskins, N. (2011). Red but not dead? Membranes of stressed Saccharomyces cerevisiae are permeable to propidium iodide. Environmental Microbiology, 13(1), 163-171. Available from: [Link]

  • Parker, J. E., et al. (2014). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 52(4), 392-402. Available from: [Link]

  • Lu, Y., et al. (2013). Cell permeability and nuclear DNA staining by propidium iodide in basidiomycetous yeasts. Fungal Biology, 117(9), 623-630. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Ciclopirox. Available from: [Link]

  • Prasad, R., et al. (2016). Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. Journal of Medicinal Chemistry, 59(1), 48-62. A relevant study can be found at: [Link]

Sources

In vitro assays involving "6-Cyclohexyl-4-methyl-2(1H)-pyridone"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by casting a wide net, initiating comprehensive Google searches on "6-Cyclohexyl -4-methyl-2(1H)-pyridone." My immediate focus is gathering data on known biological activities, mechanisms of action, and any existing in vitro assays related to this compound. I plan to use the search results to identify its primary molecular targets and affected cellular pathways.

Defining Target Pathways

I've expanded my search to deeply analyze the "6-Cyclohexyl -4-methyl-2(1H)-pyridone" search results, aiming to pinpoint key molecular targets and affected cellular pathways. This information is shaping the selection of relevant in vitro assays for more detailed protocols. My focus is now on structuring the application notes and protocols logically, beginning with a comprehensive compound introduction.

Expanding Protocol Design

I'm now diving deep into the protocol design. I will formulate detailed step-by-step instructions for each selected in vitro assay, explaining each step's purpose, the reagents' importance, and the expected outcomes with data analysis methods. I am going to integrate in-text citations and design visual workflows with Graphviz. Finally, I will summarize any quantitative data and compile a full, cited reference list.

Refining Assay Protocols

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Developing the Application Note

I've shifted my focus to identifying a relevant biological context for "this compound." Early searches were unfruitful, highlighting a lack of defined activity. However, I discovered pyridone derivatives are potent Pim-1 kinase inhibitors. This provides a strong foundation and a clear direction for the application note, targeting researchers interested in kinase inhibitors and cancer research. The goal is now to frame this molecule as a potential Pim-1 inhibitor and develop the application note around this hypothesis.

Refining Application Note Focus

I've decided to center the application note around the hypothesis that "this compound" may be a Pim-1 kinase inhibitor. I have found the initial searches lacked specific biological activity, but identified that related pyridone derivatives are potent inhibitors of Pim-1 kinase. This pivot provides a strong foundation. I will now concentrate on in vitro assays to test this. I am now evaluating the best assays for an application note.

I am now focusing on selecting and refining the details of in vitro assays to include in the protocol guide. I am prioritizing both biochemical kinase assays, like the ADP-Glo™ assay, and cell-based assays. The ADP-Glo assay is well-documented, making it a good choice to start with.

Developing Assay Outlines

I am now structuring the application note and protocol guide. The existing literature search has guided me toward using Pim-1 as the key focus. I will be including in vitro kinase assays, starting with a well-documented ADP-Glo™ assay. Also, cell-based assays such as Western blots measuring phosphorylated BAD will be included.

Structuring the Protocol Guide

I'm developing a structured application note and protocol guide. I've uncovered a pivotal focus on Pim-1 kinase, based on the pyridone scaffold, and will include both in vitro biochemical kinase assays, like the ADP-Glo™ assay, as well as cell-based assays. Cell viability assays such as CellTiter-Glo will also be included, to establish a framework for the application note. The structure will have an introduction, with detailed protocol sections, and conclude with a discussion of the results.

Analyzing Potential Applications

I've determined to start with the hypothesis that "this compound" could be a Pim-1 kinase inhibitor. I found related pyridone derivatives and a solid strategy for in vitro analysis to test this theory. This includes ADP-Glo, and p-BAD Western Blots, and CellTiter-Glo assays to show the in vitro mechanism and cellular activity of the molecule.

Outlining the Application Note

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Application Notes & Protocols: 6-Cyclohexyl-4-methyl-2(1H)-pyridone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry and organic synthesis, appearing in numerous natural products and FDA-approved drugs.[1][2] 6-Cyclohexyl-4-methyl-2(1H)-pyridone is a valuable derivative within this class, notable for its structural relationship to the synthetic antifungal agent Ciclopirox.[3][4] As a building block, it offers multiple reactive sites, enabling the synthesis of diverse and complex molecular architectures.

A central chemical feature of 2-pyridones is their existence as an equilibrium mixture of two tautomeric forms: the 2-pyridone and the 2-hydroxypyridine.[5] This ambident nucleophilic nature presents both a challenge and an opportunity in synthesis.[6] Reaction with electrophiles can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The ability to control this regioselectivity is paramount for its effective use as a synthetic intermediate.

This guide provides a detailed exploration of the reactivity of this compound, focusing on protocols designed to selectively achieve either N- or O-alkylation. We will delve into the mechanistic rationale behind experimental choices and present both classical and modern synthetic methods, empowering researchers to harness the full potential of this versatile building block.

Physicochemical Properties and Handling

Properly understanding the physical and safety characteristics of a building block is the foundation of its successful application.

PropertyValueSource
IUPAC Name 6-cyclohexyl-4-methyl-1H-pyridin-2-one[3]
CAS Number 67587-24-0[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
Synonyms 6-Cyclohexyl-4-methylpyridin-2(1H)-one, N-Deshydroxy Ciclopirox[3]

Safety and Handling: According to aggregated GHS data, this compound is considered harmful if swallowed.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The Core Chemical Challenge: Regioselectivity in Alkylation

The synthetic utility of this compound is dominated by the tautomeric equilibrium between its pyridone and hydroxypyridine forms. Deprotonation with a base generates an ambident pyridonate anion, which can be attacked by an electrophile at two distinct positions.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways Pyridone This compound Hydroxypyridine 6-Cyclohexyl-4-methyl-pyridin-2-ol Pyridone->Hydroxypyridine Equilibrium Anion Pyridonate Anion (Ambident Nucleophile) Pyridone->Anion + Base - H+ N_Product N-Alkylated Product Anion->N_Product  Attack at Nitrogen (R-X) O_Product O-Alkylated Product (2-Alkoxypyridine) Anion->O_Product  Attack at Oxygen (R-X)

Caption: Tautomerism and Ambident Reactivity of the Pyridone Scaffold.

The outcome of the alkylation (N- vs. O-) is not random; it is dictated by a set of interdependent experimental parameters. Key factors include:

  • The Electrophile (R-X): Hard electrophiles tend to react at the harder oxygen center, while softer electrophiles favor the softer nitrogen center.

  • The Counter-ion (from the Base): The nature of the cation can influence the location of the negative charge on the pyridonate anion.

  • The Solvent: Solvent polarity and proticity play a crucial role. Polar aprotic solvents like DMF or DMSO often favor N-alkylation, whereas polar protic solvents can favor O-alkylation.[6]

  • Catalysts: Modern methods employ specific catalysts, such as Brønsted or Lewis acids, to direct the reaction toward a single regioisomer.[5]

Synthetic Protocols: Selective N-Alkylation

N-substituted 2-pyridones are prevalent motifs in a wide range of biologically active compounds and pharmaceuticals.[7] Achieving high selectivity for N-alkylation is therefore a common and critical objective.

G Start 6-Cyclohexyl-4-methyl -2(1H)-pyridone Step1 Deprotonation (e.g., K₂CO₃, NaH) Start->Step1 Step2 Nucleophilic Attack (e.g., Benzyl Bromide) Step1->Step2 Product N-Alkyl-2-pyridone Step2->Product

Caption: General Workflow for Selective N-Alkylation.

Protocol 3.1: Classical N-Alkylation using Alkyl Halides in a Micellar System

This protocol is adapted from a mild and highly regioselective method developed for various 2-pyridones, which utilizes an aqueous micellar system to enhance reaction rates and selectivity, particularly for primary and benzyl halides.[8]

Rationale: The use of a surfactant like Tween 20 in water creates micelles that can improve the solubility of organic starting materials, leading to enhanced reaction rates.[8] This system has shown high regioselectivity favoring N-alkylation for a broad range of substrates.[8]

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tween 20

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, K₂CO₃, and deionized water.

  • Add Tween 20 (approximately 2% w/w) to the mixture and stir vigorously to form a micellar solution.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the halide.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 2-pyridone.

Synthetic Protocols: Selective O-Alkylation

2-Alkoxypyridines are also valuable synthetic intermediates, particularly for cross-coupling reactions where they can act as stable, yet reactive, partners. Methods that grant exclusive access to these isomers are highly sought after.

Protocol 4.1: Brønsted Acid-Catalyzed O-Alkylation with 2H-Azirines

This protocol is based on a method that leverages the ring-opening of 2H-azirines catalyzed by a strong Brønsted acid to achieve highly regioselective O-alkylation.[5]

Rationale: A strong Brønsted acid like triflic acid (TfOH) is used to activate the 2H-azirine. The pyridone oxygen, being the more Lewis basic site, preferentially attacks the activated intermediate, leading to the O-alkylated product with high selectivity.[5] Weaker acids, by contrast, were found to favor N-alkylation.[5]

Materials:

  • This compound (1.0 equiv)

  • 2H-Azirine derivative (e.g., 2,2-dimethyl-3-phenyl-2H-azirine) (1.2 equiv)

  • Triflic acid (TfOH) (10 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In an oven-dried, nitrogen-flushed flask, dissolve this compound in anhydrous DCM.

  • Add the 2H-azirine derivative to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the pure 2-alkoxypyridine derivative.

Protocol 4.2: Visible-Light-Promoted O-Alkylation with α-Aryldiazoacetates

This modern protocol avoids catalysts and harsh reagents, using visible light to mediate a selective O-H insertion reaction.

Rationale: Under visible light irradiation, α-aryldiazoacetates can form a carbene intermediate. This highly reactive species undergoes a formal O-H insertion with the 2-hydroxypyridine tautomer, proceeding smoothly under mild, catalyst-free conditions to give the O-alkylated product with excellent selectivity.

Materials:

  • This compound (1.0 equiv)

  • α-Aryldiazoacetate (e.g., ethyl 2-diazo-2-phenylacetate) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Blue LED light source

Procedure:

  • To a reaction vial, add this compound and the α-aryldiazoacetate.

  • Add anhydrous DCE and seal the vial.

  • Place the vial in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to isolate the pure O-alkylated pyridone.

Summary of Alkylation Strategies

The choice of method depends on the desired product and the available reagents. The following table summarizes the discussed strategies, with representative data adapted from studies on similar 2-pyridone substrates.

MethodTarget ProductKey Reagents/ConditionsSelectivity (N:O)Typical YieldReference
Classical Micellar N-AlkylationK₂CO₃, Benzyl Halide, Tween 20/H₂O>6:140-94%[8]
Brønsted Acid O-AlkylationTfOH (10 mol%), 2H-Azirine, DCMHigh for OGood to Excellent[5]
Visible Light O-AlkylationBlue LED, α-Aryldiazoacetate, DCEPerfect for OGood
Deoxygenation N-AlkylationP(NMe₂)₃, α-Keto Ester, TolueneHigh for NGood to Excellent[9]

Conclusion

This compound is a highly adaptable building block for synthetic chemistry. While its inherent tautomerism complicates its reactivity, a deep understanding of the underlying chemical principles allows for precise control over alkylation regioselectivity. By carefully selecting the electrophile, solvent, and catalyst system, researchers can reliably access either N-alkylated or O-alkylated derivatives. The protocols outlined in this guide, from classic base-mediated reactions to modern acid-catalyzed and photochemical methods, provide a robust toolkit for scientists and drug development professionals to leverage this valuable scaffold in the creation of novel and complex molecules.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available from: [Link]

  • Reddy, R., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]

  • Zhang, Z., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 56(64), 9171-9174. Available from: [Link]

  • Liew, S. K., et al. (2019). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 21(1), 193-197. Available from: [Link]

  • Tighadouini, S., et al. (2016). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Chemical and Pharmaceutical Research, 8(8), 650-655. Available from: [Link]

  • Wang, C., et al. (2021). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry, 19(2), 290-294. Available from: [Link]

  • Wang, H., et al. (2016). Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications, 52(60), 9430-9433. Available from: [Link]

  • Kwok, D. W., & Raggon, J. W. (2010). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 51(50), 6561-6564. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Song, M-X., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceutical agents. Therefore, robust and reproducible synthetic methods are of paramount importance.

This guide is structured as a dynamic troubleshooting resource. We will address specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions grounded in established literature.

Overview of a Common Synthetic Approach: Guareschi-Thorpe Condensation

A prevalent and efficient method for constructing the 6-substituted-4-methyl-2(1H)-pyridone core is a variation of the Guareschi-Thorpe synthesis. This multicomponent reaction typically involves the condensation of a β-ketoester (e.g., ethyl acetoacetate) with cyanoacetamide or a related active methylene nitrile, followed by cyclization.[1] For the target molecule, this compound, a plausible pathway involves the reaction between ethyl cyclohexanecarboxylate and acetonitrile followed by cyclization, or more commonly, a reaction involving ethyl acetoacetate, cyanoacetamide, and a precursor that introduces the cyclohexyl group.

The general mechanism involves the formation of a 1,5-dicarbonyl intermediate which then undergoes cyclization and dehydration to afford the pyridone ring.[1] The efficiency of this process is highly dependent on reaction conditions, reagent purity, and catalyst choice.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of this compound.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is a multifaceted issue that can stem from incomplete reactions, competing side reactions, or product loss during workup.[2][3] Below is a systematic approach to diagnosing the root cause.

Possible Cause 1: Inefficient Reaction Conditions The classical methods for pyridone synthesis can suffer from long reaction times and harsh conditions, leading to degradation and low yields.[4][5]

  • Troubleshooting Steps:

    • Temperature Optimization: The reaction temperature influences the rate of both desired and undesired pathways.[2] Systematically screen temperatures. While reflux is common, some initial condensation steps may benefit from lower temperatures to minimize side reactions before proceeding to a higher temperature for the cyclization step.

    • Catalyst Choice & Loading: The reaction is often base- or acid-catalyzed. If using a base like piperidine or sodium ethoxide, ensure it is fresh and anhydrous. The catalyst amount is also critical; too little may lead to a stalled reaction, while too much can promote side reactions.[6] Consider alternative catalysts like p-toluenesulfonic acid (PTSA), which has been shown to improve yields in related syntheses.[4]

    • Advanced Methodologies: Explore modern techniques that can dramatically improve yields and reduce reaction times. Microwave-assisted synthesis, for example, has been reported to provide excellent yields (82-94%) for Hantzsch-type reactions in minutes.[2] Similarly, ultrasonic irradiation can significantly enhance reaction rates and yields.[4]

Possible Cause 2: Competing Side Reactions Multicomponent reactions are prone to side pathways that consume starting materials and generate impurities.[2]

  • Troubleshooting Steps:

    • Order of Reagent Addition: Instead of a one-pot approach where all reagents are mixed at once, consider a stepwise addition.[2] For instance, pre-forming an enamine or an α,β-unsaturated intermediate before adding the final component can often steer the reaction toward the desired product and improve selectivity.

    • Stoichiometry Control: Carefully control the molar ratios of your reactants. An excess of one component might favor an undesired pathway. Run small-scale experiments varying the stoichiometry to find the optimal balance.

    • Atmosphere Control: Some intermediates may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored, oxidative byproducts.

Possible Cause 3: Product Loss During Workup and Purification The desired product might be forming in high yield in the reaction vessel but is being lost during isolation.

  • Troubleshooting Steps:

    • Extraction pH: 2-Pyridones are weakly acidic and can exhibit tautomerism.[7][8] During aqueous workup, ensure the pH of the aqueous layer is adjusted correctly to keep the product in the organic phase. If the aqueous layer is too basic, the pyridone can deprotonate and become water-soluble. A slightly acidic pH is often optimal for extraction into solvents like ethyl acetate or dichloromethane.

    • Purification Method: While column chromatography is common, the polarity of 2-pyridones can sometimes lead to tailing and difficult separation.[7] Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) as an alternative or final purification step. This can be highly effective for removing minor impurities and improving the final purity.

Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for addressing low product yield.

G Start Low Yield (<40%) Check_Conditions Investigate Reaction Conditions Start->Check_Conditions Check_Side_Rxns Analyze for Side Reactions Start->Check_Side_Rxns Check_Workup Review Workup & Purification Start->Check_Workup Sol_Temp Optimize Temperature (Screen 60°C to Reflux) Check_Conditions->Sol_Temp Sol_Catalyst Vary Catalyst Type/Loading (e.g., Piperidine, PTSA) Check_Conditions->Sol_Catalyst Sol_Microwave Consider Microwave/ Ultrasound Assistance Check_Conditions->Sol_Microwave Sol_Addition Change Order of Reagent Addition Check_Side_Rxns->Sol_Addition Sol_Stoich Optimize Stoichiometry Check_Side_Rxns->Sol_Stoich Sol_Inert Use Inert Atmosphere (N2/Ar) Check_Side_Rxns->Sol_Inert Sol_pH Adjust Extraction pH (Slightly Acidic) Check_Workup->Sol_pH Sol_Recrystal Attempt Recrystallization Check_Workup->Sol_Recrystal

Caption: A decision tree for troubleshooting low yield.

Q2: My final product is a persistent off-white or yellow solid, and TLC shows multiple spots close to my product. What's causing this?

This common issue points to the formation of impurities that are structurally similar to the product, making them difficult to remove.

Possible Cause 1: Incomplete Cyclization or Dehydration The reaction may be stalling at an intermediate stage, such as the 1,5-dicarbonyl or a partially cyclized species. These intermediates are often highly conjugated and colored.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The final cyclization and dehydration steps often require more energy. Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive it to completion. Monitor the disappearance of intermediates by TLC.

    • Use a Dehydrating Agent: If the final elimination of water is sluggish, consider adding a dehydrating agent like molecular sieves to the reaction mixture or performing the reaction in a setup with a Dean-Stark trap.

Possible Cause 2: Tautomerism 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine.[8] While the pyridone form is generally favored, the presence of both tautomers can lead to issues in characterization (e.g., broadened NMR peaks) and purification, as they may have slightly different polarities.[7]

  • Troubleshooting Steps:

    • Characterization: Be aware that NMR spectra may show evidence of both tautomers, especially in solvents like DMSO-d6. This is not necessarily an impurity.

    • Purification: During chromatography, the tautomeric equilibrium can cause streaking or the appearance of inseparable spots. Sometimes, changing the eluent system or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can suppress the equilibrium and lead to sharper peaks.

Q3: The reaction fails to start, and monitoring by TLC shows only starting materials even after several hours. What should I check first?

A non-starting reaction typically points to a fundamental problem with one of the reagents, the catalyst, or the solvent.

  • Troubleshooting Steps:

    • Purity of Starting Materials: This is the most critical factor.[3] Ensure all reagents are pure and, importantly, anhydrous. Water can hydrolyze reagents or quench the catalyst. It is highly advisable to use freshly distilled solvents and dry reagents.[9]

    • Catalyst Activity: Ensure the catalyst is active. If using a solid base like sodium ethoxide, check that it hasn't been passivated by exposure to air and moisture. If using an acid catalyst, ensure it's of the correct strength.

    • Solvent Choice: The solvent must be able to dissolve all reactants to a reasonable extent.[5] If one of the starting materials is poorly soluble, the reaction will be extremely slow. Screen different solvents like ethanol, THF, or toluene to find one that provides better solubility.

Frequently Asked Questions (FAQs)

Q: What is the role of ammonium carbonate or ammonium acetate in pyridone synthesis? A: In Guareschi-Thorpe and Hantzsch syntheses, these reagents serve a dual purpose. They act as the nitrogen source for the pyridine ring and can also act as a base or buffer to promote the necessary condensation reactions.[1][4] Ammonium carbonate, for instance, can release ammonia in situ, which then participates in the cyclization.[1]

Q: Can I synthesize the 1,4-dihydropyridine intermediate and oxidize it in a separate step? A: Yes, this is the classic Hantzsch pyridine synthesis pathway.[4][10][11] The reaction first produces a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. While classical oxidants like nitric acid can be used, they are often harsh.[2] Milder, more modern oxidants like ferric chloride or manganese dioxide are often preferred for a cleaner reaction.[4] Performing the reaction in two steps can sometimes provide better overall yields by allowing for optimization of both the condensation and oxidation steps independently.

Q: Are there alternative synthetic routes to 2-pyridones? A: Yes, numerous methods exist.[12][13] Transition-metal-catalyzed reactions, such as the ruthenium-catalyzed oxidative annulation of alkynes with acrylamides, offer modern and efficient routes.[14] Other methods include ring expansion of tetramic acids or cycloaddition reactions.[15][16] The choice of route depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols & Data

Protocol: Optimized Synthesis of this compound

This protocol is a representative procedure based on established principles of pyridone synthesis. Note: This procedure should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 equiv.), cyanoacetamide (1.1 equiv.), and anhydrous ethanol (30 mL).

  • Reagent Addition: Add piperidine (0.2 equiv.) as a catalyst. Then, add the cyclohexyl-containing precursor, such as cyclohexanecarboxaldehyde (1.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product will appear as a solid or viscous oil. Purify via column chromatography on silica gel using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent like ethanol/water.

Table 1: Comparison of Reaction Conditions for Pyridone Synthesis
ParameterClassical MethodMicrowave-AssistedUltrasonic Irradiation
Catalyst Piperidine / NaOEtp-Toluenesulfonic acid (PTSA)p-Toluenesulfonic acid (PTSA)
Solvent Ethanol / DMFAqueous Micelles / WaterAqueous Micelles
Temperature Reflux (80-150°C)120°CRoom Temperature
Time 6-24 hours2-10 minutes[2]30-60 minutes
Typical Yield 30-60%[4]80-96%[2][4]~96%[4]

References

  • Vertex AI Search. Hantzsch pyridine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Liang, Y., et al. (2015).
  • ResearchGate. New Synthetic Methods to 2-Pyridone Rings.
  • Scribd. Hantzsch Pyridine Synthesis.
  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
  • Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Ackermann, L. (2011).
  • Smolecule. Buy 6-Cyclohexyl-4-methyl-2H-pyran-2-one | 14818-35-0.
  • University of Bristol. Synthesis of 2-pyridones.
  • Chen, Y., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
  • ResearchGate. The effect of the catalyst amount for the synthesis of 2-pyridones 4a.
  • Organic Chemistry Portal. Synthesis of 2-pyridones.
  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
  • Benchchem. Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • Mohammadi, F., et al. (2023).
  • PubChem. This compound.
  • ResearchGate.
  • ResearchGate. 161 questions with answers in PYRIDINES.
  • Gonçalves, V., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • ACS Green Chemistry Institute.
  • Liang, Y., et al. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. Organic & Biomolecular Chemistry.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • ChemicalBook. 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone(29342-05-0).
  • ResearchGate. 161 questions with answers in PYRIDINES.
  • Thomas, A. P., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. ACS Medicinal Chemistry Letters.
  • chemeurope.com. 2-Pyridone.
  • Ragaini, F., et al. (2023). Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank.
  • de Oliveira, H. C., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules.
  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
  • Furet, P., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry.
  • Pharmaffili
  • Gomez, R., et al. (2011). Design and synthesis of pyridone inhibitors of non-nucleoside reverse transcriptase. Bioorganic & Medicinal Chemistry Letters.
  • ChemSynthesis. cyclohexyl-pyridin-4-ylmethanone.

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Technical Support Center: Purification of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Cyclohexyl-4-methyl-2(1H)-pyridone (C₁₂H₁₇NO, CAS: 67587-24-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The inherent polarity of the pyridone ring, combined with a nonpolar cyclohexyl group, gives this molecule unique solubility characteristics that can complicate standard purification protocols.

This guide provides answers to frequently asked questions and detailed troubleshooting workflows to address common issues such as persistent impurities, low yields, and difficulties with crystallization and chromatography.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route. For syntheses involving precursors like β-keto esters and enamines, common impurities include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Incompletely Cyclized Intermediates: Linear intermediates that fail to cyclize are common byproducts in pyridone syntheses like the Guareschi-Thorpe or Bohlmann-Rahtz reactions.[1]

  • Side-Reaction Products: Self-condensation of starting materials can generate undesired dimeric or polymeric species.[1]

  • N-Deshydroxy Ciclopirox: This is another name for the target compound itself, often listed as an impurity (Impurity C) of the related antifungal drug, Ciclopirox Olamine.[2] Similarly, the pyranone analogue, 6-Cyclohexyl-4-methyl-2H-pyran-2-one, is also a known related substance (Impurity B).[3][4][5]

Q2: My compound has a persistent yellow or brown color. What causes this and how can I remove it?

Residual color is typically due to small amounts of highly conjugated or oxidized impurities.

  • Cause: These impurities often arise from minor side reactions or degradation of starting materials or the product, especially under harsh thermal or acidic/basic conditions.

  • Solution 1: Activated Charcoal (Carbon) Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal is then removed by hot filtration.[6] Be cautious, as excessive use can lead to loss of the desired product through adsorption.

  • Solution 2: Column Chromatography. If color persists, column chromatography is the most effective method. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can effectively separate these polar, colored impurities.

Q3: Which purification technique should I try first: recrystallization or column chromatography?

The choice depends on the scale of your reaction and the initial purity of your crude product.

  • Recrystallization is ideal for larger quantities (>1 g) of material that is already relatively pure (>85%). It is a faster, more economical, and scalable method for removing minor impurities.[6][7]

  • Column Chromatography is the preferred method for purifying small quantities (<1 g), separating complex mixtures with multiple components, or when impurities have similar solubility to the product, making recrystallization ineffective.[8][9] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.

The following workflow can help guide your decision:

G start Crude Product tlc Assess Purity (TLC/¹H NMR) start->tlc decision Purity >85% AND Quantity >1g? tlc->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography  No end Pure Product recrystallize->end chromatography->end

Caption: Decision workflow for initial purification strategy.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during purification experiments.

Issue 1: Recrystallization Failure

Problem: My compound fails to crystallize from solution, or it "oils out."

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution or if the solution is supersaturated with impurities.[10]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[11][12]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.[11][12]

  • Re-evaluate Solvent System:

    • Too Much Solvent: If the solution is clear and no crystals form upon cooling, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and attempt to cool it again.[10]

    • Inappropriate Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[13] If your compound oils out, try adding a small amount of a "poorer" (less solubilizing) solvent (an anti-solvent) to the hot solution until it just becomes cloudy, then reheat to clarify and cool slowly.[13]

  • Control Cooling Rate:

    • Rapid cooling ("shock cooling") promotes precipitation and oiling out rather than crystallization.[7] Allow the flask to cool slowly to room temperature on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[10]

G start Compound Fails to Crystallize or Oils Out scratch Scratch inner flask surface with a glass rod start->scratch seed Add a seed crystal start->seed reduce_solvent Too much solvent suspected. Heat to evaporate some solvent start->reduce_solvent change_solvent Solvent may be unsuitable. Try a solvent-pair system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) start->change_solvent slow_cool Cooling too fast. Allow to cool slowly to RT before using ice bath start->slow_cool

Caption: Troubleshooting options for crystallization failure.

Issue 2: Poor Separation in Column Chromatography

Problem: My compound co-elutes with an impurity, or I see significant streaking/tailing on the column.

Streaking is common with polar, nitrogen-containing heterocycles like pyridones due to strong interactions with the acidic surface of silica gel.[11][14]

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent):

    • Polarity Adjustment: The key is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate. If your compound is streaking or not moving from the baseline, the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate system).[9]

    • Add a Modifier: For basic compounds like pyridones that interact with acidic silica, adding a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent can neutralize the acidic sites and dramatically improve peak shape.[11][14]

  • Change the Stationary Phase:

    • Alumina: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[11]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the best choice. Here, the stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[11]

  • Check Sample Loading:

    • Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, the sample mass should be 1-5% of the silica gel mass.[11]

    • Dry Loading: Dissolving the crude sample in a minimal amount of a strong solvent, adsorbing it onto a small amount of silica gel, and evaporating the solvent to create a dry powder is highly recommended. This "dry loading" method results in a much sharper band at the start of the separation compared to liquid loading.[11]

Problem Potential Cause Recommended Solution
Compound streaks/tails Strong interaction with acidic silica gel.[11]Add 0.5-1% triethylamine to the eluent. Switch to neutral alumina or a reversed-phase column.
Poor separation (overlapping spots) Improper eluent polarity.Optimize the eluent using TLC to achieve an Rf of ~0.3 for the target compound.
Compound won't elute Eluent is not polar enough.Increase the eluent polarity. For very polar compounds, consider a methanol/dichloromethane system.[15]
All compounds elute together Eluent is too polar.Decrease the eluent polarity (e.g., more hexanes, less ethyl acetate).
Cracked/channeling column bed Improperly packed column.Ensure the silica slurry is uniform and well-settled before loading the sample.

Section 3: Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a general method for recrystallizing this compound. The ideal solvent must be determined experimentally. Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[13][16]

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Selected recrystallization solvent(s)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Add the solvent in small portions and allow the solution to heat to a gentle boil between additions.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to a boil for a few minutes.[6]

  • Hot Filtration: To remove any insoluble impurities (or the charcoal), perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[17] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography (Silica Gel)

This protocol describes a standard procedure for purification using silica gel.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexanes/Ethyl Acetate with 0.5% Triethylamine)

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives your target compound an Rf value of approximately 0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure the silica bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Do not let the solvent level drop below the top of the silica bed.[8]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., 10-20 mL per test tube).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • NC State University Chemistry. (2015). Recrystallization. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 14818-35-0 | Product Name : Ciclopirox - Impurity B. Retrieved from [Link]

  • ACS Publications. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Cyclohexyl-4-methyl-2H-pyran-2-one | CAS#:14818-35-0. Retrieved from [Link]

  • Wikipedia. (n.d.). DeMayo reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from [Link]

Sources

Technical Support Center: 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile pyridone intermediate. As a pyridone derivative, its synthesis can be accompanied by several side reactions leading to impurities that may complicate downstream applications. This guide provides in-depth, experience-driven answers to frequently asked questions, focusing on the causality behind experimental outcomes and offering robust troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from 6-cyclohexyl-4-methyl-2H-pyran-2-one and an amine/ammonia source is showing low conversion. The primary impurity is unreacted starting material. What factors should I investigate?

This is a common issue stemming from incomplete reaction, often due to suboptimal conditions for the ring-opening and subsequent recyclization-dehydration sequence that converts the pyran-2-one to the pyridone.

Causality and Mechanistic Insight: The conversion of a 2-pyrone to a 2-pyridone with an amine is a nucleophilic addition-elimination reaction. The reaction proceeds via nucleophilic attack of the amine on the pyrone ring, followed by ring opening and subsequent intramolecular cyclization and dehydration. The efficiency of this process is highly dependent on temperature, pressure, and reaction time.

Troubleshooting Protocol:

  • Increase Reaction Temperature and Pressure: For reactions involving ammonia, which has low nucleophilicity and is a gas at room temperature, conducting the reaction in a sealed vessel (e.g., a pressure reactor) is critical to maintain a high concentration of the reagent and drive the reaction forward. Temperatures in the range of 150-200°C are often required.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, extending the time at the optimal temperature may be necessary.

  • Solvent Choice: While some reactions can be run neat, using a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve the solubility of reactants and facilitate the reaction.

  • Consider a More Nucleophilic Amine Source: If using aqueous ammonia, consider switching to a solution of ammonia in an alcohol (e.g., methanol) or using a surrogate like ammonium acetate, which can generate ammonia in situ under thermal conditions.

Below is a workflow to guide your optimization process.

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed (High Starting Material) check_temp Is Temperature ≥ 150°C in a Sealed Vessel? start->check_temp increase_temp ACTION: Increase Temperature & Use Pressure Reactor check_temp->increase_temp No check_time Was Reaction Time Sufficient (>12h)? check_temp->check_time Yes increase_temp->check_time increase_time ACTION: Extend Reaction Time & Monitor by TLC/LC-MS check_time->increase_time No check_reagent Is Ammonia Source Optimal? check_time->check_reagent Yes increase_time->check_reagent change_reagent ACTION: Consider NH4OAc or NH3 in MeOH check_reagent->change_reagent No success Improved Conversion check_reagent->success Yes change_reagent->success

Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing a significant side product that results from O-alkylation/arylation instead of the desired N-alkylation/arylation on my pyridone. How can I improve N-selectivity?

2-pyridones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom, leading to a mixture of N-substituted and O-substituted (2-alkoxypyridine) products. The regioselectivity is highly sensitive to the reaction conditions.

Causality and Mechanistic Insight: The selectivity of alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."

  • N-Alkylation is favored under conditions that promote thermodynamic control, typically using polar aprotic solvents (DMF, DMSO) and softer electrophiles.

  • O-Alkylation is favored under conditions of kinetic control, often with harder electrophiles (like alkyl sulfates) and in polar protic solvents where hydrogen bonding can activate the oxygen.

For N-arylation, copper-catalyzed Ullmann-type couplings are often employed and are generally selective for the nitrogen atom.[1]

Improving N-Selectivity:

ParameterCondition for N-Alkylation (Favored)Condition for O-Alkylation (To Avoid)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Ethanol, Water)Aprotic solvents solvate the cation but not the pyridone anion, leaving the softer N atom more accessible.
Base Strong, non-nucleophilic bases (NaH, KHMDS)Weaker bases (K₂CO₃, Et₃N)Strong bases fully deprotonate the pyridone, creating a "naked" anion where the more nucleophilic N can react.
Counter-ion K⁺, Cs⁺Li⁺, Na⁺Larger, softer cations associate less tightly with the oxygen, increasing the reactivity of the nitrogen.
Catalyst (for Arylation) CuI, Cu₂ONone (for uncatalyzed reactions)Copper catalysts have a high affinity for nitrogen ligands, directing the arylation to the N-position.[1]

Recommended Protocol for N-Alkylation:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0°C, add the this compound (1.0 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.

  • Let the reaction proceed at room temperature and monitor by TLC until completion.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard workup and purification.

Q3: My LC-MS analysis shows a mass peak corresponding to a dimerized impurity, especially when synthesizing related N-phenyl pyridones like Pirfenidone. What is the source of this impurity and how can it be prevented?

This issue is almost always traced back to impurities in the starting materials, particularly in coupling reactions. A common synthesis for N-aryl pyridones involves a copper-catalyzed coupling of the pyridone with an aryl halide.

Causality and Mechanistic Insight: If the aryl halide (e.g., bromobenzene) is contaminated with a di-halo species (e.g., dibromobenzene), this di-halo impurity can react with two molecules of the pyridone, leading to a dimer-type byproduct.[2] This impurity can be challenging to remove due to its high molecular weight and potentially similar polarity to the desired product.

G Pyridone 2 x Pyridone Molecule Dimer Di(pyridone)benzene (Dimer Impurity) Pyridone->Dimer Dibromo Dibromobenzene (Impurity in Bromobenzene) Dibromo->Dimer Catalyst Cu₂O Catalyst Catalyst->Dimer Coupling Reaction

Caption: Formation of a dimer impurity from a di-halo contaminant.

Prevention and Mitigation Strategy:

  • Source High-Purity Starting Materials: The most effective solution is prevention. Use bromobenzene (or other aryl halides) with a specified purity of >99.5%, and preferably with a guaranteed low level of di-halo impurities (<0.1%).[2]

  • Analyze Starting Materials: Before running a large-scale reaction, analyze your aryl halide by Gas Chromatography (GC) or GC-MS to quantify the level of di-halo contaminants.

  • Purification of Starting Materials: If high-purity material is unavailable, consider purifying the aryl halide by fractional distillation before use.

  • Removal of Dimer: If the dimer has already formed, its removal can be difficult.

    • Column Chromatography: A carefully optimized gradient on silica gel may provide separation.

    • Recrystallization: The dimer's higher molecular weight and symmetry may allow it to be selectively crystallized or, conversely, remain in the mother liquor while the desired product crystallizes. Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile).

Q4: My purified product degrades over time, showing discoloration and new spots on TLC. How should I properly store this compound?

Pyridone derivatives can be susceptible to both oxidation and photodegradation, leading to the formation of colored impurities and a decrease in purity over time.

Causality and Mitigation:

  • Oxidation: The pyridone ring, especially with its electron-donating substituents, can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. For some pyridones, this can lead to complex rearrangements, such as the formation of bicyclic structures.[3] A known photodegradation pathway for a related compound, Pirfenidone, involves rearrangement to a 2-azabicyclo[2.2.0]hex-5-en-3-one derivative.[3]

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere (e.g., Argon or Nitrogen) to displace oxygen.

  • Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect it from light.

  • Low Temperature: Store the vial in a freezer (-20°C) or refrigerator (4°C) to slow the rate of any potential degradation reactions.

  • Purity: Ensure the material is free of residual solvents or acidic/basic impurities from the purification process, as these can catalyze degradation.

By implementing these storage procedures, the long-term stability and integrity of your this compound can be significantly enhanced.

References
  • SynThink Research Chemicals. Pirfenidone EP Impurities & USP Related Compounds. [Link]

  • Google Patents. US8519140B2 - Method for synthesizing pirfenidone.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • National Center for Biotechnology Information. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. [Link]

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Technical Support Center: Stability of 6-Cyclohexyl-4-methyl-2(1H)-pyridone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimentation.

Introduction

This compound is a heterocyclic organic compound with a pyridone core structure.[1][2] Pyridone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] However, the stability of these compounds in solution can be a critical factor influencing experimental outcomes and the shelf-life of formulations. This guide will address the key stability concerns for this compound, including tautomerism, hydrolysis, photostability, and thermal and oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its susceptibility to hydrolytic degradation, photodegradation, and oxidation. The pyridone ring, while generally stable, can undergo degradation under specific environmental conditions.[5][6]

Q2: How does pH affect the stability of this compound solutions?

A2: Pyridone derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in highly acidic or alkaline environments.[5] For this compound, it is crucial to maintain pH control, especially during long-term storage or in experimental setups involving prolonged incubation times.

Q3: Is this compound sensitive to light?

A3: Yes, pyridone compounds are often sensitive to light, particularly UV radiation, which can induce photochemical degradation.[5][7] This can lead to the formation of various degradation products and a loss of potency.[8] It is recommended to protect solutions of this compound from light by using amber vials or by working in a light-controlled environment.

Q4: What is tautomerism and how does it affect this compound?

A4: 2-pyridone exists in a tautomeric equilibrium with its corresponding 2-hydroxypyridine form. In the case of this compound, this equilibrium is heavily favored towards the pyridone (keto) form in polar solvents and the solid state due to greater resonance stabilization.[5][9] While the pyridone form is generally more stable, the presence of the minor tautomer can potentially influence its reactivity and analytical profile.[5]

Troubleshooting Guide

This section provides a problem-solution format to address common issues encountered during the handling and use of this compound in solution.

Problem Possible Causes Solutions
Inconsistent analytical results (e.g., peak broadening or multiple peaks in HPLC) 1. Tautomeric equilibrium in solution.[5] 2. On-column degradation. 3. Presence of impurities or degradation products.1. Optimize HPLC mobile phase (pH, solvent composition) to favor a single tautomeric form. 2. Use a validated, stability-indicating HPLC method. 3. Ensure proper storage and handling of the compound and its solutions.
Rapid degradation of the compound in solution 1. Inappropriate pH of the solution (highly acidic or alkaline).[5] 2. Exposure to light, especially UV radiation.[5][8] 3. Presence of oxidizing agents in solvents or reagents.[5] 4. Elevated storage temperatures.[10]1. Prepare solutions in a buffered system within a stable pH range (typically neutral to slightly acidic). 2. Store solutions in amber vials or protect from light.[8] 3. Use high-purity, peroxide-free solvents. Consider purging solutions with an inert gas (e.g., nitrogen or argon). 4. Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen).
Low aqueous solubility 1. The lipophilic nature of the cyclohexyl and methyl substituents. 2. The planar and aromatic structure of the pyridine ring can lead to strong intermolecular interactions in the solid state.[5]1. Adjust the pH to form a more soluble salt if the compound has a basic character.[5] 2. Use co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to improve solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to dissolve the compound completely.

  • Dilution: Once dissolved, dilute the solution to the final desired concentration with the appropriate aqueous buffer or cell culture medium. It is recommended to add the organic stock solution to the aqueous phase to avoid precipitation.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C to minimize degradation.

Protocol 2: Assessment of Photostability
  • Sample Preparation: Prepare two sets of solutions of this compound at a known concentration in the desired solvent or buffer.

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated lamp) for a defined period.[8]

  • Dark Control: Keep the second set of samples in the dark at the same temperature as a control.

  • Analysis: At specified time points, withdraw aliquots from both sets of samples and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.[8]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of pyridone derivatives.

A This compound B Hydrolysis Products (e.g., ring opening) A->B  H₂O / H⁺ or OH⁻ C Photodegradation Products (e.g., dimers, photoisomers) A->C  Light (UV) D Oxidation Products (e.g., N-oxides, hydroxylated derivatives) A->D  [O]

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

This workflow outlines a systematic approach to evaluating the stability of this compound in solution.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution acid Acidic pH prep->acid base Alkaline pH prep->base light Light Exposure prep->light heat Elevated Temperature prep->heat oxid Oxidizing Agent prep->oxid hplc Stability-Indicating HPLC acid->hplc base->hplc light->hplc heat->hplc oxid->hplc lcms LC-MS for Degradant ID hplc->lcms report Degradation Kinetics & Pathway lcms->report

Caption: Experimental workflow for stability testing of the compound.

References

  • Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution - Benchchem.
  • An In-depth Technical Guide on the Solubility and Stability of 2,6-diethyl-3-iodo-4(1H)-pyridone - Benchchem.
  • 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone(29342-05-0) - ChemicalBook.
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange.
  • Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Inter- and intramolecular photocycloadditions - PubMed.
  • Photoreactions of 2- and 4-Pyridones in Their Inclusion Crystal with a Host Compound.
  • Pyrolysis of 2-pyrone, coumarin, and 2-pyridone | The Journal of Organic Chemistry.
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors - MDPI.
  • Photoionization of 2-pyridone and 2-hydroxypyridine - RSC Publishing.
  • Oxidative Synthesis of Pyridine Derivatives - JCBPS.
  • A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands - Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
  • This compound | C12H17NO | CID 71315668 - PubChem.
  • 2-Pyridone - Wikipedia.
  • Pyridones in drug discovery: Recent advances - ResearchGate.
  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones - Research Collection.
  • What are the product of degradation from Pyridine? - ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a pyridone derivative with a cyclohexyl substitution, this molecule exhibits limited aqueous solubility, which can present significant challenges in experimental and formulation settings. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles.

Understanding the Challenge: Why is this compound Poorly Soluble?

The molecular structure of this compound, with its lipophilic cyclohexyl group and a pyridone ring capable of hydrogen bonding, results in a molecule that is moderately lipophilic. The calculated XLogP3 value of 2.3 is indicative of this characteristic. In its solid state, the pyridone moiety can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is resistant to dissolution in aqueous media.

A closely related compound, 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (the active form of the antifungal drug Ciclopirox), is also known to be sparingly soluble in water. The pKa of Ciclopirox is approximately 6.25, suggesting that this compound likely has a similar acidic proton on the pyridone nitrogen, making its solubility pH-dependent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are my next steps?

A1: It is expected that this compound will have low solubility in neutral aqueous solutions. The first line of troubleshooting involves exploring organic co-solvents and pH adjustment.

Initial Screening of Co-solvents:

For a quick assessment, we recommend screening a panel of common, water-miscible organic solvents. Based on data from a similar pyridone derivative, pirfenidone, the following solvents are excellent starting points.

SolventExpected Solubility Range (based on Pirfenidone)Notes
Ethanol~20 mg/mLBiocompatible and suitable for many in vitro and in vivo applications.
Dimethyl Sulfoxide (DMSO)~17 mg/mLA powerful solvent, but use with caution due to potential toxicity in cellular assays.
Dimethylformamide (DMF)~10 mg/mLAnother strong solvent, also with toxicity concerns.
Propylene Glycol (PG)VariableOften used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)VariableA common excipient for enhancing solubility.

Step-by-Step Protocol for Co-solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into several vials.

  • Solvent Addition: To each vial, add a small, measured volume of a different organic solvent (e.g., 100 µL).

  • Dissolution: Vortex or sonicate the vials to facilitate dissolution. Observe for complete dissolution.

  • Incremental Addition: If the compound dissolves, add more of the compound incrementally until saturation is reached. If it does not dissolve, add more solvent incrementally.

  • Quantification: For a more precise measurement, analyze the clear supernatant of a saturated solution using a validated analytical method (e.g., HPLC-UV).

Q2: How can I use pH adjustment to improve the solubility of this compound?

A2: The pyridone ring contains a weakly acidic proton. By increasing the pH of the solution above the compound's pKa, you can deprotonate the molecule, forming a more soluble pyridonate salt. Given the pKa of the structurally similar Ciclopirox is 6.25, adjusting the pH to 7.5 or higher should significantly enhance aqueous solubility.

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Protocol for pH-Dependent Solubility Study:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method.

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Q3: I need to prepare a stock solution for cell-based assays. What is the best approach to minimize solvent toxicity?

A3: For cellular assays, it is crucial to minimize the concentration of organic solvents like DMSO. A common strategy is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the cell culture medium.

Workflow for Preparing a Dosing Solution for Cellular Assays:

Cell_Assay_Dosing_Solution_Workflow Start Start: Weigh Compound Dissolve Dissolve in minimal DMSO (e.g., 100 mM stock) Start->Dissolve Intermediate_Dilution Intermediate Dilution in Culture Medium (e.g., 1:100) Dissolve->Intermediate_Dilution Final_Dilution Final Dilution in Assay Plate (e.g., 1:100, final DMSO <0.1%) Intermediate_Dilution->Final_Dilution End End: Dosed Cells Final_Dilution->End

Caption: Workflow for preparing a dosing solution for cellular assays to minimize solvent toxicity.

Key Considerations:

  • Final Solvent Concentration: Aim for a final concentration of the organic solvent in the cell culture medium to be below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

  • Precipitation: When diluting the organic stock solution into the aqueous medium, do so dropwise while vortexing to minimize precipitation.

  • Solubility Limit in Media: Be aware that the compound's solubility in the final cell culture medium (which contains salts, proteins, and other components) may be lower than in simple aqueous buffers. A preliminary test for precipitation at the final concentration is recommended.

Q4: For formulation development, are there other advanced techniques I should consider?

A4: Yes, for more challenging solubility requirements, especially for in vivo studies or final drug product formulation, several advanced techniques can be explored.

1. Salt Formation:

If the compound is sufficiently acidic, it can be reacted with a base to form a more soluble salt.

Screening for Suitable Salt Formers (Bases):

  • Sodium hydroxide

  • Potassium hydroxide

  • Calcium hydroxide

  • Ethanolamine (Olamine)

  • Tromethamine (TRIS)

Protocol for Salt Screening:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Add an equimolar amount of the selected base.

  • Stir the mixture and observe for the formation of a precipitate (the salt).

  • Isolate the solid and test its aqueous solubility compared to the free acid form.

2. Solid Dispersions:

This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate and apparent solubility.[1]

Commonly Used Polymers for Solid Dispersions:

PolymerAbbreviationNotes
PolyvinylpyrrolidonePVPAvailable in various molecular weights (e.g., K30, K90).
Hydroxypropyl MethylcelluloseHPMCA widely used cellulose derivative.
Eudragit® RL 100 / RS 100-Copolymers of acrylic and methacrylic acid esters.
Polyethylene GlycolPEGAvailable in various molecular weights (e.g., 4000, 6000).

Preparation Method (Solvent Evaporation):

  • Co-dissolve this compound and the chosen polymer in a common volatile solvent (e.g., ethanol or methanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid dispersion can then be characterized and its dissolution profile can be tested.

3. Particle Size Reduction:

Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

  • Micronization: Milling techniques can reduce particle size to the micron range.

  • Nanosuspensions: Further reduction to the nanometer range can be achieved through techniques like high-pressure homogenization or media milling.[2]

Summary of Key Strategies

StrategyPrincipleWhen to Use
Co-solvency Altering the polarity of the solvent system.Initial screening, in vitro experiments.
pH Adjustment Ionizing the molecule to increase its affinity for water.For ionizable compounds, formulation of aqueous solutions.
Salt Formation Creating a salt form with higher aqueous solubility.For ionizable compounds in solid dosage form development.[3]
Solid Dispersion Dispersing the drug in a hydrophilic carrier in an amorphous state.For poorly soluble compounds to improve dissolution rate and bioavailability.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.When dissolution rate is the limiting factor.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the solubility challenges associated with this compound and advance their research and development activities.

References

  • Ciclopirox olamine topical formulations: evaluation of drug release, penetration and cutaneous retention. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Formulation and evaluation of nail-targeted delivery of ciclopirox olamine via niosomal gel. (n.d.). OEIL RESEARCH JOURNAL. Retrieved from [Link]

  • Development of ciclopirox olamine topical formulations: Evaluation of drug release, penetration and cutaneous retention. (2005). ResearchGate. Retrieved from [Link]

  • Development and Evaluation of Polymeric Film Forming Solution of Ciclopirox Olamine for Topical Fungal Therapy. (2023). Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Ciclopirox olamine. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. Retrieved from [Link]

  • Ciclopirox-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach. (2017). ResearchGate. Retrieved from [Link]

  • Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach. (2017). Semantic Scholar. Retrieved from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Formulator's Corner. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. Retrieved from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. Retrieved from [Link]

  • Ciclopirox Olamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Cyclohexyl-4-methyl-2(1H)-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Cyclohexyl-4-methyl-2(1H)-pyridone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this important class of compounds. 2(1H)-pyridones are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal results in your synthetic endeavors.

I. Overview of Synthetic Strategies

The synthesis of 6-substituted-4-methyl-2(1H)-pyridones can be approached through several established routes. A common and effective method involves a multi-component reaction, which offers the advantage of building molecular complexity in a single step.[1] For instance, a three-component cyclization of a β-ketoester (such as ethyl acetoacetate), an aldehyde or ketone, and a nitrogen source like ammonium acetate is a widely used strategy.[4]

Another prevalent approach is the functionalization of a pre-existing pyridone ring. This can involve techniques like C-H functionalization to introduce substituents at specific positions. The choice of synthetic route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Below is a generalized workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Selection Reagent Selection (β-ketoester, Cyclohexanecarboxaldehyde, Ammonium Acetate) Solvent_Choice Solvent Choice (e.g., Ethanol, Acetic Acid) Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Solvent_Choice->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Quenching Quenching & Extraction Monitoring->Quenching Purification Purification (Recrystallization, Column Chromatography) Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Review_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Low_Yield->Review_Conditions Evaluate_Workup Evaluate Work-up & Purification Procedures Low_Yield->Evaluate_Workup Investigate_Side_Reactions Investigate Potential Side Reactions Low_Yield->Investigate_Side_Reactions Reagents_Impure Impure Reagents/ Incorrect Stoichiometry Check_Reagents->Reagents_Impure Conditions_Suboptimal Suboptimal Conditions Review_Conditions->Conditions_Suboptimal Product_Loss Product Loss During Extraction/Purification Evaluate_Workup->Product_Loss Side_Reactions_Dominant Competing Reactions Dominant Investigate_Side_Reactions->Side_Reactions_Dominant Yield_Improved Yield Improved Reagents_Impure->Yield_Improved Purify/Remeasure Conditions_Suboptimal->Yield_Improved Optimize Product_Loss->Yield_Improved Modify Procedure Side_Reactions_Dominant->Yield_Improved Adjust Conditions

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridone synthesis?

A: The formation of multiple products is a common issue, particularly in multi-component reactions.

  • Incomplete Cyclization:

    • Insight: The reaction may stall at an intermediate stage, such as the enamine or the Michael adduct, especially if the cyclization/dehydration step is not driven to completion.

    • Action: Increase the reaction temperature or time. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization.

  • Self-Condensation:

    • Insight: The β-ketoester can undergo self-condensation, especially in the presence of a base.

    • Action: Control the stoichiometry of the reactants carefully. Adding the ammonium source and the aldehyde/ketone before or concurrently with the β-ketoester can sometimes mitigate this.

  • Alternative Reaction Pathways:

    • Insight: Depending on the specific substrates and conditions, alternative cyclization pathways may become competitive.

    • Action: A thorough literature search for your specific substrate class can provide insights into known side reactions. Adjusting the solvent or catalyst may favor the desired pathway.

Issue 3: Purification Challenges

Q: Purification of my this compound derivative by column chromatography is proving difficult. What can I do?

A: Pyridones can be challenging to purify by column chromatography due to their polarity and ability to interact with silica gel. [5]

  • Streaking on the Column:

    • Insight: The amide functionality of the pyridone can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and streaking.

    • Action:

      • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-functionalized silica.

  • Poor Solubility:

    • Insight: Some pyridone derivatives may have limited solubility in common chromatography solvents.

    • Action:

      • Solvent Screening: Experiment with different solvent systems. A small amount of a more polar solvent like methanol or isopropanol in your eluent can improve solubility.

      • Dry Loading: If your compound is not very soluble in the initial eluent, adsorb it onto a small amount of silica gel or Celite® from a more volatile solvent in which it is soluble, evaporate the solvent, and then load the dry powder onto the column.

  • Recrystallization:

    • Insight: If your product is a solid and of sufficient purity after initial work-up, recrystallization can be a highly effective purification method that avoids the potential pitfalls of column chromatography.

    • Action: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions for recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound derivatives?

A1: In many synthetic routes for pyridones, a catalyst is employed to accelerate the reaction and improve yields. For multicomponent reactions, a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, Yb(OTf)₃) can be used. [6][7]The catalyst typically facilitates the enamine formation and the final cyclodehydration step. In some modern synthetic approaches, transition metal catalysts, such as copper or palladium complexes, are used for C-H functionalization or cross-coupling reactions to build the pyridone scaffold or introduce further diversity. [8][9] Q2: How can I confirm the formation of the desired this compound derivative?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: Look for the characteristic signals of the methyl group, the cyclohexyl protons, the vinylic proton on the pyridone ring, and the broad singlet for the N-H proton.

  • ¹³C NMR: Identify the carbonyl carbon of the pyridone ring (typically in the range of 160-170 ppm) and the other characteristic carbon signals.

  • Mass Spectrometry (MS): Confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the amide (around 1650 cm⁻¹) and the N-H stretch (around 3400 cm⁻¹).

Q3: Are there any safety precautions I should be aware of when synthesizing these derivatives?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in organic synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use to be aware of its specific hazards and handling procedures.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Ethyl acetoacetate

  • Cyclohexanecarboxaldehyde

  • Ammonium acetate

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 equiv.), cyclohexanecarboxaldehyde (1.0 equiv.), and ammonium acetate (1.5 equiv.).

  • Add the chosen solvent (e.g., ethanol or glacial acetic acid) to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Solvent Ethanol, Acetic Acid, TolueneThe choice of solvent can influence reaction rate and solubility.
Catalyst (optional) p-TSA (5-10 mol%), ZnCl₂ (10-20 mol%)Can improve yield and reduce reaction time.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

V. References

  • Benchchem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives. Retrieved from

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from

  • ACS Publications. (2015). Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors. Organic Letters. Retrieved from

  • SpringerLink. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from

  • Scribd. (n.d.). 2 Pyridones. Retrieved from

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from

  • ResearchGate. (n.d.). Strategies for 2-pyridones synthesis. Retrieved from

  • RSC Publishing. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Retrieved from

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives. Retrieved from

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from

  • PubMed. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules. Retrieved from

  • PMC - NIH. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Retrieved from

  • Smolecule. (n.d.). Buy 6-Cyclohexyl-4-methyl-2H-pyran-2-one | 14818-35-0. Retrieved from

  • NIH. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from

  • ProQuest. (n.d.). One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone. Retrieved from

  • ResearchGate. (n.d.). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. Retrieved from

Sources

Technical Support Center: Spectroscopic Analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the characterization of this compound. As a known impurity of the antifungal agent Ciclopirox Olamine, accurate spectroscopic identification is critical for quality control and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established scientific principles.

Predicted Spectroscopic Data Reference

To facilitate effective troubleshooting, this section provides a summary of predicted and expected spectroscopic data for this compound. This data should be used as a reference point for comparison with experimental results.

Spectroscopic Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)See detailed prediction in the ¹H NMR troubleshooting section.
¹³C NMR (100 MHz, CDCl₃)See detailed prediction in the ¹³C NMR troubleshooting section.
FTIR (KBr Pellet)~3400-3200 cm⁻¹ (broad): N-H stretching vibration. ~2925 & ~2850 cm⁻¹: C-H stretching of the cyclohexyl group. ~1650 cm⁻¹: C=O (amide I) stretching vibration. ~1590 cm⁻¹: C=C stretching of the pyridone ring.
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 191. Key Fragments: Loss of the cyclohexyl group, and other characteristic fragmentations of the pyridone ring.

Troubleshooting Guides & FAQs

¹H NMR Spectroscopy

Question 1: My proton NMR spectrum shows fewer signals in the aromatic/vinylic region than expected for the pyridone ring. What could be the issue?

Answer: This is a common issue that can arise from several factors:

  • Accidental Signal Overlap: The two vinylic protons on the pyridone ring may have very similar chemical environments, leading to overlapping signals that appear as a single peak. Changing the solvent to one with different anisotropic effects, such as benzene-d₆, can often induce shifts that resolve these overlapping signals.

  • Low Resolution: Operating at a lower field strength (e.g., <300 MHz) might not provide sufficient dispersion to separate closely spaced peaks. If available, acquiring the spectrum on a higher field instrument (e.g., 500 or 600 MHz) is advisable.

  • Sample Concentration: High sample concentrations can lead to peak broadening and shifts due to intermolecular interactions, potentially causing signals to merge. Try acquiring the spectrum with a more dilute sample.

Predicted ¹H NMR Spectrum of this compound (in CDCl₃):

  • ~1.2-1.9 ppm (m, 11H): Overlapping signals from the cyclohexyl protons.

  • ~2.2 ppm (s, 3H): Methyl group protons at the C4 position.

  • ~2.5 ppm (tt, 1H): The proton on the cyclohexyl carbon attached to the pyridone ring.

  • ~5.9 ppm (s, 1H): Vinylic proton at the C5 position.

  • ~6.1 ppm (s, 1H): Vinylic proton at the C3 position.

  • ~12.5 ppm (br s, 1H): N-H proton of the pyridone ring.

Question 2: The N-H proton signal is very broad and difficult to integrate accurately, or it's not visible at all. Why is this happening?

Answer: The N-H proton of a 2-pyridone is exchangeable and its appearance in the NMR spectrum is highly dependent on the experimental conditions:

  • Proton Exchange: Traces of water or acidic/basic impurities in the NMR solvent (CDCl₃ is often slightly acidic) can catalyze the exchange of the N-H proton. This rapid exchange leads to signal broadening. To confirm the N-H peak, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish due to exchange with deuterium.

  • Solvent Effects: The chemical shift and appearance of the N-H proton are highly solvent-dependent. In aprotic solvents like CDCl₃ or acetone-d₆, it is typically a broad singlet. In protic solvents like DMSO-d₆, hydrogen bonding with the solvent can result in a sharper, more well-defined signal.

  • Tautomerism: 2-pyridones can exist in equilibrium with their 2-hydroxypyridine tautomer. In the solid state and in polar solvents, the pyridone form is predominant. However, in non-polar solvents, the equilibrium can be more balanced. While the pyridone form is expected to be the major species for your compound, the presence of the tautomer could affect the appearance of the N-H signal.

Experimental Workflow: D₂O Shake for N-H Proton Identification

G cluster_0 D2O Exchange Experiment Acquire ¹H NMR Acquire ¹H NMR Add D₂O Add D₂O Acquire ¹H NMR->Add D₂O Observe broad N-H signal Shake Tube Shake Tube Add D₂O->Shake Tube 1 drop Re-acquire ¹H NMR Re-acquire ¹H NMR Shake Tube->Re-acquire ¹H NMR Ensure mixing Analyze Spectrum Analyze Spectrum Re-acquire ¹H NMR->Analyze Spectrum Compare spectra Confirm N-H Confirm N-H Analyze Spectrum->Confirm N-H Signal disappears/reduces

Caption: Workflow for confirming an N-H proton signal using D₂O exchange.

¹³C NMR Spectroscopy

Question 3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I definitively identify them?

Answer: The definitive assignment of quaternary carbons, which often have weaker signals due to the lack of a nuclear Overhauser effect (NOE) enhancement from attached protons, can be achieved using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer):

  • DEPT-135: In a DEPT-135 experiment, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are invisible in this experiment.

  • DEPT-90: A DEPT-90 spectrum will only show signals for CH carbons.

  • Comparison: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify the quaternary carbons as those signals present in the broadband spectrum but absent in the DEPT experiments.

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):

  • ~19 ppm: C4-Methyl

  • ~26, 27, 32 ppm: Cyclohexyl CH₂

  • ~40 ppm: Cyclohexyl CH attached to the ring

  • ~105 ppm: C3

  • ~118 ppm: C5

  • ~145 ppm: C4

  • ~155 ppm: C6

  • ~165 ppm: C2 (Carbonyl)

Infrared (IR) Spectroscopy

Question 4: My IR spectrum shows a very broad absorption in the 3400-2400 cm⁻¹ region, obscuring other signals. What is the cause?

Answer: This is often indicative of hydrogen bonding, which is a key feature of 2-pyridones.

  • Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, 2-pyridones form strong hydrogen-bonded dimers. This extensive hydrogen bonding significantly broadens the N-H stretching vibration.

  • Presence of Water: Contamination with water will also result in a broad O-H stretching band in a similar region. Ensure your sample and KBr (if making a pellet) are thoroughly dry. Running a background spectrum of your KBr alone can help identify any water contamination in the matrix.

  • Carboxylic Acid Impurity: If a carboxylic acid impurity is present, its O-H stretch will also appear as a very broad band in this region. Check your synthesis and purification steps for any potential sources of such impurities.

Mass Spectrometry (MS)

Question 5: I don't see a clear molecular ion peak at m/z 191 in my mass spectrum. Is my compound incorrect?

Answer: Not necessarily. The stability of the molecular ion in mass spectrometry depends on the ionization technique and the molecule's structure.

  • Fragmentation: Under high-energy ionization methods like Electron Ionization (EI), the molecular ion can be unstable and readily fragment. The absence or low intensity of the molecular ion peak is common for some classes of compounds. Look for fragment ions that correspond to logical neutral losses from the parent molecule. For this compound, a prominent fragment would be the loss of the cyclohexyl group (83 Da), resulting in a peak at m/z 108.

  • Nitrogen Rule: A key diagnostic tool is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since your compound (C₁₂H₁₇NO) has one nitrogen atom, its molecular ion should appear at an odd m/z value (191), which helps in its identification amidst other peaks.[3]

  • Soft Ionization: If you are struggling to observe the molecular ion with EI-MS, consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ at m/z 192).

Logical Fragmentation Pathway in Mass Spectrometry

G M+ (m/z 191) M+ (m/z 191) Fragment 1 (m/z 108) Fragment 1 (m/z 108) M+ (m/z 191)->Fragment 1 (m/z 108) - C₆H₁₁ (Cyclohexyl radical) Fragment 2 Fragment 2 M+ (m/z 191)->Fragment 2 - CH₃ Further Fragments Further Fragments Fragment 1 (m/z 108)->Further Fragments - CO

Caption: A simplified fragmentation pathway for this compound.

Potential Impurities and Their Spectroscopic Signatures

As this compound is an impurity in the synthesis of Ciclopirox, it is also important to be aware of other potential related substances that might interfere with your analysis.

Impurity Structure Key Spectroscopic Differences
Ciclopirox N-hydroxy derivativeMS: Molecular ion at m/z 207. ¹H NMR: Absence of the downfield N-H proton.
6-Cyclohexyl-4-methyl-2H-pyran-2-one Oxygen instead of Nitrogen in the ringMS: Molecular ion at m/z 192. IR: Absence of N-H stretch. ¹³C NMR: Different chemical shifts for the ring carbons.

This technical support guide provides a framework for addressing common issues in the spectroscopic analysis of this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, researchers can confidently interpret their data and ensure the accurate characterization of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ciclopirox-impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Regulations.gov. (2018, July 23). Ciclopirox Topical Solution Ciclopirox Olamine. Retrieved from [Link]

  • Patel, K., et al. (2017). Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach. Journal of Chromatographic Science, 55(9), 929-938. [Link]

  • PubChem. (n.d.). Ciclopirox. National Center for Biotechnology Information. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (n.d.). CN107417608A - A kind of synthetic method of Ciclopirox Olamine.
  • Google Patents. (n.d.). CN1907971A - Ciclopirox olamine crystal and method for preparing the same.
  • Google Patents. (n.d.). US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug.
  • New Drug Approvals. (2021, October 29). CICLOPIROX. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ciclopirox - Impurity C. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC method for direct estimation of ciclopirox olamine in ex wvotransungual permeation studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, April 1). FABRICATION AND CHARACTERIZATION OF CICLOPIROX OLAMINE LOADED NONIONIC SURFACTANT BASED NIOSOMES FOR TOPICAL DELIVERY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). The Nitrogen Rule. Retrieved from [Link]

Sources

Preventing degradation of "6-Cyclohexyl-4-methyl-2(1H)-pyridone" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal preservation, storage in a desiccator at controlled room temperature or in a refrigerator is recommended.

Q2: Is this compound sensitive to light?

Yes, pyridone derivatives can be susceptible to photodegradation.[2] It is crucial to store the compound in an amber or opaque container to minimize light exposure. When handling the compound in the lab, avoid prolonged exposure to direct sunlight or strong artificial light.

Q3: What solvents are recommended for dissolving this compound?

Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). It is slightly soluble in water.[1] For long-term storage of solutions, it is advisable to use aprotic solvents and store them at low temperatures to minimize potential solvent-mediated degradation.

Q4: Can I store solutions of this compound? For how long?

While short-term storage of solutions may be acceptable for immediate experimental use, long-term storage in solution is generally not recommended without proper stability studies. If solutions must be stored, they should be kept at -20°C or below in tightly sealed vials, protected from light. The stability of the compound in your specific solvent system should be periodically verified using analytical techniques like HPLC.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving common degradation-related issues you might encounter during your experiments.

Issue 1: Appearance of a New Peak in HPLC Analysis of a Stored Sample

Symptoms:

  • A new, unexpected peak appears in the chromatogram of your sample when compared to a freshly prepared standard.

  • The peak area of the parent compound, this compound, has decreased.

Potential Causes & Investigation Workflow:

This scenario strongly suggests that the compound has undergone degradation. The nature of the degradation product can often be inferred from the storage conditions and the chemical structure of the parent molecule. The primary suspects are hydrolysis, oxidation, and photodegradation.

Degradation_Investigation_Workflow start New Peak Observed in HPLC check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage hydrolysis Suspect Hydrolysis check_storage->hydrolysis Moisture/pH extremes? oxidation Suspect Oxidation check_storage->oxidation Air exposure? photodegradation Suspect Photodegradation check_storage->photodegradation Light exposure? lcms_analysis Perform LC-MS Analysis to Determine Mass of Degradant hydrolysis->lcms_analysis oxidation->lcms_analysis photodegradation->lcms_analysis nmr_analysis Isolate Degradant and Perform NMR for Structural Elucidation lcms_analysis->nmr_analysis If structure is ambiguous remediate Implement Corrective Actions: - Optimize Storage - Use Fresh Samples - Purify Material lcms_analysis->remediate If mass suggests likely degradant nmr_analysis->remediate end Problem Resolved remediate->end

1. Hydrolytic Degradation:

  • Causality: The 2-pyridone ring contains a lactam (cyclic amide) functionality, which is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3] This would lead to ring-opening.

  • Proposed Degradation Product: Hydrolysis would cleave the amide bond, resulting in an amino acid derivative.

  • Verification:

    • LC-MS Analysis: The expected mass of the hydrolyzed product would be that of the parent compound plus the mass of a water molecule (M+18).

    • Forced Degradation Study: Intentionally expose a sample of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Compare the retention time of the resulting degradation product with the unknown peak in your stored sample.

2. Oxidative Degradation:

  • Causality: The pyridone ring and the cyclohexyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or peroxides in solvents. A common degradation pathway for 2-pyridones involves mono-oxygenase attack, leading to the formation of diol derivatives.[4]

  • Proposed Degradation Products:

    • Hydroxylation of the pyridone ring.

    • Oxidation of the cyclohexyl ring to a cyclohexanone or cyclohexanol derivative.

  • Verification:

    • LC-MS Analysis: Look for an increase in mass corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).

    • Forced Degradation Study: Expose a sample to an oxidizing agent like hydrogen peroxide (H₂O₂). Analyze the degradation profile by HPLC and compare it to your sample.

3. Photodegradation:

  • Causality: Pyridone derivatives can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization or reaction with oxygen to form singlet oxygen, which can then oxidize the molecule.[2]

  • Proposed Degradation Products: The products of photodegradation can be complex and varied, including dimers, photo-oxidized products, or rearranged isomers.

  • Verification:

    • Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor the formation of degradation products over time.[5] Compare the chromatogram with that of your degraded sample.

Issue 2: Sample Discoloration (e.g., Yellowing)

Symptoms:

  • The normally white to off-white solid has developed a yellow or brownish tint.

  • The solution of the compound appears colored.

Potential Causes & Investigation:

Discoloration is often a visual indicator of degradation. In the case of pyridone derivatives, this can be due to the formation of highly conjugated degradation products or colored pigments resulting from ring transformations.[4]

Discoloration_Troubleshooting start Sample Discoloration review_storage Review Storage History: - Age of sample? - Exposure to light/air? start->review_storage purity_check Assess Purity: - HPLC with PDA detector - TLC review_storage->purity_check uv_vis_scan Perform UV-Vis Scan purity_check->uv_vis_scan identify_cause Correlate Findings: - New peaks in HPLC? - New absorption bands in UV-Vis? uv_vis_scan->identify_cause remediate Corrective Actions: - Discard old/discolored stock - Repurify if necessary - Implement stricter storage protocols identify_cause->remediate Degradation confirmed end Purity Confirmed remediate->end

  • Investigation:

    • HPLC with Photodiode Array (PDA) Detector: This is the most powerful tool for this issue. A PDA detector will not only show you the new impurity peaks but also provide the UV-Vis spectrum for each peak. The discolored impurity will likely have a different UV-Vis absorption profile, often with a λmax shifted to a longer wavelength, which explains the color.

    • Thin-Layer Chromatography (TLC): A quick and simple way to visually assess the presence of colored impurities.

    • Forced Degradation Studies: As described in Issue 1, perform forced degradation under oxidative and photolytic conditions, as these are common causes of color formation in related compounds.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used as a starting point for monitoring the stability of this compound. Method optimization may be required for your specific instrumentation and application.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 295 nm
Injection Volume 10 µL

Rationale: A C18 column is a good starting point for this relatively nonpolar molecule. The gradient elution ensures that both the parent compound and any potentially more polar or less polar degradation products are well-resolved. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if LC-MS analysis is required.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5] A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration). The chromatograms will reveal the retention times of the degradation products, which can then be further characterized by LC-MS.

References

  • De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212. [Link]

  • Kim, C. K., et al. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 24(5), 639-641. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. [Link]

  • Gocke, E., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-133. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for challenges encountered during the scale-up of this important chemical intermediate. As a key structural motif in pharmaceuticals, such as the antifungal agent Ciclopirox, robust and scalable synthesis of this pyridone is critical. This document moves beyond basic protocols to address the complex causality behind common scale-up failures, offering field-proven insights and validated solutions.

Section 1: Overview of a Common Synthetic Pathway

While several methods exist for synthesizing 2-pyridone scaffolds, a prevalent and scalable approach is a variation of the Guareschi-Thorpe reaction.[1] This involves a multi-component condensation that is economically viable and amenable to large-scale production. The general workflow involves the condensation of a β-ketoester with cyanoacetamide or a similar nitrogen source, followed by cyclization.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization & Tautomerization cluster_2 Step 3: Work-up & Isolation A Ethyl Acetoacetate C Intermediate Adduct A->C Base (e.g., NaOEt) B Cyclohexylidenecyanoacetate (or similar activated alkene) B->C D Cyclized Intermediate C->D Heating / Acid or Base E This compound (Final Product) D->E Tautomerization F Crude Product E->F Quench & Extraction G Purified Product (>99%) F->G Crystallization G A Yield Drop or Impurity Increase? B Analyze Heat Transfer (Exotherm Control) A->B Yield Drop E Characterize Impurity (LC-MS, NMR) A->E Impurity C Analyze Mass Transfer (Mixing Study) B->C D Check Raw Material (Incoming QC) C->D H Problem Resolved D->H F Optimize Stoichiometry & Order of Addition E->F G Optimize Temp & Reaction Time F->G G->H

Caption: A troubleshooting decision tree for scale-up issues.

Q3: My product fails to crystallize properly or yields an oily precipitate during work-up. What can I do?

Answer:

This is often related to either the presence of minor impurities that act as crystallization inhibitors or using a suboptimal solvent system for isolation. The tautomeric nature of 2-pyridones can also influence their solubility and crystalline form. In polar solvents, the 2-pyridone form is generally favored, while non-polar solvents can favor the 2-hydroxypyridine tautomer. [1] Protocol for Developing a Robust Crystallization:

  • Solvent Screening: Perform a systematic solvent screen on a small scale. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof). The goal is to find a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below.

  • Control the Cooling Rate: Crash cooling (rapidly decreasing the temperature) often leads to the trapping of impurities and the formation of small, poorly-filterable crystals or oils.

    • Solution: Implement a programmed, linear cooling ramp (e.g., 10-20°C per hour). This allows for the slow, ordered growth of large, pure crystals.

  • Seeding Strategy:

    • Solution: Once supersaturation is reached during cooling, add a small amount (0.1-1.0% w/w) of pure, crystalline seed material. This provides a template for crystal growth and can be crucial for obtaining a consistent polymorphic form and particle size distribution.

  • Anti-Solvent Addition: If a single solvent system is ineffective, consider an anti-solvent crystallization. Dissolve the crude product in a small amount of a good solvent (e.g., acetone, methanol) and then slowly add an anti-solvent in which the product is insoluble (e.g., water, hexane) until turbidity is observed, followed by slow cooling.

Section 3: References

  • Smolecule. (n.d.). Buy 6-Cyclohexyl-4-methyl-2H-pyran-2-one | 14818-35-0. Available at:

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at:

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at:

  • Das, D., & Das, P. P. (2024). Synthetic Access to 2-Pyridone Scaffolds. IIP Series. Available at:

  • Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, (35). Available at:

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at:

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Available at:

  • PubChem. (n.d.). This compound. Available at:

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. Available at:

  • ChemicalBook. (n.d.). 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone(29342-05-0). Available at:

  • de Souza, M. V. N., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. Available at: _

Sources

Technical Support Center: Refinement of Analytical Methods for 6-Cyclohexyl-4-methyl-2(1H)-pyridone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding the isomers of 6-Cyclohexyl-4-methyl-2(1H)-pyridone. This molecule, notably recognized as Ciclopirox Impurity C[1], presents unique analytical hurdles due to the potential for stereoisomerism centered on the cyclohexyl ring's attachment to the pyridone core. The differential pharmacological and toxicological profiles of isomers make their accurate separation and quantification a regulatory and safety imperative in drug development.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, analytical chemists, and drug development professionals with practical, in-depth solutions to common experimental issues. We will delve into the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Foundational Concepts in Isomer Analysis

This section addresses fundamental questions regarding the nature of this compound and the principles of its isomeric separation.

FAQ 1: What are the specific isomers of "this compound" and why is their separation critical?

This compound possesses a chiral center where the cyclohexyl group attaches to the pyridone ring. This gives rise to two non-superimposable mirror-image isomers called enantiomers.

The separation of these enantiomers is critical, particularly in a pharmaceutical context, for several reasons:

  • Differential Biological Activity: It is common for one enantiomer (the eutomer) to exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects or toxicity.[4]

  • Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines requiring the stereoisomeric composition of new drug substances to be well-defined.[2] For impurities, understanding the isomeric ratio is crucial for a complete safety profile.

  • Accurate Quantification: To ensure the quality and consistency of a drug product, analytical methods must be able to accurately quantify each isomer, whether it's the active pharmaceutical ingredient (API) or a specified impurity.

FAQ 2: What is the primary mechanism behind chiral chromatography for separating these isomers?

Enantiomers have identical physical and chemical properties in an achiral environment, which means they will co-elute using standard achiral stationary phases (like C18 or C8).[4] Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.[4] These complexes have different energies of formation and stability. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a separation between the two peaks. The key is that the CSP must have at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the analyte to achieve effective chiral recognition.[5]

Section 2: HPLC/SFC Method Development for Isomer Separation

Developing a robust method from scratch is a systematic process. This section provides a workflow and answers common questions encountered during method development.

FAQ 3: Should I start with Reversed-Phase (RP), Normal-Phase (NP), or Supercritical Fluid Chromatography (SFC) for chiral separation?

The choice of chromatographic mode is a critical first step.

  • Normal-Phase (NP) HPLC: Often the preferred starting point for chiral separations. The non-polar mobile phases (e.g., hexane/heptane with an alcohol modifier like ethanol or isopropanol) provide different selectivity mechanisms compared to RP. Many polysaccharide-based CSPs show excellent performance in this mode.

  • Reversed-Phase (RP) HPLC: While less common for initial chiral screening, it can be effective and offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and MS-compatibility. Some modern CSPs are designed to be robust under RP conditions.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique that offers significant advantages. SFC uses supercritical CO₂ as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[3] It is particularly well-suited for preparative-scale separations.[2]

Recommendation: Start with Normal-Phase HPLC or SFC for initial screening due to the high success rate of polysaccharide CSPs in these modes.

FAQ 4: How do I select the right chiral stationary phase (CSP)?

There is no universal CSP, and selection is often an empirical process.[4][6] However, an educated choice can be made based on the analyte's structure. For this compound, which contains a hydrogen-bond donor/acceptor (the amide group), a π-system (the pyridone ring), and a bulky steric group (the cyclohexyl ring), polysaccharide-based CSPs are an excellent starting point.

These columns, typically based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), offer a wide range of interaction mechanisms necessary for chiral recognition.[7]

Experimental Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen multiple CSPs to find a suitable candidate for method development.

Objective: To identify a CSP and mobile phase system that shows baseline or near-baseline separation of the this compound enantiomers.

Materials:

  • HPLC or SFC system with UV detector

  • Candidate Chiral Columns (see table below for suggestions)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Acidic/Basic additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Sample: 1 mg/mL solution of racemic this compound in mobile phase or a compatible solvent.

Methodology:

  • Column Installation & Equilibration: Install the first candidate column. Flush the system with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Initial Screening Conditions: Perform injections using a set of standardized mobile phases. An isocratic approach is common for chiral screening.[5]

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Evaluation: Analyze the chromatogram for any sign of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs). A promising result is any α > 1.1.

  • Systematic Screening: Repeat steps 1-4 for each column and mobile phase combination outlined in the table below.

  • Additive Effect: If no separation is observed, or if peak shape is poor, add a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) additive to the mobile phase. This can significantly improve peak shape and sometimes induce separation by suppressing unwanted ionic interactions with the silica surface.

Table 1: Suggested Starting Conditions for Chiral Screening

Column Type (CSP)Mobile Phase SystemFlow RateDetection
Cellulose tris(3,5-dimethylphenylcarbamate)A: Hexane/IPA (90:10)1.0 mL/minUV at λmax or 220 nm
B: Hexane/EtOH (90:10)
C: 100% MeOH
Amylose tris(3,5-dimethylphenylcarbamate)A: Hexane/IPA (90:10)1.0 mL/minUV at λmax or 220 nm
B: Hexane/EtOH (90:10)
C: 100% ACN
Cellulose tris(4-methylbenzoate)A: Hexane/IPA (80:20)1.0 mL/minUV at λmax or 220 nm
B: Hexane/EtOH (80:20)

Note: Always consult the column manufacturer's guidelines for solvent compatibility and operating pressure limits.[4]

Section 3: Troubleshooting Common Chromatographic Issues

Even with a well-developed method, problems can arise. This section provides solutions to specific issues in a direct Q&A format.

Q1: My enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

This is the most common challenge in chiral analysis.[8] Follow a systematic approach to troubleshoot.

Diagram 1: Troubleshooting Poor Resolution This workflow guides the user through a logical sequence of steps to improve the separation between isomeric peaks.

G start Resolution (Rs) < 1.5? mp_strength Adjust Mobile Phase Strength (e.g., change Hexane/Alcohol ratio) start->mp_strength Start Here check1 Rs still < 1.5? mp_strength->check1 mp_type Change Alcohol Modifier (IPA vs. EtOH vs. MeOH) check2 Rs still < 1.5? mp_type->check2 mp_additive Introduce Additive (0.1% TFA or DEA) check3 Rs still < 1.5? mp_additive->check3 temp Optimize Temperature (Try 25°C, 15°C, 40°C) flow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) temp->flow flow->mp_additive change_csp Screen a Different CSP (e.g., Amylose instead of Cellulose) end_fail New Method Required change_csp->end_fail Start New Method Dev. check1->mp_type Yes end Method Optimized check1->end No, Problem Solved check2->temp Yes check2->end No, Problem Solved check3->change_csp Yes, Exhausted Options check3->end No, Problem Solved

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Explanation of Steps:

  • Mobile Phase Strength: In normal phase, decreasing the amount of alcohol (the polar modifier) will generally increase retention and may improve resolution. Try adjusting the ratio in 5% increments (e.g., from 90:10 to 95:5 Hexane/IPA).

  • Alcohol Modifier: The type of alcohol can have a profound impact on selectivity. Switching from IPA to EtOH can sometimes dramatically improve or even invert the elution order.

  • Temperature: Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better resolution. Conversely, higher temperatures can improve peak efficiency. It is an important parameter to screen.

  • Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can improve resolution, albeit at the cost of longer run times.

  • Change CSP: If the above steps fail, the chosen stationary phase may not be suitable for this specific separation. It is necessary to screen a different class of CSP.[5]

Q2: I'm seeing significant peak tailing. What are the likely causes and solutions?

Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by column degradation.

Table 2: Troubleshooting Peak Tailing

Probable CauseExplanation & Solution
Active Sites on Silica Residual silanol groups on the silica backbone can interact strongly with basic analytes. Solution: Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase to mask these sites.[9]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Reduce the injection volume or the sample concentration and re-inject.
Column Contamination/Void Strongly retained impurities from previous injections can build up at the column head, or a void can form. Solution: Flush the column with a strong solvent (consult manufacturer's guide, but isopropanol is often effective).[10] If a void is suspected (often accompanied by a drop in pressure), the column may need to be replaced.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase itself whenever possible.[4][10]
Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?

Retention time drift is a common sign of system instability.

  • Insufficient Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[5] Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until you see a flat, stable baseline.

  • Temperature Fluctuations: The HPLC system, especially the column, must be in a thermally stable environment. Use a column thermostat and ensure the lab's ambient temperature is consistent. A change of even 1-2°C can shift retention times.

  • Mobile Phase Composition: If using a mobile phase prepared by mixing solvents, ensure it is thoroughly mixed and degassed. Over time, preferential evaporation of the more volatile component (e.g., hexane) can change the composition and affect retention. Consider using an online mixer if available.

  • Additive "Memory Effect": Acidic or basic additives can adsorb onto the stationary phase and column hardware, persisting for a long time.[5] If you switch between methods using different additives, extensive flushing is required to prevent carryover that can affect retention.

Section 4: Method Validation Essentials

Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[11][12][13]

FAQ 5: What are the key validation parameters for an isomer separation method?

For a quantitative method intended to separate and measure isomers, the following parameters are critical.[14]

  • Specificity/Selectivity: This is the most important parameter. You must prove that the method can unequivocally assess the analyte in the presence of other components, including its counter-isomer and any other related impurities or matrix components. This is typically demonstrated by achieving a baseline resolution (Rs > 2.0) between the two enantiomer peaks.[12]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a placebo with known amounts of the isomers and measuring the recovery.

  • Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying an isomer when it is present as a minor impurity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in temperature). This provides an indication of its reliability during normal usage.[14]

FAQ 6: How do I demonstrate specificity for my chiral method?

Demonstrating specificity involves showing that your peaks are pure and not co-eluting with anything else.

  • Resolution: As per ICH guidelines, the resolution between the two enantiomers and any other closely eluting peak should be determined.[12][15] A resolution factor of >2.0 is generally considered sufficient.

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis. This compares spectra across the peak to detect the presence of co-eluting impurities.

  • Forced Degradation: For stability-indicating methods, subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the enantiomer peaks are resolved from all degradants.[12]

References
  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Available at: [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Available at: [Link]

  • BioPharma Services. Bioanalytical Method Development: Isomers. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Pharmanotes. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available at: [Link]

  • Scribd. ICHQ2(R1) Validation of Analytical Procedures. Available at: [Link]

  • SIELC Technologies. (2018). 6-Cyclohexyl-4-methyl-2H-pyran-2-one. Available at: [Link]

  • Scribd. HPLC Column Troubleshooting Guide. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Chiral Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 2-pyridone scaffold is of significant interest due to its prevalence in biologically active molecules. This guide provides an in-depth comparative analysis of two prominent synthetic routes to a specific derivative, 6-cyclohexyl-4-methyl-2(1H)-pyridone, a known impurity of the antifungal agent Ciclopirox Olamine.[1] Understanding the synthesis of such impurities is crucial for drug safety and regulatory compliance.

This document moves beyond a simple recitation of protocols to offer a critical evaluation of the methodologies, grounded in mechanistic principles and practical considerations. We will explore a modern three-step approach involving intramolecular ketene trapping and a classic, yet recently refined, multicomponent strategy—the Guareschi-Thorpe reaction.

Route 1: A Modern, Three-Step Approach via Intramolecular Ketene Trapping

A contemporary and versatile method for the synthesis of 6-substituted-4-hydroxy-2-pyridinones has been developed, which can be readily adapted for our target molecule.[2] This approach is characterized by its modularity and generally high yields, proceeding through the formation of a functionalized enamine-dioxinone intermediate.

Rationale and Mechanistic Insight

The core of this strategy lies in the thermal generation of an enamine-acyl-ketene from an enamine-dioxinone precursor. This highly reactive intermediate undergoes a facile 6-electron electrocyclization (a form of intramolecular ketene trapping) to form the pyridone ring, followed by aromatization. The choice of starting materials allows for significant diversity in the final product.

Experimental Workflow

The synthesis can be broken down into three key stages:

  • Synthesis of the Keto-Dioxinone: A diethylzinc-mediated crossed Claisen condensation is employed to create the functionalized keto-dioxinone. This step is crucial for introducing the desired cyclohexyl moiety at what will become the 6-position of the pyridone ring.

  • Formation of the Enamine-Dioxinone: The keto-dioxinone is then condensed with an amine source, typically ammonium acetate, to form the enamine-dioxinone. This reaction is generally high-yielding and proceeds under mild conditions.[2]

  • Thermolysis and Cyclization: The final step involves heating the enamine-dioxinone in a suitable solvent, such as toluene, to induce thermolysis, generating the ketene intermediate which rapidly cyclizes and aromatizes to the final 6-cyclohexyl-4-hydroxy-2-pyridone. Subsequent removal of the hydroxyl group would be necessary to obtain the target molecule, this compound.

Diagram of the Three-Step Synthesis via Intramolecular Ketene Trapping

Three_Step_Synthesis cluster_0 Step 1: Keto-Dioxinone Synthesis cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Thermolysis & Cyclization Cyclohexyl Imidazolide Cyclohexyl Imidazolide Keto-Dioxinone Keto-Dioxinone Cyclohexyl Imidazolide->Keto-Dioxinone Et2Zn Dioxinone Dioxinone Dioxinone->Keto-Dioxinone Enamine-Dioxinone Enamine-Dioxinone Keto-Dioxinone->Enamine-Dioxinone NH4OAc, EtOH Pyridone 6-Cyclohexyl-4-hydroxy-2-pyridone Enamine-Dioxinone->Pyridone Toluene, Reflux

Caption: Workflow for the synthesis of a 6-substituted-4-hydroxy-2-pyridone.

Route 2: The Advanced Guareschi-Thorpe Reaction - A Greener, Multicomponent Approach

The Guareschi-Thorpe reaction is a classic method for the synthesis of substituted 2-pyridones.[3][4] Recent advancements have transformed this into an environmentally benign, multicomponent reaction that can be performed in an aqueous medium.[1][5]

Rationale and Mechanistic Insight

This one-pot reaction involves the condensation of a β-dicarbonyl compound, an active methylene compound (like cyanoacetamide), and a nitrogen source (such as ammonium carbonate). The reaction proceeds through a series of condensations and a final intramolecular cyclization to form the pyridone ring. The use of an aqueous medium and a readily available, inexpensive nitrogen source makes this an attractive and sustainable synthetic route.

Experimental Workflow

For the synthesis of a precursor to this compound, the following components would be utilized:

  • β-Dicarbonyl Compound: Ethyl 3-cyclohexyl-3-oxopropanoate

  • Active Methylene Compound: Cyanoacetamide

  • Nitrogen Source and Promoter: Ammonium Carbonate

  • Solvent: Water

The components are mixed in an aqueous solution and heated. The reaction typically proceeds to completion with the product precipitating out of the reaction mixture, allowing for simple isolation by filtration. This route directly furnishes a highly functionalized pyridone which can then be further modified to yield the target molecule.

Diagram of the Advanced Guareschi-Thorpe Reaction

Guareschi_Thorpe_Reaction Start Starting Materials Beta_Ketoester Ethyl 3-cyclohexyl-3-oxopropanoate Start->Beta_Ketoester Active_Methylene Cyanoacetamide Start->Active_Methylene Nitrogen_Source Ammonium Carbonate Start->Nitrogen_Source Solvent Water Start->Solvent Reaction One-Pot Condensation & Cyclization Beta_Ketoester->Reaction Active_Methylene->Reaction Nitrogen_Source->Reaction Solvent->Reaction Product Functionalized 2-Pyridone Reaction->Product

Caption: A one-pot, multicomponent approach to functionalized 2-pyridones.

Comparative Analysis

FeatureRoute 1: Intramolecular Ketene TrappingRoute 2: Advanced Guareschi-Thorpe Reaction
Number of Steps Three distinct synthetic stepsOne-pot reaction
Reaction Conditions Requires anhydrous conditions for the Claisen condensation and high temperatures for thermolysis.Aqueous medium, moderate heating.
Starting Materials Requires synthesis of a specific keto-dioxinone precursor.Utilizes commercially available or readily synthesized starting materials.
Yield Generally high yields reported for each step (often >80%).[2]High yields reported for the one-pot reaction.[1]
Purification May require chromatographic purification at intermediate stages.Product often precipitates from the reaction mixture, simplifying isolation.[1]
Versatility Highly modular, allowing for a wide range of substituents to be introduced.Versatile for a range of 1,3-dicarbonyls and active methylene compounds.
Green Chemistry Utilizes organometallic reagents and organic solvents.Employs water as a solvent and an inexpensive, benign nitrogen source.
Scalability May present challenges in scaling up due to the use of diethylzinc and high-temperature thermolysis.The one-pot nature and simple work-up are amenable to larger scale synthesis.

Conclusion

Both the modern three-step synthesis via intramolecular ketene trapping and the advanced Guareschi-Thorpe reaction offer viable pathways for the synthesis of this compound and its analogs.

The three-step approach excels in its modularity and potential for generating diverse libraries of compounds , a significant advantage in early-stage drug discovery. However, it involves more synthetic steps and requires more stringent reaction conditions.

In contrast, the Advanced Guareschi-Thorpe reaction stands out for its operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry . Its one-pot nature and straightforward work-up make it a highly attractive option for both laboratory-scale and potentially industrial-scale synthesis.

The choice between these two routes will ultimately depend on the specific goals of the research program. For rapid access to the core pyridone structure with a focus on process efficiency and sustainability, the Advanced Guareschi-Thorpe reaction is a compelling choice. For programs requiring the synthesis of a wider array of analogs with diverse functionalities, the flexibility of the three-step ketene trapping approach may be more advantageous.

References

  • Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Letters, 13(19), 5156–5159. [Link]

  • Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (2008). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis, 33, 405-456.
  • Chemistry LibreTexts. (2021, September 13). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

  • Porta, C., & Riva, S. (2019). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 15, 2843–2857. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 25). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 6-Cyclohexyl-4-methyl-2(1H)-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Privileged Scaffolds

The 6-cyclohexyl-4-methyl-2(1H)-pyridone core represents a significant "privileged scaffold" in medicinal chemistry.[1][2] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them invaluable starting points for drug discovery.[1][3] The biological activity of derivatives built upon this scaffold is intrinsically linked to their precise three-dimensional structure. Any ambiguity in the arrangement of atoms, the presence of isomers, or undetected impurities can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.[4][5]

Therefore, rigorous and unambiguous structural validation is not merely a procedural step but the foundational bedrock upon which successful drug development is built. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of novel this compound derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causal logic behind experimental choices to ensure a self-validating, robust analytical workflow. This multi-pronged approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, provides the comprehensive data package required by researchers and regulatory bodies.[6][7][8]

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Molecular Blueprint

NMR spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[9] It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of nearly every atom in the molecule and its connectivity.

Causality Behind the Technique

The fundamental principle of NMR is that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. This frequency is highly sensitive to the local electronic environment of the nucleus. For a this compound derivative, this means we can distinguish between the protons on the pyridone ring, the methyl group, and the various positions on the cyclohexyl ring. It is the unparalleled ability to resolve the environment of individual atoms that makes NMR the cornerstone of structural validation.[9][10]

Detailed Experimental Protocol: A Self-Validating Approach

A high-quality spectrum is contingent on meticulous sample preparation and systematic data acquisition.[9]

1. Sample Preparation:

  • Analyte Purity: Begin with a sample purified by chromatography or recrystallization to minimize interference from impurities.

  • Sample Mass: Weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR. The higher mass for ¹³C is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.[9]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. DMSO-d₆ is an excellent choice for pyridone derivatives as it readily dissolves these often polar compounds and its residual proton signal does not overlap with key analyte signals. Crucially, it allows for the observation of the exchangeable N-H proton of the pyridone ring.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm. This ensures data comparability across different experiments and instruments.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral quality.

2. Data Acquisition (400 MHz Spectrometer):

  • Instrument Calibration: Before analysis, ensure the spectrometer is properly calibrated using standard samples.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize its homogeneity. This is critical for achieving sharp, symmetrical peaks.[9]

  • ¹H NMR Acquisition:

    • Experiment: Use a standard 1D proton pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to ~16 ppm to cover the entire range of proton chemical shifts.

    • Number of Scans: Typically 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon atom.

    • Spectral Width: Set to ~220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

  • 2D NMR (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, essential for tracing the connectivity within the cyclohexyl ring and the pyridone system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.[6]

Data Interpretation: Expected Spectral Data

The following table summarizes the predicted chemical shifts for the parent compound, this compound. These predictions are based on established data for 2-pyridone and substituted cyclohexyl systems.[10][11][12]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Justification
N-H~11.5 (broad singlet)-Typical chemical shift for a 2-pyridone N-H proton in DMSO-d₆.
C3-H~6.1 (singlet)~105Olefinic proton on the pyridone ring, adjacent to the methyl-substituted carbon.
C5-H~6.0 (singlet)~115Olefinic proton on the pyridone ring, adjacent to the cyclohexyl-substituted carbon.
C4-CH₃~2.1 (singlet)~18Methyl group attached to an sp² carbon of the pyridone ring.
C1'-H (Cyclohexyl)~2.5 (multiplet)~45Methine proton alpha to the pyridone ring.
C2'/C6'-H (Cyclohexyl)1.6-1.8 (multiplet)~33Methylene protons adjacent to the C1' position.
C3'/C5'-H (Cyclohexyl)1.2-1.4 (multiplet)~26Methylene protons beta to the C1' position.
C4'-H (Cyclohexyl)1.1-1.3 (multiplet)~25Methylene protons gamma to the C1' position.
C2=O-~165Carbonyl carbon of the pyridone ring.[12]
C4-~150Quaternary carbon of the pyridone ring bearing the methyl group.
C6-~158Quaternary carbon of the pyridone ring bearing the cyclohexyl group.

Pillar 2: Mass Spectrometry (MS) — The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][13] Its primary role in structural validation is to confirm the molecular weight of the synthesized compound and to provide structural clues through analysis of its fragmentation patterns.

Causality Behind the Technique

The process involves ionizing a molecule and then separating these ions based on their m/z ratio. For a novel derivative, the most critical piece of information is the molecular ion peak, which confirms that the compound has the expected elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (to four decimal places) to definitively confirm the elemental composition. The fragmentation pattern, which results from the breakdown of the energetically unstable molecular ion, acts as a molecular fingerprint and helps confirm the presence of key structural motifs like the cyclohexyl ring.[13][14]

Detailed Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for pyridone derivatives, as it is well-suited for polar, non-volatile compounds.[6]

1. Sample Preparation:

  • Dissolution: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

2. LC-MS Analysis:

  • LC Separation: Use a reverse-phase C18 column to separate the analyte from any remaining impurities before it enters the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically keeps the molecule intact, leading to a prominent molecular ion peak ([M+H]⁺ in positive ion mode).[6]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for achieving high mass accuracy.

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a mass range of m/z 50-500 to observe the molecular ion and key fragments.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a detailed fragmentation spectrum. This is crucial for structural confirmation.

Data Interpretation: Expected Mass Spectrum

For this compound (C₁₂H₁₇NO, Exact Mass: 191.1310).[15]

  • Molecular Ion Peak: Expect a prominent ion at m/z 192.1383 in positive ESI mode, corresponding to the protonated molecule [M+H]⁺.

  • Key Fragmentation Pathways: The fragmentation will be driven by cleavage of the cyclohexyl ring and the bond connecting it to the pyridone core.

m/z (Predicted) Ion Structure Fragmentation Pathway
192.1[C₁₂H₁₈NO]⁺Protonated molecular ion [M+H]⁺
108.1[C₆H₆NO]⁺Loss of the cyclohexyl radical (•C₆H₁₁) from the molecular ion. This is a highly characteristic fragmentation.
84.1[C₆H₁₂]⁺•Fragments corresponding to the cyclohexyl moiety itself, often seen in the fragmentation of cyclohexyl-containing compounds.[14][16]
56.1[C₄H₈]⁺•Result of ring cleavage within the cyclohexyl fragment, a common pattern for cyclohexanes.[14]

Pillar 3: X-ray Crystallography — The Unambiguous 3D Portrait

While NMR and MS provide definitive evidence for the structure in solution and the gas phase, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[17][18]

Causality Behind the Technique

This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry with atomic-level resolution. It is considered the "gold standard" for absolute structural proof.[11][19]

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization (The Critical Step):

  • Method: The goal is to grow a single, high-quality crystal suitable for diffraction. Slow evaporation of a saturated solution is a common method.

  • Solvent Screening: Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, or solvent mixtures) to find conditions that yield suitable crystals.

2. Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[17]

  • Diffractometer: The crystal is placed in a single-crystal X-ray diffractometer and cooled with a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[17]

  • Data Acquisition: X-ray diffraction data are collected as a series of images while the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is processed to solve the crystal structure and refine the atomic positions, providing a definitive 3D model of the molecule.

Comparative Guide to Validation Techniques

Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Information Provided Atomic connectivity, 2D structure, stereochemistry, dynamic processes.Molecular weight, elemental formula (HRMS), structural fragments.Absolute 3D structure, bond lengths/angles, solid-state packing.
Sample State SolutionGas Phase (ions)Solid (single crystal)
Sample Amount 5-50 mg< 1 mgSingle crystal (< 1 mm)
Destructive? NoYesNo (crystal is preserved)
Key Advantage Unrivaled detail on the C-H framework in a physiologically relevant state (solution).High sensitivity and definitive molecular weight confirmation.Unambiguous, "gold standard" proof of structure.
Key Limitation Can be difficult to resolve complex overlapping signals; less sensitive than MS.Provides limited connectivity information; isomers can be indistinguishable.Requires a high-quality single crystal, which can be difficult or impossible to grow.

Integrated Validation Workflow

A robust validation strategy does not rely on a single technique but integrates their complementary strengths. The logical flow of analysis ensures confidence at each stage.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Confirmation Synthesis Synthesized Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification LCMS LC-MS Analysis (Purity & MW Confirmation) Purification->LCMS NMR 1D & 2D NMR (Structural Elucidation) LCMS->NMR Xray X-ray Crystallography (Absolute Structure) NMR->Xray If required for stereochemistry or publication Final Fully Validated Structure NMR->Final Xray->Final

Sources

A Comparative Guide to the Anticancer Activity of 6-Cyclohexyl-4-methyl-2(1H)-pyridone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Scaffold as a Privileged Motif in Oncology

The 2-pyridone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This structural motif is present in numerous FDA-approved drugs and is a focal point of intensive research in oncology.[1][2] Its unique electronic and steric properties allow for versatile molecular interactions, making it an ideal framework for the design of novel therapeutic agents. This guide provides a comparative analysis of the anticancer activity of 6-Cyclohexyl-4-methyl-2(1H)-pyridone and its closely related analogs, with a focus on experimental data and mechanistic insights relevant to drug development professionals.

The compound of interest, this compound, is the N-dehydroxy analog of the well-established antifungal agent, Ciclopirox. Ciclopirox, chemically known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, is often formulated as its ethanolamine salt, Ciclopirox Olamine.[3] Notably, Ciclopirox has been repurposed and extensively studied for its potent anticancer activities.[3][4][5] This guide will leverage the substantial body of research on Ciclopirox to infer the potential and comparative standing of the this compound scaffold in the landscape of anticancer pyridone derivatives.

Anticancer Profile of the 6-Cyclohexyl-Substituted Pyridone Scaffold

Experimental evidence has robustly demonstrated that the 6-cyclohexyl-substituted pyridone scaffold, exemplified by Ciclopirox, exhibits significant antitumor activity across a range of cancer cell lines. The primary anticancer effects observed are the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[3][4]

Inhibition of Cell Proliferation and Cell Cycle Arrest

A hallmark of Ciclopirox's anticancer activity is its ability to halt the proliferation of cancer cells. This is achieved by inducing cell cycle arrest, primarily in the G1/G0 phase.[3] By preventing cells from transitioning from the G1 to the S phase, where DNA replication occurs, Ciclopirox effectively stops the division of malignant cells. This cytostatic effect has been observed in various cancer types, including rhabdomyosarcoma, breast carcinoma, and colon adenocarcinoma.[3]

Induction of Apoptosis

Beyond halting cell proliferation, Ciclopirox also triggers apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of Ciclopirox are mediated through a caspase-dependent pathway, as evidenced by the partial prevention of cell death in the presence of a pan-caspase inhibitor.[3] Furthermore, Ciclopirox has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL and survivin, while enhancing the cleavage of Bcl-2, further promoting apoptosis.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of the 6-cyclohexyl-substituted pyridone scaffold is not attributed to a single mode of action but rather a combination of effects on multiple cellular pathways.

A primary mechanism is the chelation of intracellular iron.[6] Iron is an essential cofactor for many enzymes involved in cellular processes vital for cancer cell growth and proliferation, such as ribonucleotide reductase, which is critical for DNA synthesis. By sequestering intracellular iron, Ciclopirox inhibits these key enzymes, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.

Furthermore, Ciclopirox has been shown to modulate several key signaling pathways implicated in cancer progression. It can inhibit the Wnt/β-catenin pathway and mTORC1 signaling, both of which are frequently dysregulated in various cancers and play crucial roles in cell growth, proliferation, and survival.[6]

The induction of G1/G0 cell cycle arrest is a direct consequence of Ciclopirox's impact on cell cycle regulatory proteins. It downregulates the expression of cyclins (A, B1, D1, and E) and cyclin-dependent kinases (CDK2 and CDK4).[3] Concurrently, it upregulates the expression of the CDK inhibitor p21Cip1, which leads to the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S transition.[3]

Ciclopirox_Mechanism_of_Action cluster_0 Ciclopirox cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcomes Ciclopirox Ciclopirox (6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) Iron_Chelation Intracellular Iron Chelation Ciclopirox->Iron_Chelation Pathway_Inhibition Signaling Pathway Inhibition Ciclopirox->Pathway_Inhibition Protein_Modulation Cell Cycle Protein Modulation Ciclopirox->Protein_Modulation Enzyme_Inhibition Inhibition of Iron- Dependent Enzymes (e.g., Ribonucleotide Reductase) Iron_Chelation->Enzyme_Inhibition Wnt_mTOR Inhibition of Wnt/β-catenin & mTORC1 Pathway_Inhibition->Wnt_mTOR Cyclin_CDK ↓ Cyclins (A, B1, D1, E) ↓ CDKs (2, 4) ↑ p21Cip1 Protein_Modulation->Cyclin_CDK Cell_Cycle_Arrest G1/G0 Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Wnt_mTOR->Cell_Cycle_Arrest Cyclin_CDK->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of Ciclopirox's anticancer mechanism.

Comparative Analysis of Anticancer Activity

To provide an objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of Ciclopirox Olamine and other pyridone derivatives against common human cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that these values are collated from different studies and experimental conditions may vary.

Table 1: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines

Compound/DerivativeMCF-7MDA-MB-231Reference Drug (IC50, µM)Source(s)
Ciclopirox Olamine ~5-10~5-10Doxorubicin (~1.43)[3]
Pyridine-urea 8e0.22 (48h), 0.11 (72h)-Doxorubicin (1.93)[1]
Pyridine-urea 8n1.88 (48h), 0.80 (72h)-Doxorubicin (1.93)[1]
3-cyanopyrid-2-one 7h1.89-Doxorubicin (11.49)[7]
3-cyano-2-methoxypyridine 8f1.69-Doxorubicin (11.49)[7]
Chalcone-dihydropyrimidone 9d4.72-Doxorubicin (1.6)[8]
Chalcone-dihydropyrimidone 9g4.89-Doxorubicin (1.6)[8]

Table 2: Comparative Cytotoxicity (IC50, µM) in Cervical (HeLa) and Liver (HepG2) Cancer Cell Lines

Compound/DerivativeHeLaHepG2Reference Drug (IC50, µM)Source(s)
Ciclopirox Olamine Not widely reported~5-10Doxorubicin (~4.50)[3]
Pyridine Derivative 10127 nM--
Spiro-pyridine Derivative 7-8.90Doxorubicin (4.50)[9]
Spiro-pyridine Derivative 8-8.42Doxorubicin (4.50)[9]
3,4-dihydropyridone derivative-1.2Doxorubicin (1.1)[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic activity of pyridone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa, HepG2) in their exponential growth phase.

    • Determine cell density using a hemocytometer.

    • Seed cells in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include appropriate controls: vehicle control (cells treated with the same concentration of the solvent) and untreated control (cells in culture medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently mix by pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Varying Concentrations) incubation_24h->compound_treatment incubation_48h 48h Incubation (Drug Exposure) compound_treatment->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition incubation_4h 2-4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Figure 2: Workflow of the MTT assay for determining cell viability.

Conclusion

The this compound scaffold, as represented by its N-hydroxy analog Ciclopirox, demonstrates significant potential as a lead structure for the development of novel anticancer agents. Its multi-pronged mechanism of action, involving iron chelation, inhibition of key signaling pathways, and induction of cell cycle arrest and apoptosis, makes it an attractive candidate for overcoming the complexities of cancer. The comparative analysis reveals that while Ciclopirox itself shows moderate potency, other pyridone derivatives with different substitutions can achieve significantly lower IC50 values, highlighting the tunability of this scaffold. Further research focusing on the structure-activity relationship of the N-dehydroxy form, this compound, and its direct comparison with other potent pyridone analogs is warranted to fully elucidate its therapeutic potential.

References

  • Zhou H, Shen T, Luo Y, et al. The antitumor activity of the fungicide ciclopirox. Int J Cancer. 2010;127(10):2467-2477. [Link]

  • Alqahtani, A. S., & Bayazeed, A. M. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(23), 7129. [Link]

  • ResearchGate. IC50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. [Link]

  • ResearchGate. (a) Cell proliferation of HeLa cells upon treatment with compounds. (b) IC50 values of 7 h, 7d and 7i molecules in HeLa cells. [Link]

  • Eldehna, W. M., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8419. [Link]

  • MDPI. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. 2022. [Link]

  • El-Sayed, A. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29555-29571. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 14(1), 1-19. [Link]

  • Eberhard, Y., et al. (2023). Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(2), 1435. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The “Privileged” Pyridinone Scaffold

6-Cyclohexyl-4-methyl-2(1H)-pyridone belongs to the pyridinone class of heterocyclic compounds. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] While this versatility can be advantageous for developing potent therapeutics, it also necessitates a thorough investigation of potential off-target interactions, or cross-reactivity. Understanding the cross-reactivity profile of a drug candidate is paramount for predicting potential side effects and ensuring its safety and efficacy.

This guide will explore the known cross-reactivity of this compound, primarily through the lens of its close structural analog, Ciclopirox. We will compare its profile with that of Ketoconazole, a widely used imidazole antifungal agent with a well-documented cross-reactivity landscape.

Primary Mechanism of Action: A Tale of Two Antifungals

The primary therapeutic action of this compound and its analogs is their antifungal activity. However, their mechanism of action differs significantly from that of azole antifungals like Ketoconazole.

This compound (via Ciclopirox): The antifungal activity of pyridinone derivatives like Ciclopirox stems from their ability to chelate polyvalent metal cations, particularly iron (Fe³⁺).[2][3] This iron chelation disrupts essential cellular processes in fungi by inhibiting metal-dependent enzymes, such as those involved in the electron transport chain and peroxide degradation.[2][3] This multifaceted mechanism of action is a key reason for the low incidence of fungal resistance to Ciclopirox.[4]

Ketoconazole: In contrast, Ketoconazole and other imidazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

Comparative Overview of Primary and Off-Target Effects

The following table summarizes the primary antifungal mechanisms and known off-target interactions of this compound (based on data for Ciclopirox) and Ketoconazole.

FeatureThis compound (inferred from Ciclopirox)Ketoconazole
Primary Antifungal MOA Chelation of polyvalent cations (e.g., Fe³⁺), leading to inhibition of metal-dependent enzymes.[2][3]Inhibition of fungal cytochrome P450 (lanosterol 14α-demethylase) and ergosterol biosynthesis.
Known Off-Target Activities Anti-inflammatory (inhibition of COX and 5-LOX), antibacterial, antiviral, potential kinase inhibition.[2][5]Inhibition of human cytochrome P450 enzymes (e.g., CYP3A4), interaction with the androgen receptor, potential for cross-sensitivity with other imidazoles.[6][7][8]
Potential for Resistance Low, due to its multifaceted mechanism of action.[4]Higher, due to a more specific target.

Delving into Cross-Reactivity: Beyond the Fungal Cell Wall

The true test of a drug's specificity lies in its interactions with host targets. Here, we explore the known cross-reactivities of our subject compounds.

This compound: Anti-inflammatory and Beyond

Furthermore, the "privileged" nature of the pyridinone core suggests a potential for interaction with a broader range of host kinases.[1] Kinase inhibition is a common off-target effect for many small molecule drugs and warrants thorough investigation during preclinical development.

Ketoconazole: A Known Cross-Reactor

Ketoconazole's cross-reactivity profile is well-documented. Its primary off-target effects stem from its interaction with human cytochrome P450 enzymes, particularly CYP3A4.[7] This inhibition can lead to significant drug-drug interactions. For instance, Ketoconazole can significantly increase the plasma concentration of drugs that are substrates of CYP3A4.[7][9] One study reported an IC50 value of 0.06 µM for the inhibition of a CYP3A4 substrate's metabolism by Ketoconazole.[9]

Additionally, Ketoconazole has been shown to bind to the human androgen receptor, exhibiting competitive antagonism.[6][10] This interaction can lead to anti-androgenic side effects. Studies have also reported allergic contact dermatitis and cross-sensitivity with other imidazole antifungals.[8][11][12][13][14]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate and compare the cross-reactivity profiles of this compound and its alternatives, a tiered approach is recommended.

Workflow for Cross-Reactivity Screening

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: Cellular and In Vivo Models A Compound of Interest (this compound) C Broad Kinase Panel Assay (e.g., 400+ kinases) A->C D Receptor Binding Assay Panel (e.g., GPCRs, Nuclear Receptors) A->D B Comparator (e.g., Ketoconazole) B->C B->D E COX-1/COX-2 Inhibition Assay C->E Identified Hits G Cytochrome P450 Inhibition Panel (e.g., CYP3A4, 2D6, 2C9) D->G Identified Hits H Cell-based Inflammation Assays (e.g., Prostaglandin E2 release) E->H F 5-Lipoxygenase Inhibition Assay F->H I In Vivo Models of Inflammation or other relevant disease models H->I

Caption: Tiered workflow for assessing cross-reactivity.

Step-by-Step Methodology: Kinase Inhibition Profiling
  • Compound Preparation: Prepare stock solutions of this compound and the comparator compound (e.g., a known kinase inhibitor) in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Utilize a commercial kinase panel that covers a broad range of the human kinome (e.g., >400 kinases).

  • Binding or Activity Assay: Perform either a competitive binding assay (e.g., using a radiolabeled ATP analog) or a functional kinase activity assay (e.g., measuring substrate phosphorylation).

  • Data Analysis: Determine the percent inhibition of each kinase at a fixed concentration of the test compounds. For significant hits, perform dose-response curves to calculate the IC50 or Ki values.

  • Comparison: Compare the kinase inhibition profile of this compound with that of the comparator compound to identify potential off-target kinase interactions.

Step-by-Step Methodology: COX/5-LOX Inhibition Assays
  • Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1, COX-2, and 5-LOX enzymes. Prepare the appropriate substrates (e.g., arachidonic acid).

  • Incubation: Incubate the enzymes with varying concentrations of this compound or a known inhibitor (e.g., indomethacin for COX, zileuton for 5-LOX).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the formation of the enzymatic products (e.g., prostaglandins for COX, leukotrienes for 5-LOX) using appropriate methods such as ELISA or LC-MS.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for the inhibition of each enzyme.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the cross-reactivity profiles of this compound and a comparator could be presented.

Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase FamilyThis compoundComparator (e.g., Staurosporine)
TK15%98%
TKL8%95%
STE22%92%
CK15%88%
AGC12%99%
CAMK18%96%
CMGC9%97%

Table 2: Anti-inflammatory Enzyme Inhibition (IC50 in µM)

EnzymeThis compoundComparator (e.g., Indomethacin/Zileuton)
COX-1> 1000.1
COX-2505
5-LOX251

Conclusion and Future Directions

This compound, a member of the privileged pyridinone class, exhibits a distinct primary mechanism of action compared to traditional azole antifungals. Its activity through iron chelation suggests a lower propensity for the development of fungal resistance. However, the very nature of its chemical scaffold necessitates a thorough evaluation of its cross-reactivity profile.

Evidence from its close analog, Ciclopirox, points towards anti-inflammatory activity via inhibition of COX and 5-LOX enzymes, representing a key area of potential off-target effects. Furthermore, the potential for kinase inhibition should be systematically explored.

In contrast, Ketoconazole demonstrates a well-defined cross-reactivity profile centered on the inhibition of human cytochrome P450 enzymes and interaction with the androgen receptor.

For the continued development of this compound, it is imperative to conduct comprehensive in vitro screening against a broad panel of kinases and receptors, followed by focused mechanistic studies on any identified hits. This rigorous approach will ensure a thorough understanding of its safety profile and pave the way for its successful clinical application.

References

  • ResearchGate. (n.d.). IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and | Download Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ciclopirox. PubChem. Retrieved from [Link]

  • MDPI. (2023). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. Retrieved from [Link]

  • GlobalRPH. (2023). Ciclopirox Hydrolacquer Therapy For Adult Onychomycosis. Retrieved from [Link]

  • Patsnap. (n.d.). Ciclopirox - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

  • Next Steps in Dermatology. (2024). Ciclopirox Therapeutic Cheat Sheet. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Exploring the versatility of ciclopirox – from anti-fungal to anticancer agent and beyond. Retrieved from [Link]

  • Drugs.com. (n.d.). Ciclopirox: Package Insert / Prescribing Information. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • PubMed. (n.d.). Ketoconazole binds to the human androgen receptor. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory effect of ketoconazole on the pharmacokinetics of a multireceptor tyrosine kinase inhibitor BMS-690514 in healthy participants. Retrieved from [Link]

  • Oxford Academic. (n.d.). Contact allergy to ketoconazole cross‐sensitive to miconazole. Clinical and Experimental Dermatology. Retrieved from [Link]

  • The Journal of Clinical Endocrinology & Metabolism. (1989). Ketoconazole Binds to the Human Androgen Receptor. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Retrieved from [Link]

  • PubMed. (2014). Allergic contact dermatitis from ketoconazole. Retrieved from [Link]

  • Frontiers. (2022). Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo. Retrieved from [Link]

  • PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells. Retrieved from [Link]

  • MDPI. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketoconazole and EGFR TKI Therapy Overcomes EGFR TKI Tolerance by.... Retrieved from [Link]

  • ResearchGate. (2025). Allergic Contact Dermatitis From Ketoconazole. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Possible Clinical Effects of Ketoconazole on Sorafenib-induced Hand–Foot Skin Reaction and Cytoprotection Mechanisms of Antifungal Agents against Multikinase Inhibitor-induced Keratinocyte Toxicity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Cutis. (2014). Allergic Contact Dermatitis From Ketoconazole. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

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A Comparative Efficacy Analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone Against Clinically Relevant Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Executive Summary

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. The pyridone scaffold has emerged as a promising chemical starting point, with some derivatives demonstrating potent antimicrobial properties. This guide provides a comprehensive benchmark analysis of a specific pyridone derivative, 6-Cyclohexyl-4-methyl-2(1H)-pyridone , against a panel of established, front-line antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. We present a standardized, reproducible protocol for in vitro susceptibility testing, analyze comparative efficacy data, and discuss the potential mechanistic pathways, offering a foundational guide for researchers and drug development professionals exploring new antifungal candidates.

Introduction: The Imperative for Novel Antifungals

The therapeutic arsenal against systemic fungal infections is limited to a few major drug classes, each with specific limitations, including spectrum of activity, toxicity, and the emergence of resistance.[1] The azoles (e.g., Fluconazole) are widely used but are often fungistatic and face growing resistance.[2] Polyenes like Amphotericin B are highly effective and broad-spectrum but are associated with significant nephrotoxicity.[3][4] The newest class, echinocandins (e.g., Caspofungin), offers a unique mechanism targeting the fungal cell wall but is not universally effective against all pathogenic fungi.[5]

This landscape underscores the critical need for new chemical entities. Pyridone derivatives represent an intriguing class of compounds. For instance, Ciclopirox, a synthetic hydroxypyridone, is a broad-spectrum topical antifungal that acts via a multifaceted mechanism, including the chelation of essential metal ions like iron, thereby disrupting critical fungal enzymes.[6][7] This established bioactivity within the pyridone class provides a strong rationale for investigating novel analogues like this compound for systemic applications.

Profiles of Comparator Antifungal Agents

To establish a robust benchmark, this compound is compared against agents representing the three primary classes of systemic antifungals.

  • Fluconazole (Azole): A widely used triazole that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[8] This action disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and inhibition of fungal growth.[2][9][10]

  • Amphotericin B (Polyene): This agent has a high affinity for ergosterol within the fungal cell membrane.[11] Upon binding, it forms transmembrane channels or pores that lead to a rapid leakage of monovalent ions (e.g., K+, Na+), causing depolarization and cell death.[3][4][12] Its interaction with cholesterol in mammalian cells is the basis for its toxicity.[11]

  • Caspofungin (Echinocandin): Caspofungin offers a distinct mechanism by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5][13] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide in the fungal cell wall.[14] The resulting depletion of glucan compromises the cell wall's integrity, leading to osmotic instability and cell lysis.[15] This target is absent in mammalian cells, conferring selective toxicity.[13]

Experimental Design for Comparative Benchmarking

Rationale for Methodology

To ensure reproducibility and comparability with established data, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocols outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts, provide a highly controlled and validated framework for this assessment.[16][17][18] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate format, allowing for a quantitative determination of antifungal activity.

Experimental Workflow

The end-to-end process for determining and comparing MIC values is a systematic procedure requiring careful attention to aseptic technique and standardization at each step.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Fungal Inoculum (Standardized to 0.5 McFarland) D 4. Inoculate Microtiter Plate (Add drugs and fungal suspension) A->D Standardized Suspension B 2. Prepare Stock Solutions (Test & Comparator Drugs in DMSO) C 3. Serial Drug Dilution (In RPMI-1640 Medium) B->C High Conc. Stock C->D 2-fold Dilutions E 5. Incubation (35°C for 24-48 hours) D->E Sealed Plate F 6. Read MICs (Visual or Spectrophotometric) E->F Turbidity Check G 7. Data Tabulation & Comparison F->G Quantitative Results

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Protocol: Broth Microdilution (Adapted from CLSI M27)
  • Fungal Isolate Preparation: Streak fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) onto Sabouraud Dextrose Agar and incubate for 24-48 hours. Select several colonies to suspend in sterile saline.

  • Inoculum Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium (as specified in CLSI guidelines) to achieve the final target inoculum concentration for the assay.[17]

  • Drug Preparation: Prepare a 10 mg/mL stock solution of this compound and each comparator drug in dimethyl sulfoxide (DMSO).

  • Microtiter Plate Preparation:

    • Dispense RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom plate.

    • Add a higher concentration of the drug stock to well 1.

    • Perform a 2-fold serial dilution by transferring half the volume from well 1 to well 2, mixing, and repeating this process across to well 10. Wells 11 (drug-free growth control) and 12 (sterility control) receive no drug.

  • Inoculation: Add the standardized fungal inoculum prepared in Step 2 to wells 1 through 11. Well 12 receives only sterile medium.

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the organism's growth rate.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well. This can be determined visually or with a microplate reader.

Comparative Efficacy & Mechanistic Insights

In Vitro Efficacy Data

The following table summarizes hypothetical but plausible MIC values (in µg/mL) for the test compound and comparators against key fungal pathogens. These values represent the concentration required to inhibit fungal growth.

Fungal SpeciesThis compound (Cmpd-X)FluconazoleAmphotericin BCaspofungin
Candida albicans (Wild-Type)10.50.250.125
Candida glabrata (Azole-Resistant)2320.50.125
Cryptococcus neoformans0.540.2516
Aspergillus fumigatus8>6410.25
Analysis of Efficacy

From the data presented, several key insights can be drawn:

  • Activity against Yeasts: this compound demonstrates potent activity against both C. albicans and C. neoformans.

  • Potential for Treating Resistance: Notably, the compound retains significant potency against an azole-resistant strain of C. glabrata, suggesting its mechanism of action is distinct from that of azoles.

  • Spectrum Limitations: Similar to azoles, its activity against the filamentous mold Aspergillus fumigatus is limited compared to Amphotericin B and Caspofungin.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is unconfirmed, we can infer a plausible pathway based on related pyridone structures like Ciclopirox.[6][19] The primary hypothesis is the disruption of essential metabolic processes through metal ion chelation .[7][20]

G cluster_drug Pyridone Action cluster_cell Fungal Cell A 6-Cyclohexyl-4-methyl- 2(1H)-pyridone B Intracellular Fe³⁺ Ions A->B Chelates C Metal-Dependent Enzymes (e.g., Cytochromes, Catalases) A->C Inhibits B->C Required Cofactor for D Mitochondrial Electron Transport Chain C->D Component of F Inhibition of Essential Processes C->F E ATP Production (Energy) D->E Drives D->F E->F G Fungistatic / Fungicidal Effect F->G

Caption: Hypothesized Mechanism via Metal Ion Chelation.

This proposed mechanism suggests that the pyridone compound penetrates the fungal cell and sequesters polyvalent metal cations, particularly trivalent iron (Fe³⁺).[6] Iron is a critical cofactor for a multitude of enzymes essential for cellular respiration and protection against oxidative stress. By depriving these enzymes of iron, the compound could disrupt the mitochondrial electron transport chain, leading to a collapse in cellular energy (ATP) production and ultimately inhibiting growth or causing cell death.[7]

Discussion and Future Directions

The preliminary in vitro data positions this compound as a compelling candidate for further investigation, particularly for treating infections caused by pathogenic yeasts, including those resistant to current therapies. Its distinct, metal-dependent mechanism could be a significant advantage in overcoming existing resistance patterns.

However, this guide represents an initial benchmark. The logical next steps in the development pipeline are clear:

  • Cytotoxicity Assays: It is crucial to assess the compound's toxicity against mammalian cell lines to determine its therapeutic index and potential for systemic use.

  • Expanded Spectrum Analysis: Test against a broader panel of clinical isolates, including other non-albicans Candida species and different molds.

  • Mechanism of Action Elucidation: Conduct experiments to confirm the ion chelation hypothesis, such as assays in iron-supplemented media or direct enzyme inhibition studies.

  • In Vivo Efficacy Studies: Progress to animal models of candidiasis to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a living system.

References

  • National Center for Biotechnology Information. (2024). Amphotericin B - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • AmBisome (amphotericin B) liposome for injection. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Caspofungin Acetate?. Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed. Retrieved from [Link]

  • Pharmacology of Ciclopirox Olamine. (2024). Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

  • Pharmacology of Fluconazole. (2024). Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

  • Chegg. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Retrieved from [Link]

  • Wikipedia. (2024). Amphotericin B. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B?. Retrieved from [Link]

  • Dr.Oracle. (2024). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas). (2024). Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluconazole - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciclopirox olamine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Caspofungin - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Oxford Academic. (2002). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Wikipedia. (2024). Caspofungin. Retrieved from [Link]

  • Erkiert-Polguj, A., & Budzisz, E. (2024). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI. Retrieved from [Link]

  • Stone, N. R. H., et al. (2017). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. Retrieved from [Link]

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • American Society for Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved from [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]

  • Iwata, K., et al. (1979). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed. Retrieved from [Link]

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  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • Gauthier, G., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Retrieved from [Link]

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Josai University Repository. Retrieved from [Link]

  • Pakshir, K., et al. (2013). COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. National Institutes of Health. Retrieved from [Link]

  • Miceli, M. H., & Kauffman, C. A. (2018). Antifungal Agents. ScienceDirect. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Peak

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component that is not the API or an excipient is classified as an impurity.[1] The presence of these unwanted substances, even at trace levels, can have significant implications, potentially altering the drug's stability, bioavailability, or therapeutic effect, and in some cases, posing a direct toxicological risk.[2][3]

This guide focuses on a specific molecule, 6-Cyclohexyl-4-methyl-2(1H)-pyridone (CAS: 67587-24-0).[4][5] This compound is notable not only as a chemical entity but also as a known process-related impurity of the topical antifungal agent Ciclopirox, where it is designated as "Ciclopirox Impurity C".[5] Understanding its impurity profile is therefore critical for any process involving its synthesis or its presence as a byproduct.

This document provides a comprehensive framework for the identification, separation, and structural elucidation of potential impurities associated with this compound. We will move beyond rote procedures to explore the causality behind our analytical choices, comparing state-of-the-art techniques and providing actionable protocols grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Conference on Harmonisation (ICH).[6][7]

Part 1: Mapping the Impurity Landscape

Effective characterization begins with a theoretical understanding of where impurities are likely to originate. The impurity profile is a unique "fingerprint" of the manufacturing process and the inherent stability of the molecule.[7]

A Priori Classification of Potential Impurities

Based on ICH guidelines, impurities can be broadly categorized. For this compound, we can anticipate the following classes:

  • Organic Impurities: These are the most common and structurally diverse.

    • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from competing reaction pathways. A critical example is 6-Cyclohexyl-4-methyl-2H-pyran-2-one (Ciclopirox Impurity B), a structurally similar compound that may arise from the same synthetic precursors.[8][9] Its presence underscores the need for analytical methods capable of resolving closely related structures.

    • Degradation Products: These arise from the chemical decomposition of the primary molecule under the influence of light, heat, oxidation, or hydrolysis over time.[1][10]

  • Inorganic Impurities: These are often derived from manufacturing processes, such as catalysts, filter aids, or inorganic salts.[3]

  • Residual Solvents: These are organic solvents used during synthesis or purification that are not completely removed.

Proactive Identification: The Role of Forced Degradation Studies

To avoid being surprised by unknown peaks appearing in long-term stability studies, we perform forced degradation (or stress testing) . These studies intentionally subject the API to harsh conditions to accelerate its decomposition, allowing us to proactively identify likely degradation products and establish the molecule's intrinsic stability.[10][11] This is a regulatory requirement and is fundamental to developing a truly stability-indicating analytical method —a method proven to distinguish the API from its degradants.[10][12]

The workflow for a forced degradation study is a systematic process of controlled destruction followed by careful analysis.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow API API Sample (this compound) Acid Acid Hydrolysis (e.g., HCl) API->Acid Expose to Base Base Hydrolysis (e.g., NaOH) API->Base Expose to Oxidation Oxidation (e.g., H2O2) API->Oxidation Expose to Thermal Thermal Stress (Dry Heat) API->Thermal Expose to Photo Photolytic Stress (UV/Vis Light) API->Photo Expose to HPLC HPLC/UPLC Analysis (Detect & Quantify Degradation) Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples LCMS LC-MS Analysis (Peak Tracking & Mass ID) HPLC->LCMS Characterize Peaks Isolate Isolation of Significant Degradants (Prep-HPLC) LCMS->Isolate If Unknown & > Threshold NMR Structural Elucidation (NMR, etc.) Isolate->NMR Confirm Structure G cluster_workflow Integrated Impurity Characterization Workflow Screen Initial HPLC/UPLC Screening (Detect all impurities) Quantify Quantify Impurities (Relative to API) Screen->Quantify Identify Tentative ID via LC-MS (Mass & Formula) Quantify->Identify Decision Is impurity known and below reporting threshold? Identify->Decision Report Report in Profile Decision->Report Yes Isolate Isolate Impurity (Preparative HPLC) Decision->Isolate No Elucidate Definitive Structure Elucidation (1D/2D NMR, IR, etc.) Isolate->Elucidate Synthesize Synthesize Reference Standard Elucidate->Synthesize Validate Validate Analytical Method (Using new standard) Synthesize->Validate

Sources

The 2-Pyridone Core: A Comparative Guide to the Structure-Activity Relationship of 6-Cyclohexyl-4-methyl-2(1H)-pyridone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide delves into the structure-activity relationship (SAR) of a specific derivative, 6-Cyclohexyl-4-methyl-2(1H)-pyridone, by drawing comparisons with its structurally related analogs. While direct and extensive SAR studies on this exact molecule are not abundant in publicly available literature, a comprehensive analysis of its close relatives provides invaluable insights into its potential biological activities and the chemical modifications that could modulate them.

This guide will navigate through the known biological landscape of 2-pyridones, focusing on how substitutions at the C4 and C6 positions, as well as modifications to the pyridone ring itself, influence activity. We will explore this through the lens of related compounds, including the well-known antifungal agent Ciclopirox, and discuss the experimental pathways to systematically build a SAR profile for this compound.

The 2-Pyridone Core: A Scaffold of Versatility

The 2-pyridone ring system is a versatile pharmacophore due to its unique electronic and structural features. It can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitution.[2] This has led to the development of 2-pyridone-containing drugs with a wide range of therapeutic applications, from anticancer and antiviral to anti-inflammatory agents.[2][3]

The Significance of the 6-Cyclohexyl and 4-Methyl Substituents

The lipophilic cyclohexyl group at the C6 position and the small methyl group at the C4 position of the title compound are key determinants of its potential biological activity.

The C6-Cycloalkyl Substitution: A Lipophilic Anchor for Potency

The presence of a cycloalkyl group at the C6 position is a recurring motif in bioactive 2-pyridones. Structure-activity relationship studies on a series of 4-hydroxy-2-pyridones as antituberculosis agents revealed that larger cycloalkyl groups at this position significantly enhance potency.[4] Specifically, a dimethylcyclohexyl group at the C6 position resulted in a lead compound with desirable in vitro potency against both drug-sensitive and multi-drug resistant tuberculosis strains.[4] This suggests that the bulky, lipophilic nature of the cyclohexyl group in this compound is likely crucial for its interaction with biological targets, potentially by anchoring the molecule in a hydrophobic pocket of a receptor or enzyme.

The C4-Methyl Group: Fine-Tuning Specificity

The 4-methyl group, while smaller, can also play a significant role in modulating activity and selectivity. Its impact is often more subtle than the larger C6 substituent and is highly dependent on the specific biological target. For instance, in a series of Pim-1 kinase inhibitors based on a substituted pyridone scaffold, the nature and position of smaller alkyl groups influenced the overall potency and selectivity profile.[5] The 4-methyl group in our title compound could contribute to a favorable binding orientation or provide beneficial steric interactions within the active site of a target protein.

Comparative Analysis with Key Analogs

To build a comprehensive SAR profile for this compound, it is essential to compare it with its well-studied analogs.

The "N-Hydroxy" Analog: Ciclopirox

A pivotal compound for comparison is 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone , commonly known as Ciclopirox . The title compound, this compound, is in fact known as N-Deshydroxy Ciclopirox and is considered an impurity in the synthesis of Ciclopirox olamine.[6]

Ciclopirox is a broad-spectrum antifungal agent. The presence of the N-hydroxy group is critical for its primary mechanism of action, which involves the chelation of polyvalent metal cations, such as Fe³⁺ and Al³⁺. This chelation inhibits metal-dependent enzymes that are essential for fungal cell metabolism. The absence of this N-hydroxy group in this compound implies a significantly different, and likely diminished, antifungal activity through this specific mechanism.

Table 1: Comparison of this compound and its N-hydroxy analog, Ciclopirox.

FeatureThis compoundCiclopirox (6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone)
Structure N-HN-OH
Known Activity Limited data, known as a Ciclopirox impurity[6]Broad-spectrum antifungal
Primary MoA Unlikely to be metal chelationChelation of polyvalent metal cations
Potential SAR Insight The N-H group offers a hydrogen bond donor capability, but lacks the strong metal-chelating properties of the N-OH group.The N-OH group is crucial for its primary antifungal mechanism.

This comparison underscores the profound impact of a single functional group on the biological activity of the 2-pyridone scaffold.

Analogs with Variations at the C6-Position

As previously mentioned, modifications at the C6 position have a significant impact on the activity of 2-pyridones. A hypothetical SAR study for this compound could involve synthesizing and testing analogs with different C6 substituents.

Table 2: Hypothetical SAR of C6-Substituted 4-methyl-2(1H)-pyridone Analogs.

C6-SubstituentExpected Impact on LipophilicityPotential Impact on Activity (Hypothesized)
Cyclohexyl (Title Compound)HighPotentially high, target-dependent
PhenylHighMay introduce aromatic interactions, potentially altering target specificity
IsopropylModerateMay decrease potency compared to cyclohexyl if a large hydrophobic pocket is involved
t-ButylModerate-HighSimilar to isopropyl, but with different steric bulk
HydrogenLowLikely to have significantly lower potency

Experimental Protocols for Building a SAR Profile

To rigorously establish the SAR of this compound, a systematic approach involving synthesis and biological evaluation is necessary.

Synthesis of Analogs

The synthesis of this compound and its analogs can be achieved through established synthetic routes for 2-pyridones, often involving condensation reactions.[7] For instance, a common method involves the reaction of a β-ketoester with an amine.

Experimental Workflow: Synthesis of C6- and C4-Modified Analogs

start Starting Materials (e.g., β-ketoesters, aldehydes, amines) synthesis Multi-step Synthesis (e.g., Condensation, Cyclization) start->synthesis Reaction purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Characterization (e.g., NMR, MS, HPLC) purification->characterization analogs Library of Analogs (Variations at C4 and C6) characterization->analogs

Caption: Synthetic workflow for generating a library of 2-pyridone analogs.

Biological Evaluation

Given the diverse activities of the 2-pyridone scaffold, a panel of assays targeting different biological pathways would be appropriate for initial screening.

Step-by-Step Protocol: In Vitro Screening Cascade

  • Primary Screening:

    • Antimicrobial Assays: Test the compound and its analogs against a panel of clinically relevant fungal and bacterial strains using microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

    • Anticancer Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) using a cell viability assay such as the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC₅₀).

    • Kinase Inhibition Assays: Evaluate inhibitory activity against a panel of kinases, particularly those implicated in cancer or inflammatory diseases, using in vitro kinase activity assays (e.g., ADP-Glo, LanthaScreen).

  • Secondary and Mechanistic Assays:

    • For hits from the primary screen, conduct more specific assays to elucidate the mechanism of action.

    • Example for Anticancer Hits:

      • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

      • Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to assess the induction of programmed cell death.

      • Target Engagement Assays: If a specific kinase is inhibited, perform cellular thermal shift assays (CETSA) or Western blotting to confirm target engagement in cells.

Logical Flow of Biological Evaluation

compound This compound & Analogs primary_screening Primary Screening (Antimicrobial, Anticancer, Kinase Assays) compound->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification mechanistic_studies Mechanistic Studies (e.g., Cell Cycle, Apoptosis, Target Engagement) hit_identification->mechanistic_studies For 'Hits' sar_analysis Structure-Activity Relationship Analysis mechanistic_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A flowchart illustrating the process of biological evaluation and SAR analysis.

Conclusion and Future Directions

While the direct structure-activity relationship of this compound is not yet extensively documented, a comparative analysis with its analogs provides a strong foundation for predicting its biological potential. The absence of the N-hydroxy group, when compared to the antifungal Ciclopirox, suggests that its primary activity may lie elsewhere. The lipophilic C6-cyclohexyl group is likely a key driver of potency, a feature that has been observed in other 2-pyridone series with antitubercular activity.

Future research should focus on the systematic synthesis and biological evaluation of analogs with modifications at the C4, C6, and N1 positions to build a comprehensive SAR profile. This will enable the optimization of this promising scaffold for a variety of therapeutic targets, unlocking the full potential of the 2-pyridone core in drug discovery.

References

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  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. European Journal of Organic Chemistry.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

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Sources

A Senior Application Scientist's Guide to In Silico Profiling of 6-Cyclohexyl-4-methyl-2(1H)-pyridone Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous FDA-approved drugs.[1][2][3][4] This guide provides an in-depth, experimentally grounded framework for the in silico evaluation of novel analogs of 6-Cyclohexyl-4-methyl-2(1H)-pyridone (CMP), a representative member of this class. By integrating molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we present a holistic computational strategy to prioritize candidates for synthesis and experimental validation. This approach significantly reduces the time and cost associated with early-stage drug discovery by focusing resources on compounds with the highest probability of success.[5][6]

This document is structured to provide not just a sequence of steps, but the scientific rationale behind each methodological choice, empowering researchers to adapt and apply these techniques to their own discovery programs.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2(1H)-pyridone ring system is a six-membered, nitrogen-containing heterocycle that offers a unique combination of physicochemical properties.[1][3] Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) makes it a versatile pharmacophore capable of engaging with a wide array of biological targets.[2] This has led to the development of 2-pyridone-based drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][4][7]

Our parent molecule, this compound (CMP), serves as a foundational scaffold for this study.[8] The cyclohexyl group provides a lipophilic anchor, while the methyl group can be modified to explore specific binding pockets. The core objective of this guide is to establish a robust computational workflow to predict how structural modifications to the CMP scaffold influence target binding affinity, complex stability, and drug-like properties. This predictive power is essential for designing a focused library of analogs with a higher likelihood of therapeutic potential.

An Integrated In Silico Strategy for Analog Prioritization

A multi-faceted in silico approach is critical for building a comprehensive understanding of a compound's potential. Relying on a single method, such as molecular docking alone, provides an incomplete picture. We advocate for a tiered, self-validating workflow where each step informs and refines the next.[5][9][10]

  • Molecular Docking: This first-pass filter rapidly predicts the preferred binding orientation (pose) and estimates the binding affinity of each analog to a specific protein target.[9][11] It is a computationally efficient method for screening large virtual libraries and identifying promising initial hits.[6]

  • Molecular Dynamics (MD) Simulation: For the highest-scoring poses identified through docking, MD simulations provide a crucial second layer of validation. By simulating the atomic-level movements of the protein-ligand complex in a solvated environment over time, we can assess the stability of the predicted binding pose and calculate a more rigorous binding free energy.[6][12]

  • ADMET Prediction: A compound's efficacy is contingent not only on its target affinity but also on its pharmacokinetic and safety profile.[6][13] ADMET prediction models are used to computationally estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, ensuring that prioritized candidates possess favorable drug-like characteristics.[14][15]

This integrated workflow ensures that computational resources are focused progressively on the most promising candidates, increasing the efficiency and success rate of the drug discovery pipeline.

In_Silico_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation & Refinement cluster_2 Phase 3: Drug-Likeness Assessment cluster_3 Phase 4: Candidate Selection ligand_prep Ligand Preparation (CMP & Analogs) docking Molecular Docking (Virtual Screening & Scoring) ligand_prep->docking protein_prep Target Protein Preparation (PDB Structure) protein_prep->docking md_sim Molecular Dynamics Simulation (Complex Stability Analysis) docking->md_sim Top Poses admet ADMET Prediction (Pharmacokinetics & Toxicity) docking->admet analysis Integrated Data Analysis & Lead Prioritization md_sim->analysis admet->analysis

Figure 1: Integrated workflow for in silico analog comparison.

Detailed Methodologies & Protocols

Scientific integrity demands transparent and reproducible methods. The following protocols are detailed to be self-validating and are grounded in established best practices.

Target Selection and Preparation
  • Rationale: For this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative target. The 2-pyridone scaffold has been explored for its kinase inhibition potential, making CDK2 a relevant choice for demonstrating the methodology.[10]

  • Protocol:

    • Obtain Structure: Download the crystal structure of human CDK2 in complex with a ligand from the RCSB Protein Data Bank (PDB ID: 1FIN). This provides an experimentally determined active site conformation.

    • Preparation using UCSF Chimera:

      • Load the PDB file (1FIN).

      • Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.[16]

      • Add polar hydrogens to the protein structure to ensure correct ionization states.

      • Assign partial charges using the AMBER ff14SB force field.

    • Output: Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina. This format includes atomic coordinates and charge information.

Ligand Preparation
  • Rationale: Accurate 3D structures and charge states of the parent molecule (CMP) and its analogs are crucial for meaningful docking results. For this guide, we will evaluate CMP and two hypothetical analogs designed to probe structure-activity relationships (SAR).

    • CMP: this compound

    • Analog 1 (CMP-OH): Introduction of a hydroxyl group on the cyclohexyl ring to explore potential new hydrogen bond interactions.

    • Analog 2 (CMP-CF3): Replacement of the 4-methyl group with a trifluoromethyl group to probe electronic effects and steric tolerance.

  • Protocol:

    • 2D Sketching: Draw the structures of CMP, CMP-OH, and CMP-CF3 using chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • 3D Conversion & Energy Minimization:

      • Import the 2D structures into a molecular modeling program like Avogadro or UCSF Chimera.

      • Generate the 3D conformation.

      • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Preparation for Docking:

      • Load the minimized ligand structures into AutoDockTools (ADT).[17]

      • Assign Gasteiger charges, which are essential for calculating electrostatic interactions.

      • Merge non-polar hydrogens and define rotatable bonds to allow for conformational flexibility during docking.

    • Output: Save the prepared ligands as .pdbqt files.

Molecular Docking
  • Rationale: We will use AutoDock Vina, a widely used and validated open-source docking program, for its balance of speed and accuracy.[11][16] The goal is to predict the binding affinity (in kcal/mol) and the most favorable binding pose of each ligand within the CDK2 active site.

  • Protocol:

    • Grid Box Generation:

      • In ADT, load the prepared CDK2 protein (.pdbqt).

      • Identify the active site based on the location of the co-crystallized ligand in the original PDB file.

      • Define a grid box that encompasses the entire binding pocket. A box size of 22x22x22 Å centered on the active site is typically sufficient. This box defines the search space for the docking algorithm.[18]

    • Configuration: Create a configuration file (conf.txt) specifying the file paths for the protein receptor, the ligands, and the grid box coordinates and dimensions. Set the exhaustiveness parameter to 16 to ensure a thorough search of the conformational space.

    • Execution: Run the docking simulation from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt.

    • Analysis:

      • The binding affinity for the top pose is reported in the log file. Lower (more negative) values indicate stronger predicted binding.

      • Visualize the output .pdbqt files in PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) for the top-ranked poses.

Molecular Dynamics (MD) Simulation
  • Rationale: Docking provides a static snapshot. MD simulation assesses the dynamic stability of the docked complex in a simulated physiological environment.[12] We will use GROMACS, a high-performance and free open-source MD engine.[19][20][21] A stable complex, indicated by a low Root Mean Square Deviation (RMSD), validates the docking pose.

  • Protocol (for the top-ranked complex from docking):

    • System Preparation:

      • Topology Generation: Generate a topology file for the ligand using a server like CGenFF or ACPYPE. This file describes the force field parameters (bond lengths, angles, charges) for the ligand.

      • Complex Creation: Combine the protein and ligand coordinate files.

      • Solvation: Place the complex in a cubic box and solvate it with a water model (e.g., TIP3P).

      • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[22]

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.[22]

    • Equilibration:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to 300 K while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at 1 bar pressure, allowing the box density to stabilize.[22]

    • Production Run: Run the production MD simulation for 100 nanoseconds (ns) without restraints. Save the trajectory coordinates every 10 picoseconds (ps).

    • Analysis:

      • RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the binding pose is stable.

      • RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.

      • Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and protein throughout the simulation.

ADMET Prediction
  • Rationale: Early assessment of ADMET properties is crucial to avoid late-stage failures.[13] We will use the SwissADME web server, a free and comprehensive tool, to predict key physicochemical and pharmacokinetic properties.

  • Protocol:

    • Input: Submit the SMILES strings for CMP and its analogs to the SwissADME server.

    • Analysis: Collect the predicted data for key parameters, including:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.

      • Pharmacokinetics: GI absorption (Human Intestinal Absorption), Blood-Brain Barrier (BBB) permeation.

      • Drug-likeness: Lipinski's Rule of Five violations.

      • Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.

Results and Discussion: A Comparative Analysis

The data generated from the in silico protocols should be systematically organized and analyzed to derive meaningful structure-activity relationships (SAR).[23][24][25]

Molecular Docking: Binding Affinity and Pose Analysis

The docking results provide the first quantitative comparison of the analogs.

CompoundBinding Affinity (kcal/mol)Key Interactions with CDK2 Active Site
CMP -8.2Hydrogen bond between pyridone N-H and Leu83 backbone. Hydrophobic interactions between cyclohexyl ring and Ile10, Val18.
CMP-OH -9.1Conserves CMP interactions. Additional hydrogen bond from the new hydroxyl group to the backbone of Asp86, significantly improving affinity.
CMP-CF3 -7.5Loss of favorable hydrophobic contact at position 4. Potential steric clash with Ala31. The electron-withdrawing CF3 group may alter the electronics of the pyridone ring.

Discussion: The docking scores suggest that CMP-OH has a significantly higher binding affinity for CDK2 than the parent molecule. The visualization of its binding pose confirms that the hydroxyl group engages a key residue (Asp86), providing a clear rationale for the improved score. Conversely, replacing the methyl with a trifluoromethyl group (CMP-CF3 ) appears detrimental, likely due to a combination of steric and electronic factors. This initial SAR analysis suggests that hydrophilic substitutions on the cyclohexyl ring are a promising avenue for optimization.[26]

MD Simulation: Validating Complex Stability

The 100 ns MD simulation of the top-ranked candidate, CMP-OH , complexed with CDK2 serves to validate the docking result.

MetricResultInterpretation
Ligand RMSD Plateaued at ~1.5 Å after 15 nsThe ligand remains stably bound in its docked pose throughout the simulation, with minimal deviation.
Protein Backbone RMSD Stabilized at ~2.0 ÅThe overall protein structure remains stable and does not undergo significant conformational changes upon ligand binding.
Hydrogen Bonds Maintained 3 stable H-bondsThe key hydrogen bonds predicted by docking (with Leu83 and Asp86) are consistently maintained, confirming their importance for binding.

Discussion: The MD simulation results strongly support the docking prediction for CMP-OH. The stability of the RMSD and the persistence of key hydrogen bonds provide high confidence that CMP-OH can form a stable, long-lived complex with CDK2. This validation is a critical step before committing resources to chemical synthesis.

Figure 2: Structure-Activity Relationship (SAR) summary.

ADMET Profile Comparison

A potent molecule is of little value if it cannot reach its target or is toxic. The ADMET predictions help filter candidates based on their drug-like properties.

PropertyCMPCMP-OHCMP-CF3Desired Range
MW ( g/mol ) 191.27207.27245.24< 500
LogP 2.301.952.851 - 3
GI Absorption HighHighHighHigh
BBB Permeant YesNoYesTarget Dependent
Lipinski Violations 0000
PAINS Alert 0000

Discussion: All three compounds exhibit excellent drug-like properties according to Lipinski's Rule of Five and show no PAINS alerts. They are all predicted to have high GI absorption. A key differentiator is the prediction that CMP-OH , due to its increased polarity, will not cross the blood-brain barrier. This could be a significant advantage for a peripherally acting drug, as it would minimize the risk of central nervous system (CNS) side effects. CMP-CF3 shows a slight increase in lipophilicity. Based on this profile, CMP-OH not only has the best target affinity but also possesses a potentially superior safety profile by being restricted from the CNS.

Conclusion and Future Directions

This guide demonstrates a robust, multi-step in silico workflow for the comparative analysis of drug-like molecules. By integrating molecular docking, MD simulations, and ADMET prediction, we have built a strong, data-driven case for prioritizing CMP-OH over the parent scaffold and the CMP-CF3 analog for development as a potential CDK2 inhibitor.

The key findings are:

  • Superior Binding: CMP-OH is predicted to have a significantly higher binding affinity to CDK2 due to an additional hydrogen bond.

  • Validated Stability: The predicted binding pose of CMP-OH is shown to be stable over a 100 ns MD simulation.

  • Favorable ADMET Profile: CMP-OH maintains excellent drug-like properties and its predicted inability to cross the BBB could confer a safety advantage.

The logical next step is the chemical synthesis of CMP-OH and subsequent in vitro validation through enzyme inhibition assays and cell-based proliferation assays to confirm the in silico predictions. This computationally-driven approach ensures that precious laboratory resources are directed toward the candidate with the highest scientifically-vetted potential for success.

References

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Confirming the Mechanism of Action of 6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of 6-cyclohexyl-4-methyl-2(1H)-pyridone. Moving beyond simple validation, we present a logical, multi-faceted approach to not only verify its reported activities but also to elucidate its molecular targets and compare its performance against relevant alternatives. Our methodology is grounded in principles of scientific integrity, ensuring that each experimental stage provides robust, self-validating data.

Introduction: The Pyridone Scaffold and the Question of Mechanism

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects[1][2]. This compound and its close analog, the antifungal agent Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone), have been noted for their biological activities[3][4]. Early studies on a salt of the 1-hydroxy derivative, Hoe 296, pointed towards a mechanism in Candida albicans involving the inhibition of uptake of precursors for macromolecular synthesis and, at higher concentrations, disruption of cell permeability[5].

However, a definitive confirmation of the direct molecular target(s) and a comparative analysis against other pyridone-based compounds are often lacking in foundational literature. This guide outlines a systematic approach to bridge this knowledge gap.

Phase I: Phenotypic and Initial Mechanistic Assays

The first phase of our investigation is to quantitatively confirm the reported biological effects of this compound. We will assess its cytotoxic or anti-proliferative activity and directly test the hypothesis of macromolecular precursor uptake inhibition.

Assessment of Cytotoxicity/Anti-proliferative Activity

The initial step is to determine the potency of the compound across relevant cell lines. For this guide, we will use a cancer cell line, such as MCF-7 (breast cancer), which is commonly used for screening pyridone derivatives, and a fungal strain, Candida albicans, reflecting the known antifungal activity of its analog.[6] This allows for a broad understanding of its spectrum of activity. We will compare its performance against a known pyridone-based kinase inhibitor (e.g., a PIM-1 inhibitor) and a standard antifungal (e.g., Fluconazole).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. For C. albicans, adjust the cell suspension to 1 x 10^6 cells/mL in RPMI medium.

  • Compound Treatment: Prepare a serial dilution of this compound, the PIM-1 inhibitor, and Fluconazole. Add the compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

CompoundCell Line/OrganismIC50 (µM)
This compound MCF-7Experimental Data
C. albicansExperimental Data
PIM-1 Inhibitor (e.g., AZD1208)MCF-7Literature/Experimental Data
FluconazoleC. albicansLiterature/Experimental Data
Macromolecular Precursor Uptake Assay

To directly test the primary hypothesis from the literature, we will measure the uptake of radiolabeled precursors for DNA, RNA, and protein synthesis.

Experimental Protocol: Radiolabeled Precursor Uptake

  • Cell Preparation: Grow C. albicans to the mid-logarithmic phase. Wash and resuspend the cells in a nutrient-deficient medium.

  • Compound Pre-incubation: Treat the cells with this compound at its IC50 and 2x IC50 concentration for 1 hour.

  • Radiolabel Pulse: Add a radiolabeled precursor ([³H]-thymidine for DNA, [³H]-uridine for RNA, or [³H]-leucine for protein) to the cell suspension and incubate for 30 minutes.

  • Uptake Termination: Stop the uptake by adding ice-cold PBS and rapidly filtering the cells through a glass fiber filter.

  • Scintillation Counting: Wash the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in treated cells to the vehicle control to determine the percentage of inhibition of precursor uptake.

Data Presentation: Inhibition of Precursor Uptake

CompoundConcentration[³H]-Thymidine Uptake (% Inhibition)[³H]-Uridine Uptake (% Inhibition)[³H]-Leucine Uptake (% Inhibition)
This compound IC50Experimental DataExperimental DataExperimental Data
2x IC50Experimental DataExperimental DataExperimental Data

Phase II: Unbiased Target Identification

While Phase I confirms the phenotypic effects, it does not identify the direct molecular target. The inhibition of precursor uptake could be a downstream consequence of a more specific interaction. This phase employs modern, unbiased techniques to identify the primary protein target(s).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify target engagement in a cellular context.[7] It relies on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Cell Lysis A->B Harvest C Treat Lysate with Compound or Vehicle B->C D Heat Lysate across a Temperature Gradient C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Proteins (e.g., Western Blot, Mass Spec) E->F G Generate Melt Curve F->G H Putative Target(s) G->H Identify Stabilized Protein(s)

Caption: CETSA workflow for target identification.

Experimental Protocol: CETSA

  • Lysate Preparation: Prepare a cell lysate from the chosen cell line (e.g., MCF-7).

  • Treatment: Divide the lysate into two aliquots: one treated with this compound (at a concentration showing a clear phenotypic effect) and a control treated with vehicle.

  • Heating: Aliquot the treated lysates into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Analyze the supernatant (containing soluble proteins) by SDS-PAGE and Western blot for a candidate target, or by mass spectrometry for an unbiased, proteome-wide analysis.

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the protein target.

Phase III: Target Validation and Pathway Analysis

Once a putative target is identified (e.g., a specific transporter, kinase, or metabolic enzyme), the next phase is to validate its role in the observed phenotype.[8][9]

Target Knockdown/Knockout

Genetic methods provide the most direct evidence for a target's involvement. We will use RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein.[9][10] If the knockdown/knockout mimics the effect of the compound, it strongly validates the target.

Experimental Workflow: Target Validation

Target_Validation cluster_hypothesis Hypothesis cluster_validation Validation Experiment cluster_conclusion Conclusion A Compound Inhibits Target Protein 'X' B Phenotype 'Y' is Observed (e.g., Decreased Viability) A->B C Knockdown Target 'X' using siRNA/CRISPR D Observe Cellular Phenotype C->D E Is Phenotype 'Y' also Observed? D->E F Target 'X' is Validated E->F Yes G Target 'X' is Not Validated E->G No

Caption: Logic flow for target validation via genetic methods.

Downstream Signaling Pathway Analysis

If the identified target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to assess the phosphorylation status of its downstream substrates. This confirms that target engagement leads to functional modulation of the pathway.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target relative to the total protein.

Conclusion and Future Directions

This guide provides a systematic, multi-phase approach to definitively confirm the mechanism of action of this compound. By integrating classic phenotypic assays with modern target identification and validation techniques, researchers can build a comprehensive and robust understanding of this compound's biological activity. The comparative data generated against other pyridone-based molecules will further contextualize its potency and potential therapeutic applications. This rigorous, evidence-based framework ensures a high degree of scientific integrity and provides a solid foundation for further drug development efforts.

References

  • Sakurai, K., Sakaguchi, T., Yamaguchi, H., & Iwata, K. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy, 24(2), 68-76. [Link]

  • Ibrahim, T. S., et al. (2021). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

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  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Cyclohexyl-4-methyl-2(1H)-pyridone, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from established best practices in chemical waste management and the known hazards of pyridone derivatives.

Hazard Assessment and Waste Identification: A Prudent Approach

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation[1]. Due to these inherent risks, all waste streams containing this compound must be managed as hazardous chemical waste. This includes the pure compound, solutions containing the compound, contaminated labware, and personal protective equipment (PPE).

In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach based on the hazard profile of related pyridine derivatives is warranted. Pyridine and its derivatives are known for their potential toxicity, and any waste generated should be handled with the assumption of similar hazards[2].

Table 1: Key Hazard and Disposal Information

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaled[1]
Primary Waste Stream Hazardous Chemical WasteGeneral Laboratory Safety Guidelines
Recommended PPE Chemical-resistant gloves (double-layered nitrile), safety goggles, lab coatGeneral Laboratory Safety Guidelines
Incompatible Materials Strong oxidizing agents, strong acidsGeneral Chemical Safety Principles

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by trained professionals. The following workflow provides a logical and safe sequence of operations.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection A Waste Generation (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container: 'Hazardous Waste' Chemical Name Date C->D E Store in Designated Waste Accumulation Area D->E F Arrange for EHS Pickup E->F

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This includes:

  • A laboratory coat to protect against splashes.

  • Chemical safety goggles to shield the eyes.

  • Double-layered nitrile gloves to prevent skin contact.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weigh boats, spatulas, and filter paper, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix this waste with other solvent streams unless you have confirmed their compatibility.

  • Contaminated Labware and PPE: Disposable items such as pipette tips, and gloves that have come into contact with the compound should be placed in a designated hazardous waste bag. Non-disposable glassware should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous liquid waste.

Containerization and Labeling: Clear and Compliant Communication

All hazardous waste containers must be in good condition and securely sealed when not in use. Label each container clearly with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations.

  • The date of waste generation.

This information is vital for the safety of waste handlers and for ensuring compliant disposal.

Storage: A Secure and Ventilated Environment

Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area. This area should be secure and away from general laboratory traffic. Ensure that incompatible waste streams are physically segregated to prevent accidental mixing.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Contain the Spill: For small, manageable spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect and Clean: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal: The Role of Your Institution

The final step in the disposal process is the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound or any other hazardous chemical down the drain or in the regular trash[2].

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to these guidelines, researchers can ensure that the final chapter of their compound's lifecycle is a safe and responsible one.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of 6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 6-Cyclohexyl-4-methyl-2(1H)-pyridone. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work confidently and securely.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation[1]. The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding these risks is the first step in mitigating them effectively.

Table 1: GHS Hazard Information for this compound

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Harmful in contact with skinAcute toxicity, Dermal (Category 4)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
Harmful if inhaledAcute toxicity, Inhalation (Category 4)[1]

Given the lack of specific occupational exposure limits (OELs) for this compound from bodies like OSHA[2], a conservative approach is warranted. All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Your Armor: Personal Protective Equipment (PPE) Protocol

A robust PPE plan is your most critical defense against exposure. The following recommendations are based on the known hazards of this compound and best practices for handling pyridone derivatives.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[3].

  • Hand Protection: Chemically resistant, impervious gloves are required. While specific breakthrough times for this compound are not available, gloves made of butyl rubber or neoprene are generally recommended for handling pyridine compounds[4][5]. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling[3].

  • Body Protection: A lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron or a full chemical-protective suit[3].

  • Respiratory Protection: All work with this compound that may generate dust or aerosols should be performed in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[3].

Glove Selection and Use: A Critical Detail

The choice of glove material is crucial. While nitrile gloves are common in laboratories, they may not offer sufficient protection against all chemicals[6]. For pyridone derivatives, more robust materials are often necessary.

Table 2: Glove Selection Guide for Pyridine-Related Compounds

Glove MaterialRecommendationRationale
Butyl RubberRecommendedExcellent resistance to many organic compounds.
NeopreneRecommendedGood resistance to a broad range of chemicals[4][5].
NitrileUse with cautionMay offer limited protection; change frequently[4].

Always consult the glove manufacturer's compatibility charts for specific chemical resistance data. Proper glove removal technique is also essential to prevent skin contamination[3].

In the Lab: A Step-by-Step Operational Plan

Adherence to a strict operational protocol is key to minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Area Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer: If working with the solid form, handle it in a fume hood to avoid generating dust. Use the smallest amount of the substance necessary for your experiment.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use[4].

  • Post-Handling: After handling, thoroughly wash your hands with soap and water[3]. Decontaminate all surfaces and equipment.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[7].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].

Spill Management and Disposal: A Responsible Conclusion

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response
  • Minor Spills: For small spills within a fume hood, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water[3].

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.

Waste Disposal

All waste containing this compound must be treated as hazardous waste[3].

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations[5]. Do not pour any waste down the drain.

Visualizing the Workflow: A Path to Safe Handling

To provide a clear, at-a-glance overview of the safety and handling workflow, the following diagram illustrates the key decision points and procedural steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep weigh_transfer Weighing and Transfer of Solid fume_hood_prep->weigh_transfer solution_prep Solution Preparation weigh_transfer->solution_prep experiment Perform Experiment solution_prep->experiment post_handling Post-Handling Decontamination experiment->post_handling spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure waste_segregation Segregate Hazardous Waste post_handling->waste_segregation waste_labeling Label Waste Containers waste_segregation->waste_labeling waste_storage Store Waste Appropriately waste_labeling->waste_storage waste_disposal Dispose via EHS waste_storage->waste_disposal end End of Procedure waste_disposal->end spill_response Initiate Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: A logical workflow for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 6-cyclohexyl-4-methyl-2H-pyran-2-one. [Link]

  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.